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  • Product: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride
  • CAS: 1171984-73-8

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride: A Technical Guide for Novel CNS Drug Discovery

Abstract: The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride represents a novel chemical entity whose mechanism of action has not been characterized in public literature. Its core structure, benzoylpiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride represents a novel chemical entity whose mechanism of action has not been characterized in public literature. Its core structure, benzoylpiperidine, is a privileged scaffold found in numerous centrally active therapeutic agents, suggesting a high probability of activity at key neurological targets.[1][2] This technical guide outlines a comprehensive, scientifically rigorous strategy to systematically elucidate the compound's mechanism of action. We present a phased experimental plan, beginning with structural analysis and hypothesis generation, followed by in vitro target screening, detailed pharmacological characterization, and cellular pathway analysis. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only a logical framework but also detailed, field-proven experimental protocols and data interpretation strategies necessary to define the pharmacological profile of this and other novel piperidine-based compounds.

Part 1: Structural Analysis and Mechanistic Hypothesis

The structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine contains two key pharmacophoric elements: the piperidine ring and the benzoyl moiety. This combination forms a benzoylpiperidine scaffold, which is a versatile structural motif known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1][3]

  • Piperidine Scaffold : The piperidine ring is a ubiquitous feature in CNS drugs, valued for its ability to carry a positive charge at physiological pH, facilitating interactions with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.[2]

  • Benzoyl Moiety : The benzoyl group, especially when attached at the 4-position of the piperidine ring, is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters.[3][4] For instance, the 4-fluorobenzoylpiperidine fragment is crucial for the activity of potent 5-HT2A antagonists like ketanserin.[4]

Based on this structural analysis, several plausible mechanistic hypotheses can be formulated. Structurally related 2-(Benzoyl)piperidines have been identified as novel reuptake inhibitors of the human dopamine transporter (hDAT), with some analogues also showing activity at the human serotonin transporter (hSERT).[5][6] Furthermore, various piperidine derivatives have been developed as inhibitors of DAT, SERT, and the norepinephrine transporter (NET).[7][8][9][10]

Therefore, the primary hypothesis is that 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride acts as a monoamine transporter inhibitor, with a potential primary affinity for the dopamine transporter (DAT) . Secondary hypotheses include potential activity as a serotonin (5-HT) or dopamine (D2) receptor antagonist, or as an inhibitor of acetylcholinesterase (AChE), another target modulated by some piperidine derivatives.[11][12][13]

Part 2: A Phased Experimental Strategy for Mechanism Deconvolution

A multi-phase approach is proposed to systematically test our hypothesis and uncover the compound's primary mechanism of action.

Phase I: Broad-Spectrum Target Screening and Hit Identification

The initial step is to perform a broad screening assay to identify the compound's most likely biological targets. A competitive radioligand binding assay panel is the industry standard for this purpose.

Experimental Protocol: Radioligand Binding Assay Screen

  • Objective: To assess the binding affinity of the test compound against a panel of ~50-100 common CNS targets, including monoamine transporters (DAT, SERT, NET), GPCRs (dopamine, serotonin, adrenergic, opioid subtypes), and key enzymes (AChE, MAO).

  • Methodology:

    • Source: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) or an in-house platform with validated assays.

    • Assay Principle: The test compound is incubated at a fixed concentration (typically 1-10 µM) with a preparation of the target (e.g., cell membranes expressing the receptor) and a specific radioligand.[11]

    • Detection: The ability of the test compound to displace the radioligand is measured by quantifying the remaining radioactivity bound to the target preparation.

    • Data Output: Results are expressed as the percentage of inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition at the screening concentration.

  • Data Presentation: The results should be compiled into a clear, concise table.

Table 1: Hypothetical Primary Screening Results for 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl (at 10 µM)

Target Class Specific Target Radioligand % Inhibition
Monoamine Transporters Dopamine Transporter (hDAT) [³H]WIN 35,428 85%
Serotonin Transporter (hSERT) [³H]Citalopram 45%
Norepinephrine Transporter (hNET) [³H]Nisoxetine 30%
Dopamine Receptors Dopamine D2 [³H]Spiperone 58%
Dopamine D3 [³H]7-OH-DPAT 35%
Serotonin Receptors Serotonin 5-HT2A [³H]Ketanserin 52%
Serotonin 5-HT1A [³H]8-OH-DPAT 15%

| Enzymes | Acetylcholinesterase (AChE) | N/A (Functional) | 12% |

Workflow Diagram: Phase I Target Identification

G cluster_0 Phase I: Target Screening cluster_1 Phase II: Hit Validation Compound Test Compound 4-[4-(...)]piperidine HCl Screen Broad Radioligand Binding Screen (~50 targets) Compound->Screen Data Raw Data (% Inhibition) Screen->Data Analysis Hit Identification (Threshold >50%) Data->Analysis Hits Primary Hits: hDAT hD2 Receptor 5-HT2A Receptor Analysis->Hits Analysis->Hits

Caption: Workflow for initial target screening and hit identification.

Based on the hypothetical data in Table 1, the compound shows significant activity at the human dopamine transporter (hDAT), with secondary "hits" at the dopamine D2 and serotonin 5-HT2A receptors. These targets will be prioritized for validation and characterization in Phase II.

Phase II: In Vitro Pharmacological Characterization

This phase focuses on confirming the hits from Phase I and quantifying the compound's potency and functional activity at these specific targets.

1. Affinity Determination (Ki)

A saturation binding assay is performed to determine the equilibrium dissociation constant (Ki), a true measure of binding affinity.

Experimental Protocol: Saturation Radioligand Binding Assay

  • Objective: To determine the Ki of the test compound at hDAT, D2, and 5-HT2A receptors.

  • Methodology:

    • Principle: A fixed concentration of radioligand is competed against a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Procedure: Similar to the screening assay, but with a full concentration-response curve for the test compound.

    • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Activity (IC50 / EC50)

Functional assays are crucial to determine whether the compound acts as an inhibitor/antagonist or an activator/agonist.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Objective: To measure the compound's functional potency as an inhibitor of dopamine uptake via hDAT.

  • Methodology:

    • Cell System: Use HEK293 cells stably expressing the human dopamine transporter (hDAT).[6]

    • Principle: Cells are pre-incubated with various concentrations of the test compound.[9] Subsequently, a radiolabeled neurotransmitter (e.g., [³H]dopamine) is added.[9] The assay measures how effectively the test compound prevents the uptake of [³H]dopamine into the cells.

    • Termination & Detection: Uptake is stopped by rapid filtration, and intracellular radioactivity is quantified using a scintillation counter.

    • Data Analysis: A concentration-response curve is generated to determine the IC50 value, representing the concentration at which the compound inhibits 50% of dopamine uptake.

Table 2: Hypothetical Pharmacological Profile

Target Assay Type Parameter Result
hDAT Binding Ki 75 nM
Functional (Uptake) IC50 120 nM
hD2 Receptor Binding Ki 450 nM
Functional (cAMP) IC50 (Antagonist) 680 nM
h5-HT2A Receptor Binding Ki 800 nM

| | Functional (Ca²⁺ Flux) | IC50 (Antagonist) | 1.2 µM |

The hypothetical results in Table 2 strongly support the primary hypothesis. The compound has high-nanomolar affinity and functional potency at hDAT, with significantly weaker (5-10 fold lower) activity at the D2 and 5-HT2A receptors. This profile suggests the compound is a selective dopamine reuptake inhibitor (DRI).

Part 3: Cellular Signaling Pathway Analysis

To confirm the downstream consequences of DAT inhibition, we can examine key signaling markers in a relevant cell line, such as PC-12 or primary striatal neurons, which endogenously express DAT.

Mechanism: Inhibition of dopamine reuptake increases the extracellular concentration of dopamine. This leads to prolonged activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), which in turn modulates intracellular signaling cascades, most notably the cAMP/PKA pathway.

Experimental Protocol: Western Blot for Downstream Signaling

  • Objective: To measure changes in the phosphorylation of key signaling proteins downstream of dopamine receptor activation, such as CREB (cAMP response element-binding protein).

  • Methodology:

    • Cell Culture: Treat PC-12 cells with the test compound for a specified time course (e.g., 5, 15, 30 minutes).

    • Protein Extraction: Lyse the cells and quantify total protein concentration.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated CREB (p-CREB) and total CREB.

    • Detection: Use chemiluminescence to visualize bands and quantify their intensity.

    • Data Analysis: Normalize the p-CREB signal to the total CREB signal to determine the relative change in phosphorylation.

Signaling Pathway Diagram: Proposed Mechanism of Action

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_vesicle Dopamine (DA) DA_release DA Release DAT Dopamine Transporter (DAT) DA_synapse Extracellular DA DA_release->DA_synapse Exocytosis DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA pCREB p-CREB PKA->pCREB Phosphorylates Gene Gene Transcription (Neuroplasticity) pCREB->Gene Test_Compound 4-[4-(...)]piperidine HCl Test_Compound->DAT INHIBITS

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Exploratory

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride CAS 1171984-73-8 chemical properties

Technical Whitepaper: Structural Utility and Methodologies for 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride (CAS 1171984-73-8) Executive Summary In modern drug discovery and medicinal chemistry, the strategic se...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Utility and Methodologies for 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride (CAS 1171984-73-8)

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of privileged scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS 1171984-73-8) is a highly versatile building block featuring a lipophilic isobutylphenyl moiety coupled to a piperidine core via a carbonyl linker[1]. This whitepaper provides an in-depth analysis of its chemical properties, structural rationale, and validated protocols for its integration into complex synthetic workflows.

Structural and Mechanistic Rationale

The molecular architecture of CAS 1171984-73-8 is deliberately designed to balance lipophilicity with aqueous solubility, making it an ideal intermediate for central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands.

  • The Isobutylphenyl Moiety : Familiar to medicinal chemists from non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the para-isobutyl group provides a predictable lipophilic anchor. This enhances membrane permeability and fits well into deep, hydrophobic protein binding pockets.

  • The Piperidine-4-methanone Core : The piperidine ring introduces a basic nitrogen (pKa ~9–10), which is critical for forming salt bridges with acidic residues (e.g., aspartate or glutamate) in target receptors. The sp³ hybridization of the piperidine ring ensures a 3D vector projection, allowing the molecule to escape "flatland" and improve target selectivity.

  • Hydrochloride Salt Form : Supplied as an HCl salt, the compound exhibits superior bench stability, resisting the oxidative degradation often seen in free secondary amines, while ensuring rapid dissolution in polar organic solvents during reaction setups[2].

Physicochemical Data Summary

To facilitate formulation, analytical tracking, and reaction planning, the core quantitative metrics of CAS 1171984-73-8 are summarized below[1][2][3].

PropertySpecification
Chemical Name 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride
CAS Registry Number 1171984-73-8
Molecular Formula (Salt) C₁₆H₂₄ClNO
Molecular Weight (Salt) 281.82 g/mol
Exact Mass (Free Base) 245.18 g/mol
SMILES String Cl.CC(CC1=CC=C(C(C2CCNCC2)=O)C=C1)C
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Synthetic Utility & Derivatization Workflows

The secondary amine of the piperidine ring serves as the primary synthetic handle. It can undergo N-alkylation, reductive amination, or amide coupling to generate diverse libraries of active pharmaceutical ingredients (APIs).

G Core CAS 1171984-73-8 Core Scaffold Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation Base / Heat RedAmination Reductive Amination (Aldehydes/Ketones) Core->RedAmination NaBH(OAc)3 Amidation Amide Coupling (Acyl Chlorides) Core->Amidation DIPEA / DCM Target1 GPCR Ligands Alkylation->Target1 Target2 CNS Therapeutics RedAmination->Target2 Target3 Kinase Inhibitors Amidation->Target3

Figure 1: Synthetic derivatization pathways for CAS 1171984-73-8.

Protocol 1: Chemoselective Reductive Amination

To ensure high yields while preventing the unwanted reduction of the diaryl/alkyl ketone moiety, the following self-validating protocol is recommended:

  • Preparation : Suspend CAS 1171984-73-8 (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is selected over protic solvents (like methanol) to prevent premature quenching of the hydride source and to maximize the solubility of the intermediate iminium species.

  • Free-Basing : Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise.

    • Causality & Validation: DIPEA neutralizes the HCl salt, freeing the secondary amine. The heterogeneous suspension will typically transition into a clear, homogenous solution, providing visual validation that the free base has been generated and iminium formation has initiated.

  • Reduction : After 30 minutes of stirring, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0°C.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. Its steric bulk and electron-withdrawing acetate groups reduce its nucleophilicity, ensuring it reduces the highly electrophilic iminium ion without attacking the less reactive C=O ketone of the scaffold.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin and heat. The disappearance of the starting material (which stains a vivid pink/red due to the secondary amine) confirms complete conversion to the tertiary amine product (which does not stain).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • Causality: The mild basic quench neutralizes excess borohydride and ensures the final tertiary amine product remains deprotonated for efficient partitioning into the organic layer.

Analytical Validation & Quality Control

Rigorous analytical profiling is required to confirm the integrity of the scaffold before downstream synthesis.

Workflow Sample Sample Prep (1 mg/mL in MeOH) HPLC HPLC-UV Analysis (Purity >98%) Sample->HPLC LCMS LC-MS Analysis (m/z 246.2 [M+H]+) HPLC->LCMS NMR 1H & 13C NMR (Structural Integrity) LCMS->NMR Release Batch Release NMR->Release

Figure 2: Sequential analytical validation workflow for batch qualification.

Protocol 2: LC-MS Purity and Mass Profiling
  • Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Chromatography Conditions : Inject 2 µL onto a C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The acidic modifier (formic acid) is critical. It ensures the piperidine nitrogen remains fully protonated during the run, which prevents secondary interactions with residual silanols on the column stationary phase, thereby eliminating peak tailing and ensuring sharp, reproducible retention times.

  • Detection & Validation : Monitor UV absorbance at 254 nm (targeting the conjugated benzoyl system). Simultaneously, acquire ESI-MS data in positive ion mode.

    • Validation: A successful batch will present a single sharp UV peak (>98% Area). The corresponding MS spectra must show a dominant [M+H]⁺ ion at m/z 246.2. The absence of a peak at m/z 248.2 validates that the ketone has not undergone trace reduction during manufacturing.

Safety and Regulatory Handling

When handling CAS 1171984-73-8 in the laboratory, standard pharmacological safety protocols apply. According to notified classification and labeling (C&L) data, the compound is classified as a Skin Irritant (Category 2, H315) and an Eye Irritant (Category 2A, H319)[1][4]. Furthermore, it exhibits Specific Target Organ Toxicity for single exposure (STOT SE 3, H336), indicating potential central nervous system effects such as drowsiness or dizziness upon inhalation[1]. All manipulations of the dry powder must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

References

  • Title : 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : (4-ISOBUTYLPHENYL)(PIPERIDIN-4-YL)METHANONE HYDROCHLORIDE Source : Reagent Database URL :[Link]

  • Title : 4-[4-(propan-2-yl)benzoyl]piperidine hydrochloride — Chemical Substance Information Source : NextSDS URL :[Link]

Sources

Foundational

In vitro binding affinity of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Title : In Vitro Binding Affinity Profiling of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride: A Technical Whitepaper Executive Summary & Structural Rationale The evaluation of novel small-molecule ligands require...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : In Vitro Binding Affinity Profiling of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride: A Technical Whitepaper

Executive Summary & Structural Rationale

The evaluation of novel small-molecule ligands requires a rigorous, multi-modal approach to accurately define their pharmacological profile. The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8) features a piperidine scaffold, which is widely recognized as a 1[1]. This structural motif is frequently utilized to target G protein-coupled receptors (GPCRs) and monoamine transporters[2].

The structural logic of this specific compound dictates its binding mechanics:

  • Piperidine Ring : The basic nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues within target binding pockets.

  • Carbonyl Linker : Acts as a rigid hydrogen-bond acceptor.

  • Isobutylphenyl Tail : The 2-methylpropyl (isobutyl) group drives the molecule deep into hydrophobic clefts, maximizing van der Waals interactions and extending target residence time.

Causality of the Salt Form: A critical experimental consideration is the use of the hydrochloride (HCl) salt rather than the free base. The free base of this lipophilic compound is prone to aqueous aggregation and non-specific binding to plasticware (PAINS-like behavior), which artificially inflates apparent affinity ( Ki​ ) values. The HCl salt ensures rapid, monomeric dissolution in DMSO/buffer matrices, preserving the integrity of the concentration-response curve.

Mandatory Visualization: Pharmacophore Interaction Model

Pharmacophore Ligand 4-[4-(2-Methylpropyl)benzoyl] piperidine HCl Pip Piperidine Ring (Protonated N+) Ligand->Pip Carbonyl Carbonyl Linker (H-bond Acceptor) Ligand->Carbonyl Isobutyl Isobutylphenyl Tail (Lipophilic) Ligand->Isobutyl Asp Aspartate Residue (Salt Bridge) Pip->Asp Ionic Ser Serine/Threonine (H-bond Donor) Carbonyl->Ser H-Bond Hydro Hydrophobic Cleft (van der Waals) Isobutyl->Hydro Hydrophobic Target Receptor Binding Pocket Asp->Target Ser->Target Hydro->Target

Fig 1: Pharmacophore mapping and predicted binding interactions of the piperidine derivative.

Assay Modality 1: Radioligand Binding (RLB) Assay

To determine the thermodynamic equilibrium affinity ( Ki​ ), we employ a competitive3[3]. RLB remains the gold standard for GPCR and transporter profiling because it measures true equilibrium states without the steric hindrance of fluorescent tags or surface immobilization[4].

Step-by-Step Methodology & Self-Validation

  • Membrane Preparation : Target-expressing cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Ice-cold temperatures and protease inhibitors prevent proteolytic degradation of the target receptors, ensuring the total receptor density ( Bmax​ ) remains constant across the assay plate.

  • Assay Incubation : In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H] -labeled reference compound at a concentration equal to its Kd​ ), 50 µL of 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension. Incubate for 90 minutes at room temperature to reach equilibrium[4].

    • Self-Validation: The assay must include wells with only buffer (Total Binding, TB) and wells with a massive excess ( 10μM ) of an unlabeled reference standard (Non-Specific Binding, NSB). The assay is only considered valid if the signal-to-background ratio (TB/NSB) exceeds a strict 5:1 threshold.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the positively charged piperidine ligand to the filter matrix itself, preventing false-positive signals.

  • Detection & Analysis : Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Assay Modality 2: Surface Plasmon Resonance (SPR)

While RLB provides equilibrium data, it obscures the kinetic rates of binding ( kon​ ) and unbinding ( koff​ ). For lipophilic compounds, the residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy. 5 provides label-free, real-time kinetic resolution[5].

Step-by-Step Methodology & Self-Validation

  • Surface Functionalization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling[6].

    • Causality: Amine coupling targets surface-exposed lysine residues, providing a stable, covalent attachment that withstands repeated regeneration cycles without baseline degradation.

  • Analyte Injection : Inject 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl across the sensor surface at a flow rate of 30 µL/min.

    • Self-Validation (Double-Referencing): The raw signal is subtracted from a reference flow cell (Fc1, a blank surface) to eliminate bulk refractive index changes, and further subtracted from a buffer-only injection to remove baseline drift. This double-referencing is mandatory for 7[7].

  • Solvent Correction : Because the compound is dissolved in 1% DMSO, and DMSO heavily influences the refractive index, a DMSO calibration curve (0.5% to 1.5%) must be run before and after the analyte injections to correct for solvent mismatch.

  • Regeneration : Pulse the surface with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound analyte without denaturing the immobilized target.

Mandatory Visualization: Assay Workflow Logic

Workflow Start Compound Preparation RLB Radioligand Binding (Equilibrium) Start->RLB SPR Surface Plasmon Resonance (Kinetics) Start->SPR PrepMem Membrane Harvesting RLB->PrepMem Immobilize Target Immobilization SPR->Immobilize Incubate Isotope Incubation PrepMem->Incubate Filter Rapid Filtration Incubate->Filter Data Data Integration (Kd, Ki, kon, koff) Filter->Data Inject Analyte Injection Immobilize->Inject Regen Surface Regeneration Inject->Regen Regen->Data

Fig 2: Parallel in vitro assay workflow for thermodynamic and kinetic binding resolution.

Quantitative Data Presentation

The integration of RLB and SPR yields a comprehensive pharmacological profile. Below are structured data summaries demonstrating the expected output format for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride against a representative target.

Table 1: Equilibrium Binding Parameters (Radioligand Binding)

ParameterValue95% Confidence IntervalAssay Condition
IC50​ 45.2 nM41.8 - 48.9 nM [3H] -Ligand at 1.5 nM
Ki​ 18.5 nM16.2 - 21.0 nMCalculated via Cheng-Prusoff
Hill Slope ( nH​ ) 0.980.92 - 1.05Indicates single-site binding
Z'-Factor 0.82N/AValidates assay robustness

Table 2: Kinetic Binding Parameters (Surface Plasmon Resonance)

ParameterValueStandard ErrorInterpretation
kon​ (Association) 2.4×105 M−1s−1 ±0.1×105 Rapid target engagement
koff​ (Dissociation) 4.8×10−3 s−1 ±0.2×10−3 Slow dissociation rate
Kd​ ( koff​/kon​ ) 20.0 nM ±1.5 nM High concordance with RLB Ki​
Residence Time ( τ ) 208 secondsN/APredicts prolonged in vivo efficacy

References

  • Alam, O., et al. "Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed", nih.gov.
  • Yuan, H., et al. "CoMFA study of piperidine analogues of cocaine at the dopamine transporter... - PubMed", nih.gov.
  • "Radioligand binding methods for membrane preparations and intact cells - PubMed", nih.gov.
  • Xu, X., & Wu, G. "Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC", nih.gov.
  • "Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed", nih.gov.
  • Frostell, A., et al. "Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments - PubMed", nih.gov.
  • "Regenerable Biosensors for Small-Molecule Kinetic Characteriz

Sources

Exploratory

Preliminary Toxicity Profile of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride in Animal Models

Executive Summary & Pharmacotoxicological Rationale The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8) is a synthetic piperidine derivative. While its primary pharmacological targets r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacotoxicological Rationale

The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8) is a synthetic piperidine derivative. While its primary pharmacological targets remain under investigation, its structural moiety—a piperidine ring linked to an isobutylbenzoyl group—shares significant pharmacophoric overlap with centrally acting muscle relaxants (e.g., tolperisone) and various psychoactive research chemicals.

According to notified Classification and Labelling (C&L) data, this compound presents specific hazards, notably Skin Irritation 2 (H315) , Eye Irritation 2A (H319) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) , which indicates it may cause drowsiness or dizziness[1]. As a Senior Application Scientist, I approach the preliminary in vivo toxicity profiling of this compound by directly addressing its H336 classification. The presence of a piperidine ring also necessitates a rigorous investigation into its hepatic biotransformation, as transient reactive intermediates often dictate the delayed onset of central nervous system (CNS) depression or systemic toxicity.

Mechanistic Causality: Metabolism & CNS Target Engagement

Before deploying animal models, it is critical to understand why specific toxicological endpoints are chosen. Piperidine derivatives undergo extensive hepatic biotransformation. Quantum mechanical modeling and in vitro phenotyping of similar alicyclic amines demonstrate that the piperidine ring is highly susceptible to cytochrome P450-mediated oxidation, primarily driven by the CYP3A4 and CYP2D6 isoforms[2],[3].

This enzymatic action typically leads to N-dealkylation or ring contraction, generating metabolites that can cross the blood-brain barrier[2]. Structurally related drugs, such as tolperisone, have been shown to induce ataxia, dyspnea, and tonic-tremor convulsions at supratherapeutic doses in preclinical models[4]. Therefore, our toxicity profile must prioritize neurobehavioral endpoints to capture regionally selective neurofunctional responses[5].

MetabolicPathway A 4-[4-(2-Methylpropyl)benzoyl] piperidine HCl B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B Absorption F CNS Target Engagement (Neurotoxicity / H336) A->F Unmetabolized Fraction C N-Dealkylation & Ring Oxidation B->C Phase I Metabolism D Active/Reactive Metabolites C->D Biotransformation E Renal Excretion D->E Phase II Conjugation D->F Active Fraction

Fig 1. Proposed CYP450-mediated biotransformation and CNS target engagement pathway.

Experimental Protocol 1: Acute Systemic Toxicity (OECD TG 420)

To establish the baseline systemic toxicity and determine the LD50 cut-off without using lethality as a primary endpoint, we utilize the OECD Test Guideline 420 (Fixed Dose Procedure) . This method is scientifically superior to older protocols (like OECD 401) because it relies on the observation of clear clinical signs of toxicity rather than death, thereby refining animal welfare while allowing for accurate GHS hazard classification[6],[7].

Step-by-Step Methodology:
  • Sighting Study: Administer the test compound via oral gavage to a single female rodent (e.g., Wistar rat) at a starting fixed dose of 300 mg/kg (selected based on the absence of prior in vivo data)[6].

  • Observation: Monitor the animal for 24 hours. If evident toxicity (e.g., severe tremors, prostration) is observed without mortality, 300 mg/kg is selected as the main study dose. If no toxicity is observed, the dose is escalated to 2000 mg/kg[6].

  • Main Study Dosing: Administer the selected dose to a cohort of 5 female rats[7].

  • Longitudinal Monitoring: Observe all subjects for 14 days. Record body weight changes, food consumption, and clinical signs of suffering[6].

  • Necropsy: At day 14, euthanize the animals and perform a gross necropsy to identify macroscopic organ damage, particularly in the liver (due to CYP450 metabolism) and kidneys.

Experimental Protocol 2: CNS Safety Pharmacology (Modified Irwin Test)

Given the compound's STOT SE 3 (H336) classification[1], a Modified Irwin Test is mandatory. The Irwin test is a comprehensive, self-validating observational battery used to assess a rodent's neurobiological state, capturing subtle neurological perturbations such as changes in grip strength, motor coordination, and arousal[8],[9].

Step-by-Step Methodology:
  • Acclimation & Baseline: House adult male and female NMRI mice individually. Perform a baseline behavioral assessment prior to dosing to establish a self-validating internal control for each subject[9].

  • Blinded Administration: Randomize mice into four cohorts: Vehicle (saline), Low Dose, Mid Dose, and High Dose. Administer the compound via intraperitoneal (i.p.) injection to ensure rapid systemic exposure[9].

  • Time-Course Observation: Utilizing blinded observers, score the animals at precisely 5, 15, 30, 60, 120 minutes, and 24 hours post-injection[9].

  • Multi-Domain Scoring:

    • Autonomic: Assess piloerection, respiration rate, and body temperature (using a rectal probe)[5].

    • Somatic: Evaluate spontaneous locomotor activity, grip strength, and righting reflex[8].

    • Neurophysiological: Monitor for catalepsy, tremors, and tonic-clonic convulsions[5].

IrwinWorkflow A 1. Animal Acclimation & Baseline Scoring B 2. Blinded Dosing (Vehicle + 3 Dose Levels) A->B C 3. Time-Course Observation (5, 15, 30, 60, 120m, 24h) B->C D 4. Multi-Domain Scoring (Autonomic, Somatic, Neurologic) C->D E 5. Statistical Analysis & NOAEL Determination D->E

Fig 2. Self-validating workflow for the Modified Irwin Test in rodent models.

Quantitative Data Presentation

To synthesize the expected toxicological profile based on the compound's structural class and hazard codes, the following table outlines the anticipated dose-dependent responses during the Irwin Test. Data is scored on a normalized scale (0 = Normal/Baseline, + = Mild Increase/Effect, ++ = Moderate, +++ = Severe, - = Decrease).

Toxicological DomainSpecific EndpointVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Autonomic Respiration Rate00--- (Dyspnea)
Autonomic Piloerection00+++
Somatic Locomotor Activity0------ (Sedation)
Somatic Grip Strength00---
Neurophysiological Ataxia / Gait00++++
Neurophysiological Tremors / Convulsions000++

Table 1: Anticipated dose-response profile for 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl in the Modified Irwin Test. The progression from sedation to ataxia and dyspnea at high doses aligns with the toxicity profiles of analogous piperidine-based CNS agents[4].

Conclusion

The preliminary toxicity profile of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride must be heavily weighted toward CNS safety pharmacology. By utilizing the OECD 420 Fixed Dose Procedure[7] in tandem with a rigorously blinded Modified Irwin Test[9], researchers can accurately map the dose-response relationship of its H336 (drowsiness/dizziness) hazard[1]. Furthermore, understanding its CYP450-mediated metabolism[2] provides the mechanistic causality required to interpret delayed-onset toxicities, ensuring a scientifically robust and ethically refined preclinical evaluation.

References

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information - NextSDS -[Link]

  • 420 | OECD Guideline for Testing of Chemicals - NIH -[Link]

  • Statistical evaluation of the revised fixed-dose procedure - Ovid -[Link]

  • Animal models for CNS safety pharmacology under the spotlight - NC3Rs -[Link]

  • A Systematic Assessment of Robustness in CNS Safety Pharmacology - bioRxiv -[Link]

  • Single-Dose Oral Administration of Theophylline in Institute of Cancer Research Mice - PNFS -[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s - NIH -[Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - NIH -[Link]

  • Side effects of Myderison 50mg - Vinmec -[Link]

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Foundational

A Methodological and Predictive Guide to the Pharmacokinetic Profile of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS No. 1171984-73-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS No. 1171984-73-8). Due to the absence of publicly available pharmacokinetic data for this specific molecule, this document leverages established scientific principles and data from structurally related compounds to construct a predictive profile and outline a robust experimental strategy for its complete ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. The core of this guide is a series of detailed, field-proven protocols for in vitro and in vivo studies, designed for implementation by researchers, scientists, and drug development professionals. We emphasize the causality behind experimental choices, ensuring that each proposed protocol serves as a self-validating system for generating reliable and reproducible data.

Introduction and Core Compound Analysis

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a molecule belonging to the benzoylpiperidine class of compounds. This chemical scaffold is recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in bioactive compounds targeting a wide range of biological targets and its inherent metabolic stability.[1][2] The phenyl(piperidin-4-yl)methanone core is a key feature in numerous therapeutic agents, suggesting that derivatives like the topic compound may possess favorable drug-like properties.[1][3]

The objective of this guide is to provide a predictive assessment of the compound's pharmacokinetic behavior and, more importantly, to detail the necessary experimental workflows to empirically determine these properties. Understanding the ADME profile is a critical step in drug discovery and development, directly influencing dosing regimens, efficacy, and safety.

Table 1: Chemical and Physical Properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

PropertyValueSource
CAS Number 1171984-73-8[4]
Molecular Formula C₁₆H₂₄ClNO[4]
Molecular Weight 281.82 g/mol [4]
Chemical Structure Cl.CC(CC1=CC=C(C(C2CCNCC2)=O)C=C1)C[4]
Predicted XlogP 3.2[5]
Monoisotopic Mass 245.17796 Da (free base)[5]

Predictive Pharmacokinetic Profile

The following profile is inferred from the known behavior of the benzoylpiperidine scaffold and general principles of pharmacokinetics.

Absorption

The predicted octanol-water partition coefficient (XlogP) of 3.2 suggests moderate lipophilicity, which is often correlated with good passive diffusion across the gastrointestinal membrane.[5] Therefore, moderate to good oral absorption is anticipated. However, the piperidine nitrogen will be protonated at physiological pH, which could influence its permeability.

Distribution

Compounds with similar structures often exhibit significant binding to plasma proteins, which would restrict the free fraction available to exert a pharmacological effect and undergo clearance.[6] The moderate lipophilicity suggests the compound could distribute into tissues, potentially leading to a volume of distribution (Vd) greater than the total body water volume.

Metabolism

The benzoylpiperidine core is known to be metabolically robust.[1][2] Therefore, metabolism is most likely to occur on the peripheral parts of the molecule via Phase I and Phase II enzymatic reactions. Key predicted pathways include:

  • Oxidation (Phase I): Cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation of the isobutyl group or the aromatic ring. N-dealkylation at the piperidine nitrogen is also a common metabolic route for related structures.[6]

  • Conjugation (Phase II): Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, SULTs) Parent 4-[4-(2-Methylpropyl)benzoyl] piperidine hydrochloride Meta1 Hydroxylated Metabolite (Isobutyl Group) Parent->Meta1 Oxidation Meta2 Hydroxylated Metabolite (Aromatic Ring) Parent->Meta2 Oxidation Conj1 Glucuronide Conjugate Meta1->Conj1 Conjugation Conj2 Sulfate Conjugate Meta2->Conj2 Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Excretion

Following metabolism to more polar derivatives, the compound and its metabolites are expected to be eliminated from the body primarily through renal excretion (urine) and, to a lesser extent, biliary excretion (feces).

Experimental Framework for Pharmacokinetic Characterization

To move from a predictive to a definitive profile, a tiered experimental approach is necessary.

In Vitro ADME Assays

In vitro assays are critical for early-stage assessment of a compound's drug-like properties. They are cost-effective, have high throughput, and provide mechanistic insights that guide further in vivo studies.

G Start Test Compound Assay1 Metabolic Stability (Liver Microsomes) Start->Assay1 Assay2 Plasma Protein Binding (Equilibrium Dialysis) Start->Assay2 Assay3 Permeability (PAMPA) Start->Assay3 Result1 Intrinsic Clearance (CLint) Half-Life (t½) Assay1->Result1 Result2 Fraction Unbound (fu) Assay2->Result2 Result3 Permeability Coefficient (Pe) Assay3->Result3

Caption: High-level workflow for initial in vitro ADME screening.

Rationale: This assay determines the rate at which the compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance. A high clearance rate often correlates with a short half-life in vivo.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Add the test compound (typically at 1 µM) to a solution of HLM in a phosphate buffer.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. Incubate at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Rationale: An in vivo study is the definitive method for understanding how a drug behaves in a whole organism. Using both intravenous (IV) and oral (PO) administration allows for the determination of fundamental parameters, including clearance, volume of distribution, and absolute oral bioavailability.[6][7]

G cluster_IV Intravenous (IV) Cohort cluster_PO Oral (PO) Cohort IV_Dose Administer IV Bolus Dose (e.g., 1-2 mg/kg) IV_Sample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample Process Process Blood to Plasma Store at -80°C IV_Sample->Process PO_Dose Administer PO Gavage Dose (e.g., 5-10 mg/kg) PO_Sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sample PO_Sample->Process Analyze LC-MS/MS Analysis of Plasma Samples Process->Analyze Calculate Calculate PK Parameters (t½, CL, Vd, AUC, F%) Analyze->Calculate

Caption: Workflow for a rodent in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), acclimated for at least one week.

  • Formulation: Prepare a clear solution for IV administration (e.g., in saline with a co-solvent like DMSO) and a uniform suspension for PO administration (e.g., in 0.5% methylcellulose).[6]

  • Administration:

    • IV Group: Administer a single bolus dose via the tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular or saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).[6]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to new, labeled tubes.[6]

  • Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices like plasma. It offers unparalleled sensitivity and selectivity, allowing for accurate measurement even at very low concentrations.[7][8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw plasma samples and an aliquot of the internal standard (a structurally similar molecule).

    • Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing the internal standard to each plasma sample.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.[9]

    • Transfer the clear supernatant to a 96-well plate or autosampler vials for injection.

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the parent compound and a characteristic product ion, creating a highly selective transition that minimizes interference from other matrix components.

  • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Interpretation

Once the plasma concentration-time data is generated, non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.Reflects the extent of tissue distribution.
AUC (Area Under the Curve) Total drug exposure over time.Used to assess bioavailability and compare exposure.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

While specific pharmacokinetic data for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is not currently in the public domain, its chemical structure provides a strong basis for a predictive assessment. The benzoylpiperidine core suggests favorable metabolic stability. This guide presents a comprehensive, scientifically-grounded experimental framework designed to rigorously determine the compound's true ADME profile. The successful execution of the detailed in vitro and in vivo protocols will generate the critical data needed to advance its development, enabling informed decisions regarding dosing, efficacy, and safety for any potential therapeutic application.

References

  • Vertex AI Search. (n.d.). Analytical Methods.
  • ECHA. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information.
  • Appchem. (n.d.). 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE | 1171984-73-8.
  • PubChemLite. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO).
  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • BenchChem. (n.d.). Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide.
  • ECHA. (n.d.). 4-[4-(propan-2-yl)benzoyl]piperidine hydrochloride — Chemical Substance Information.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • BenchChem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
  • PMC. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

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Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Introduction The blood-brain barrier (BBB) is a formidable, highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[1] While...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The blood-brain barrier (BBB) is a formidable, highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[1] While crucial for protecting the brain from pathogens and toxins, it also poses a significant challenge for the delivery of therapeutic agents to the CNS.[2] An estimated 98% of small-molecule drugs are unable to cross the BBB, hindering the development of treatments for a wide range of neurological and psychiatric disorders.[3]

This guide provides a comprehensive framework for evaluating the BBB permeability of the novel compound, 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride. This molecule belongs to the benzoylpiperidine class, a scaffold often considered a "privileged structure" in medicinal chemistry for its frequent appearance in CNS-active agents.[4][5] A thorough understanding of its ability to penetrate the CNS is therefore a critical step in its preclinical development.

We will present a multi-tiered approach, beginning with an in silico assessment based on the compound's physicochemical properties, followed by a series of well-established in vitro and in vivo experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, providing not just the "how" but also the "why" behind each methodological choice, ensuring a robust and scientifically sound evaluation.

Part 1: Foundational Assessment - Physicochemical and In Silico Profiling

A preliminary assessment of a compound's potential to cross the BBB can be derived from its fundamental physicochemical properties and computational modeling. These early indicators help to guide the experimental strategy.

Physicochemical Properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

The structure and properties of a molecule are the primary determinants of its ability to passively diffuse across the lipid-rich membranes of the BBB.

PropertyValueImplication for BBB Permeability
Molecular Formula C16H24ClNO[6]Provides the elemental composition.
Molecular Weight 281.82 g/mol [6]Below the general threshold of 500 Da, which is favorable for passive diffusion across the BBB.[3]
Predicted XlogP 3.2[7]This value indicates moderate lipophilicity, a key characteristic for traversing the lipid membranes of the BBB.
Structure Contains a benzoylpiperidine core.[6][8]This structural class is prevalent in CNS-active drugs, suggesting a potential for BBB penetration.[4][5]
In Silico Modeling for BBB Permeability Prediction

Computational models offer a rapid, cost-effective initial screening to predict BBB penetration, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).[9] A variety of models, including those based on quantitative structure-activity relationships (QSAR), machine learning, and molecular dynamics simulations, can be employed.[10][11][12][13]

Prediction of logBB: While a specific in silico prediction for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is not publicly available, its physicochemical properties can be used as inputs for various predictive models. A predicted logBB value greater than 0.3 is generally considered indicative of good BBB penetration.[11]

Part 2: In Vitro Assessment of BBB Permeability

In vitro models provide the first experimental evidence of a compound's ability to cross a biological barrier that mimics the BBB. These assays are crucial for screening and for elucidating the mechanisms of transport.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[14][15][16][17] It serves as an excellent initial screen for BBB penetration potential.[14][15]

Experimental Protocol: PAMPA-BBB

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol in an organic solvent) to form an artificial membrane that mimics the lipid composition of the BBB.[14]

  • Preparation of Solutions:

    • Donor Solution: The test compound, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, is dissolved in a buffer at a relevant physiological pH (e.g., 7.4) to a final concentration of 10 µM.[16]

    • Acceptor Solution: A corresponding buffer, sometimes containing a "sink" component to mimic the brain environment, is added to the wells of the acceptor plate.[15]

  • Assay Procedure: The filter plate (donor) is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 5 hours).[14][16]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.[16]

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-VA / (Area × Time)) × ln(1 - [Compound]Acceptor / [Compound]Equilibrium)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Interpretation of Results:

Papp (x 10-6 cm/s)Predicted BBB Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low

dot

Caption: Workflow for the PAMPA-BBB assay.

MDR1-MDCK Permeability Assay

This cell-based assay is a significant step up in complexity and predictive power from PAMPA. It utilizes Madin-Darby Canine Kidney (MDCK) cells that have been transfected with the human MDR1 gene, causing them to overexpress the P-glycoprotein (P-gp) efflux transporter.[18][19] P-gp is a key component of the BBB that actively pumps many xenobiotics out of the brain.[20] This assay therefore not only assesses passive permeability but also determines if a compound is a substrate for this critical efflux pump.[21]

Experimental Protocol: Bidirectional MDR1-MDCK Assay

  • Cell Culture: MDR1-MDCK cells are seeded onto semi-permeable membrane inserts in a Transwell™ plate and cultured for 4-5 days to form a confluent, polarized monolayer with functional tight junctions.[18][21] The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).[19]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound (10 µM in transport buffer, pH 7.4) is added to the apical (upper) compartment, which represents the blood side.[18][21]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral (lower) compartment, representing the brain side.[18][21]

  • Incubation and Sampling: The plates are incubated for a set time (e.g., 60-90 minutes).[19][21] At the end of the incubation, samples are taken from both compartments.

  • Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.

  • Data Analysis:

    • Apparent Permeability (Papp): The Papp value is calculated for both the A-B and B-A directions.

    • Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B).[21]

Interpretation of Results:

Papp (A-B) (x 10-6 cm/s)Predicted BBB PermeabilityEfflux Ratio (ER)Interpretation
> 5.0High< 2.0Not a P-gp substrate. Likely to cross the BBB.
1.0 - 5.0Medium≥ 2.0Is a P-gp substrate. BBB penetration may be limited in vivo.[21]
< 1.0Low-Poor passive permeability.

dot

Caption: Decision logic for interpreting MDR1-MDCK assay data.

Part 3: In Vivo Assessment of BBB Permeability

While in vitro assays are valuable screening tools, in vivo studies in animal models are the gold standard for definitively determining a compound's ability to cross the BBB in a physiological setting.[22][23] These studies account for the complex interplay of blood flow, plasma protein binding, and active transport systems.

Rodent Microdialysis

Cerebral microdialysis is a sophisticated technique that allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid (ISF) in awake, freely moving animals.[24][25][26][27] This provides the most accurate and pharmacologically relevant data on BBB penetration.[26][27]

Experimental Protocol: Rat Brain Microdialysis

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the striatum or hippocampus). A second probe may be implanted in the jugular vein for simultaneous blood sampling.[24][25] The animal is allowed to recover from surgery.

  • Probe Perfusion: On the day of the experiment, the probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[24]

  • Compound Administration: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is administered to the animal, typically via intravenous infusion or oral gavage.

  • Sample Collection: Dialysate samples are collected from the brain probe (and blood probe, if applicable) at regular intervals over several hours.[24]

  • Quantification: The concentration of the unbound compound in the dialysate and plasma samples is determined by LC-MS/MS.

  • Data Analysis:

    • Pharmacokinetic Profiles: Concentration-time profiles are generated for both the brain ISF and plasma.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): This is the key metric and is calculated as the ratio of the area under the concentration-time curve (AUC) for the brain ISF to the AUC for the unbound plasma concentration.[26][27]

Interpretation of Results:

Kp,uuInterpretation
> 0.3Good BBB penetration. The compound is likely to achieve therapeutic concentrations in the CNS.
0.1 - 0.3Moderate BBB penetration.
< 0.1Poor BBB penetration. The compound is likely actively effluxed or has very low passive permeability.

dot

Microdialysis_Setup cluster_system Microdialysis System cluster_brain Rat Brain rat Pump Syringe Pump Probe Microdialysis Probe Pump->Probe Perfusate In Probe->rat Implanted in Brain Collector Fraction Collector Probe->Collector Dialysate Out ISF Interstitial Fluid (ISF) (Unbound Drug)

Caption: Schematic of an in vivo microdialysis experiment.

Conclusion and Forward Look

The assessment of blood-brain barrier permeability is a critical juncture in the development of any CNS drug candidate. This guide outlines a systematic, tiered approach for evaluating 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, a compound with a promising chemical scaffold. By progressing from in silico predictions and high-throughput in vitro screens to the definitive in vivo microdialysis technique, researchers can build a comprehensive understanding of the compound's CNS penetration profile.

The data generated from these studies will be instrumental in making informed decisions about the progression of this compound. Should it exhibit favorable BBB permeability, further studies to assess its efficacy and safety in relevant CNS disease models would be the logical next step. Conversely, if permeability is found to be a limiting factor, this information can guide further medicinal chemistry efforts to optimize the structure for improved brain delivery.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. (n.d.). Technology Networks. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2024). The Journal of American Medical Science and Research. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2022). Fluids and Barriers of the CNS. [Link]

  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol. [Link]

  • Quantification of In Vitro Blood-Brain Barrier Permeability. (2018). Methods in Molecular Biology. [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Evotec. [Link]

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier. (2012). Analytical Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). Journal of Pharmaceutical Sciences. [Link]

  • Microdialysis in Rodents. (2018). Current Protocols in Neuroscience. [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (2017). Current Medicinal Chemistry. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. (2023). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Antibody pharmacokinetics in rat brain determined using microdialysis. (2018). mAbs. [Link]

  • Microdialysis to Assess Free Drug Concentration in Brain. (2018). Methods in Pharmacology and Toxicology. [Link]

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. (2025). Journal of Pharmaceutical Sciences. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. (2023). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE. (n.d.). Applichem. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems. [Link]

  • In vivo methods for imaging blood-brain barrier function and dysfunction. (2023). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). International Journal of Molecular Sciences. [Link]

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO). (n.d.). PubChemLite. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2019). Frontiers in Chemistry. [Link]

  • In-silico prediction of blood-brain barrier permeability. (2013). SAR and QSAR in Environmental Research. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

  • 4-Benzoylpiperidine hydrochloride. (n.d.). PubChem. [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. (2018). Molecular Informatics. [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. (2022). arXiv. [Link]

  • 4-(4-Methylbenzoyl)piperidine hydrochloride. (n.d.). PubChem. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]

  • Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions. (2022). Pharmaceutics. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). Pharmaceutics. [Link]

  • Cannabinoids, Blood–Brain Barrier, and Brain Disposition. (2020). Pharmaceutics. [Link]

  • Blood–Brain Barrier Disruption and Its Involvement in Neurodevelopmental and Neurodegenerative Disorders. (2022). International Journal of Molecular Sciences. [Link]

Sources

Foundational

Receptor Targets for 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride Derivatives: A Guide to Pharmacological Characterization

An In-depth Technical Guide Abstract The 4-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The 4-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including neuropsychiatric, neurodegenerative, and oncologic disorders.[1][2][3] This guide provides a comprehensive framework for the pharmacological characterization of novel derivatives based on this scaffold, with a focus on 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. Given the limited publicly available data for this specific derivative, this document outlines a systematic approach to identify and characterize its potential receptor targets. We will delve into the most probable receptor classes, provide detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of the resulting data in the context of structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics centered around the 4-benzoylpiperidine core.

Introduction: The 4-Benzoylpiperidine Privileged Structure

The recurrence of the 4-benzoylpiperidine motif in a multitude of clinically relevant molecules underscores its favorable pharmacological and pharmacokinetic properties.[1] Its structural rigidity, combined with the synthetic tractability of the piperidine and benzoyl moieties, allows for systematic modifications to fine-tune receptor affinity and selectivity. Derivatives have shown activity across a diverse range of biological targets, necessitating a broad and systematic screening approach to fully elucidate the pharmacological profile of any new analogue.

This guide will use 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride as a representative example to build a strategic workflow for target identification and validation. The principles and protocols described herein are broadly applicable to any novel compound featuring the 4-benzoylpiperidine core.

Primary Receptor Classes for Screening

Based on extensive literature analysis of structurally related analogues, the following receptor classes represent the highest probability targets for 4-benzoylpiperidine derivatives. A comprehensive primary screening panel should, at a minimum, include representative targets from these families.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the most common target class for drugs, and the 4-benzoylpiperidine scaffold has a well-documented history of interaction with several key GPCR families.

  • Dopamine Receptors: The structural similarity of 4-benzoylpiperidines to the butyrophenone class of antipsychotics makes dopamine receptors, particularly the D2 subtype, a primary target of interest. Antagonism at D2 receptors is a hallmark of many antipsychotic medications.[2]

  • Serotonin (5-HT) Receptors: The 5-HT₂A receptor is another critical target for atypical antipsychotics, where antagonism can contribute to efficacy and mitigate some side effects associated with pure D2 antagonism.[2][4] Other subtypes, such as 5-HT₁A and 5-HT₇, have also been identified as targets for related compounds.[4][5]

  • Sigma (σ) Receptors: Originally misclassified as opioid receptors, σ₁ and σ₂ receptors are unique membrane-bound proteins implicated in a variety of CNS functions and diseases, including pain, neurodegeneration, and addiction. Numerous piperidine derivatives exhibit high affinity for σ receptors.[5][6][7][8]

Enzymes
  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several piperidine-containing compounds are potent AChE inhibitors, making this an important enzyme to assess for potential cognitive-enhancing or neuroprotective activities.[9]

Ligand-Gated Ion Channels
  • NMDA Receptors: As antagonists, derivatives of 4-benzylpiperidine have shown potential in treating psychosis and preventing brain damage.[10] The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity and its modulation has significant therapeutic implications.

Experimental Workflows and Protocols

A logical and phased approach to screening is essential for efficient characterization. The workflow should begin with broad primary screening to identify initial hits, followed by more detailed secondary and functional assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Selectivity & Mechanism of Action primary_screening Radioligand Binding Assays (Broad Receptor Panel: Dopamine, Serotonin, Sigma, etc.) functional_assays Functional Assays (e.g., cAMP, Calcium Flux, Enzyme Inhibition) primary_screening->functional_assays Identified Hits determine_potency Determine Potency & Efficacy (IC50 / EC50) functional_assays->determine_potency selectivity_panel Selectivity Profiling (Against related receptor subtypes) determine_potency->selectivity_panel Confirmed Actives moa_studies Mechanism of Action Studies (e.g., Agonist vs. Antagonist, Reversibility) selectivity_panel->moa_studies

Caption: General experimental workflow for characterizing novel 4-benzoylpiperidine derivatives.

Protocol: Radioligand Binding Assay for GPCR Targets

This protocol provides a general framework for competitive binding assays to determine the affinity (Kᵢ) of a test compound for a specific GPCR.

Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known radioligand from the target receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D₂, 5-HT₂A, σ₁).

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂A, [³H]-(+)-Pentazocine for σ₁).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol).

  • Test Compound: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, serially diluted.

  • 96-well Plates, Glass Fiber Filters, Scintillation Counter, Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.[11]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations (or assay buffer for total binding, or non-specific control).

    • 50 µL of radioligand at a concentration near its Kₑ value.

    • 150 µL of the cell membrane preparation to initiate the reaction.[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: cAMP Functional Assay for Gᵢ/Gₛ-Coupled Receptors

This assay measures the functional consequence of receptor activation for Gᵢ-coupled (e.g., Dopamine D₂) or Gₛ-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP).

Objective: To determine if the test compound acts as an agonist or antagonist at a Gᵢ/Gₛ-coupled receptor.

Principle: Activation of Gᵢ-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels. Activation of Gₛ-coupled receptors stimulates adenylyl cyclase, increasing cAMP. This protocol describes an antagonist mode assay for a Gᵢ-coupled receptor.

Materials:

  • Cell Line: A cell line stably expressing the Gᵢ-coupled receptor of interest (e.g., CHO-hD₂).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Forskolin: To stimulate a basal level of cAMP production.

  • Reference Agonist: e.g., Dopamine.

  • Test Compound: Serially diluted.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.

  • Compound Addition (Antagonist Mode):

    • Wash cells once with assay buffer.

    • Add various concentrations of the test compound to the wells.

    • Incubate for 15-30 minutes at 37°C.[12]

  • Agonist Stimulation:

    • Add a fixed concentration of the reference agonist (typically the EC₈₀) to all wells, including those with the test compound.

    • Concurrently, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.[5]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The signal is typically inversely proportional to the cAMP level.

Data Analysis:

  • Plot the assay signal against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the test compound reverses 50% of the agonist-induced effect.

  • To test for agonist activity, run a parallel experiment without the reference agonist. An increase in signal (decrease in cAMP) indicates agonism.

G cluster_0 Dopamine D2 Receptor (Gi-coupled) D2R D2 Receptor Gi Gi Protein (α, β, γ subunits) D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response G cluster_0 Serotonin 5-HT2A Receptor (Gq-coupled) HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Response Cellular Response PKC->Response

Caption: Simplified signaling pathway for the Gq-coupled Serotonin 5-HT2A receptor.

Data Summary and Structure-Activity Relationship (SAR) Insights

The data generated from the above assays should be systematically tabulated to build a comprehensive pharmacological profile.

Table 1: Example Data Summary for a 4-Benzoylpiperidine Derivative

Target ReceptorAssay TypeParameterValue (nM)
Dopamine D₂ Radioligand BindingKᵢe.g., 15
cAMP Functional AssayIC₅₀ (Antagonist)e.g., 45
Serotonin 5-HT₂A Radioligand BindingKᵢe.g., 5
Calcium Flux AssayIC₅₀ (Antagonist)e.g., 12
Sigma σ₁ Radioligand BindingKᵢe.g., 8
Acetylcholinesterase Enzyme InhibitionIC₅₀e.g., >10,000
Interpreting the Data and SAR Considerations
  • Potency and Affinity: The Kᵢ values from binding assays indicate the affinity of the compound for the receptor, while EC₅₀/IC₅₀ values from functional assays measure its potency. A close correlation between these values suggests the functional response is directly mediated by receptor binding.

  • Selectivity: By comparing Kᵢ values across a panel of receptors, a selectivity profile can be established. For instance, a compound with a Kᵢ of 5 nM at 5-HT₂A and 500 nM at D₂ would be considered 100-fold selective for the 5-HT₂A receptor.

  • SAR Insights from Analogues:

    • Benzoyl Ring Substitution: The position and nature of substituents on the benzoyl ring can dramatically alter affinity and selectivity. For example, para-substitution is often explored. [2] * Piperidine Nitrogen Substitution: Alkylation or arylation of the piperidine nitrogen is a common strategy to modulate activity. The nature of this substituent is critical for interaction with monoamine transporters and GPCRs. [13] * Carbonyl vs. Methylene Linker: The ketone of the benzoyl group is a key feature. Reduction to a methylene (creating a benzylpiperidine) can shift the pharmacological profile, for instance, towards monoamine releasing activity. [10]

Conclusion and Future Directions

The 4-benzoylpiperidine scaffold represents a rich source of pharmacologically active compounds. A systematic and logical screening cascade, as outlined in this guide, is crucial for elucidating the complex biological profile of any new derivative. By beginning with broad binding assays and progressing to specific functional and mechanistic studies, researchers can efficiently identify primary targets, determine potency and selectivity, and build a comprehensive understanding of their compound's mechanism of action.

For 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride and its analogues, future investigations should focus on confirming in vitro findings with in vivo models relevant to the identified targets (e.g., models of psychosis, pain, or cognitive dysfunction). Furthermore, exploring concepts like biased agonism at identified GPCR targets could reveal more nuanced mechanisms and open new avenues for therapeutic development.

References

  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link] [1][2][3]2. Wikipedia. 4-Benzylpiperidine. [Link] [10]3. Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link] [2]4. Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link] [3]5. Berardi, F., et al. (2004). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. [Link] [5]6. Abadi, A. H., et al. (2005). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link] [7]7. Kim, D., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. [Link] [13]8. Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. [Link] 9. Rana, S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PMC. [Link]

Sources

Exploratory

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride material safety data sheet and hazards

An In-Depth Technical Guide to 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride Prepared by a Senior Application Scientist This document provides a comprehensive technical overview of 4-[4-(2-Methylpropyl)benzoyl]pi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The guide moves beyond a standard material safety data sheet (MSDS) to offer field-proven insights into its chemical properties, hazard profile, handling, and research applications.

Section 1: Chemical Identity and Physicochemical Profile

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a derivative of the benzoylpiperidine scaffold, a privileged structure in medicinal chemistry.[1] The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its synthetic tractability and presence in numerous bioactive molecules.[2][3] Understanding the fundamental properties of this specific compound is the first step toward its effective and safe use in a research setting.

The hydrochloride salt form is common for amine-containing compounds, enhancing stability and aqueous solubility for easier handling and formulation in experimental assays.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
Chemical Name 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride [4]
Synonyms [4-(2-methylpropyl)phenyl]-piperidin-4-ylmethanone hydrochloride [5]
CAS Number 1171984-73-8 [4][6]
EC Number 102-963-3 [4]
Molecular Formula C₁₆H₂₄ClNO [6]
Molecular Weight 281.82 g/mol [6]
Chemical Structure See Figure 1

| SMILES | Cl.CC(CC1=CC=C(C(C2CCNCC2)=O)C=C1)C |[6] |

Figure 1: Chemical structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

Section 2: Hazard Identification and Safety Profile

This compound is classified as hazardous. The primary hazards are associated with irritation and potential target organ toxicity upon single exposure. A self-validating system of safety requires understanding not just the hazards, but the rationale for the required precautions.

Table 2: GHS Hazard Classification

Hazard Class Category GHS Pictogram Signal Word Hazard Statement Source
Skin Irritation 2 GHS07 (Exclamation Mark) Warning H315: Causes skin irritation [4]
Eye Irritation 2A GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation [4]

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H336: May cause drowsiness or dizziness |[4] |

Expert Analysis of Hazards
  • Skin and Eye Irritation (H315, H319): The benzoylpiperidine structure, while generally stable, can act as a localized irritant. The carbonyl group and the aromatic ring can interact with proteins and lipids in the skin and eyes, leading to an inflammatory response. The hydrochloride salt can also contribute to irritation. The causality here is direct chemical interaction with biological tissues, necessitating robust personal protective equipment (PPE).

  • Specific Target Organ Toxicity (H336): The potential for drowsiness or dizziness upon inhalation suggests that the compound can cross the blood-brain barrier and exert effects on the central nervous system (CNS). This is a known characteristic of many small molecules containing piperidine scaffolds, which are often designed specifically to interact with CNS receptors.[1][7] Therefore, inhalation of dust or aerosols must be strictly controlled.

Self-Validating Safety Protocols

A protocol is self-validating when it inherently minimizes risk and provides clear steps for any foreseeable contingency.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal start Obtain Compound & Review SDS ppe Don Certified PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat start->ppe Verify Hazards fume_hood Work Exclusively in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound (Use anti-static weigh boat) fume_hood->weigh Ensure Ventilation dissolve Prepare Stock Solution (e.g., in DMSO or Ethanol) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Post-Experiment waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste end Remove PPE & Wash Hands waste->end

Figure 2: Experimental workflow for safe handling.

Detailed Protocols:

  • Exposure Controls & Personal Protection:

    • Engineering Controls: All manipulations of the solid compound or its concentrated solutions must occur within a certified chemical fume hood to prevent inhalation.[8] Ensure eyewash stations and safety showers are immediately accessible.[8]

    • Eye/Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[8]

    • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs. Wash hands thoroughly after handling.[9]

  • First-Aid Measures:

    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]

  • Handling and Storage:

    • Handling: Avoid formation of dust and aerosols.[8] Keep away from incompatible materials such as strong oxidizing agents.[8]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Section 3: Synthesis and Characterization

The synthesis of benzoylpiperidines is a well-established process in organic chemistry, often serving as a key step in the development of novel therapeutics.[7]

Plausible Synthetic Pathway

A common and efficient method for synthesizing 4-aroylpiperidines is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to the target scaffold.

cluster_reactants Starting Materials isobutylbenzene Isobutylbenzene reagents + AlCl₃ (Lewis Acid) in DCM (Solvent) isobutylbenzene->reagents piperidine_acid_chloride N-Protected Piperidine- 4-carbonyl chloride piperidine_acid_chloride->reagents intermediate N-Protected Intermediate reagents->intermediate Friedel-Crafts Acylation deprotection Deprotection (e.g., TFA or HCl) intermediate->deprotection product 4-[4-(2-Methylpropyl)benzoyl] piperidine hydrochloride deprotection->product Final Product

Figure 3: Generalized Friedel-Crafts synthesis pathway.

Causality in Experimental Design:

  • Choice of Reactants: Isobutylbenzene is reacted with a piperidine derivative. The piperidine's nitrogen must be protected (e.g., with a Boc group) to prevent it from reacting with the Lewis acid catalyst. The acyl chloride form of the piperidine reactant is used to create a highly reactive electrophile.

  • Catalyst and Solvent: A strong Lewis acid like aluminum chloride (AlCl₃) is essential to activate the acyl chloride, making it sufficiently electrophilic to attack the electron-rich isobutylbenzene ring. An inert solvent like dichloromethane (DCM) is used.

  • Deprotection: The final step involves removing the protecting group from the piperidine nitrogen under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which also forms the final hydrochloride salt.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure by identifying the specific chemical environments of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Section 4: Applications in Research and Drug Development

The benzoylpiperidine fragment is a cornerstone in the design of CNS-active agents, particularly those targeting serotoninergic and dopaminergic receptors.[7] Molecules containing the 4-benzoylpiperidine moiety have been investigated for a wide range of therapeutic applications, including antipsychotic, anti-dementia, and neuroprotective agents.[7][10]

The specific structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, with its isobutyl group on the benzoyl ring, suggests it is likely an intermediate or an analog developed during lead optimization studies. The isobutyl group modifies the lipophilicity and steric profile of the molecule compared to simpler analogs (e.g., 4-benzoylpiperidine or 4-(4-methylbenzoyl)piperidine), which can significantly impact its binding affinity and selectivity for a specific biological target.[11][12]

Researchers using this compound are likely exploring its potential as:

  • A novel ligand for G-protein coupled receptors (GPCRs).

  • An inhibitor for enzymes such as acetylcholinesterase.[10]

  • A building block for more complex molecules in a medicinal chemistry program.

Section 5: Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a standard stock solution for use in biological assays.

Objective: To accurately prepare a 10 mM stock solution of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (MW: 281.82 g/mol ) in DMSO.

Materials:

  • 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Calibrated micropipettes

Methodology (to be performed in a chemical fume hood):

  • Pre-calculation: Determine the mass required for a 1 mL final volume.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 281.82 g/mol x 1000 = 2.818 mg

  • Weighing:

    • Tare a clean, empty 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully add approximately 2.82 mg of the solid compound to the tube. Record the exact mass.

  • Solubilization:

    • Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 281.82 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)

    • Add the calculated volume of DMSO to the tube using a calibrated micropipette.

  • Mixing:

    • Vortex the tube for 30-60 seconds to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store the stock solution at -20°C or -80°C as appropriate for long-term stability.

References

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE | 1171984-73-8 . Appchem. [Link]

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO) - PubChemLite . PubChemLite. [Link]

  • 4-(4-Methylbenzoyl)piperidine hydrochloride | C13H18ClNO | CID 2740817 - PubChem . PubChem. [Link]

  • 4-Benzoylpiperidine hydrochloride | C12H16ClNO | CID 2724437 - PubChem . PubChem. [Link]

  • Application and Preparation of 4-(4-Fluorobenzoyl)piperidine Hydrochloride . Semantic Scholar. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . PubMed. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review . MDPI. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co. KG. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review . National Center for Biotechnology Information (PMC). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . International Journal of Novel Research and Development (IJNRD). [Link]

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Foundational

Exploratory screening of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride in drug discovery

An Exploratory Screening Workflow for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride: A Technical Guide for Early-Stage Drug Discovery Authored by: A Senior Application Scientist Abstract The discovery of novel ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An Exploratory Screening Workflow for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride: A Technical Guide for Early-Stage Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The discovery of novel chemical entities (NCEs) with therapeutic potential is a complex, multi-stage process. The early exploratory screening phase is critical for identifying promising candidates and eliminating those with unfavorable characteristics, thereby conserving resources and mitigating late-stage attrition. This technical guide provides a comprehensive, field-proven workflow for the initial evaluation of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, an NCE featuring the privileged piperidine scaffold. We will detail a systematic, hypothesis-driven approach encompassing target identification, primary and secondary screening, and essential early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) profiling. The methodologies described herein are designed to be self-validating, providing a robust framework for making critical go/no-go decisions in a drug discovery program.

Introduction: The Compound and the Rationale

The subject of our exploratory investigation is 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. The piperidine moiety is a ubiquitous structural motif found in a vast number of natural products and FDA-approved pharmaceuticals, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including but not limited to acetylcholinesterase inhibition and monoamine reuptake modulation.[2][3]

Given the structural alerts within 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, particularly its resemblance to certain CNS-active agents, a systematic screening cascade is warranted to elucidate its potential therapeutic value. This guide outlines the logical progression from initial hypothesis to in vivo characterization.

Table 1: Physicochemical Properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

PropertyValueSource
CAS Number 1171984-73-8[4][5]
Molecular Formula C₁₆H₂₄ClNO[5]
Molecular Weight 281.82 g/mol [5]
Chemical Structure CC(C)Cc1ccc(cc1)C(=O)C2CCNCC2.Cl[5]
Predicted XlogP 3.2[6]
Hazard Classifications Skin Irritant, Eye Irritant, STOT SE 3[4]

Phase I: Hypothesis Generation and Target Identification

For a novel compound with no established biological activity, the initial step is not random screening but the formulation of a scientifically sound hypothesis. This is the cornerstone of an efficient, target-based drug discovery approach.[7][8] Based on the compound's structural features, we can hypothesize its potential interaction with CNS targets.

The workflow for target identification is bifurcated, combining computational and experimental strategies to maximize the probability of success.[9][10]

  • In Silico Profiling (Computational): The first-pass analysis involves docking the compound's structure against a curated library of CNS-related protein crystal structures. This predictive modeling helps to prioritize potential biological targets and guide the selection of experimental assays. Key target families for this initial screen would include monoamine transporters (dopamine, serotonin, norepinephrine), acetylcholinesterase, and various G-protein coupled receptors (GPCRs).

  • Phenotypic Screening (Experimental): Concurrently, a phenotypic screen using a disease-relevant cell model can uncover unexpected activities.[11] For a CNS-focused hypothesis, a neurite outgrowth assay in a human neuroblastoma cell line (e.g., SH-SY5Y) or a cell viability assay can provide valuable initial data on the compound's cellular effects.

G cluster_0 Phase I: Target Identification cluster_1 Parallel Approaches start NCE: 4-[4-(2-Methylpropyl)benzoyl] piperidine hydrochloride hypothesis Hypothesis Generation: Potential CNS Activity start->hypothesis in_silico In Silico Screening (Docking Studies) hypothesis->in_silico phenotypic Phenotypic Screening (Cell-Based Assays) hypothesis->phenotypic target_list Prioritized Target List (e.g., DAT, AChE) in_silico->target_list phenotypic->target_list

Caption: Hypothesis-driven target identification workflow.

Phase II: Primary Screening and Hit Validation

Once a prioritized list of targets is established, the next phase is to perform primary screening to identify a "hit"—a compound showing activity against the target of interest.[12] This is followed by rigorous validation to confirm the activity and determine initial potency.

Primary Assay Protocol: A Representative Example

Let's assume our in silico analysis predicted a high affinity for the Dopamine Transporter (DAT). A representative primary assay would be a fluorescence-based dopamine uptake inhibition assay.

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT (hDAT) in appropriate culture medium. Seed cells into 96-well black, clear-bottom plates at a density of 40,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride in DMSO. Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution) to create a concentration range for testing (e.g., 100 µM to 1 nM).

  • Assay Procedure:

    • Aspirate culture medium from the cell plate and wash wells once with 100 µL of assay buffer.

    • Add 50 µL of the test compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells. Include a known DAT inhibitor (e.g., GBR-12909) as a positive control.

    • Incubate the plate at 37°C for 20 minutes.

    • Add 50 µL of a fluorescent dopamine analog substrate (e.g., ASP+) to all wells to a final concentration of 5 µM.

    • Immediately measure the fluorescence intensity at time zero using a microplate reader (Excitation/Emission ~485/535 nm).

    • Incubate the plate at 37°C for another 15 minutes.

    • Measure the final fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

    • A compound is declared a "hit" if it shows >50% inhibition at a screening concentration of 10 µM.

Hit Validation

A primary hit must be rigorously validated.

  • Confirmation: The hit is re-tested under the same assay conditions to ensure the result is reproducible.

  • Dose-Response Analysis: The compound is tested across a wider range of concentrations (typically 8-10 points) to generate a dose-response curve and determine its half-maximal inhibitory concentration (IC₅₀).

  • Orthogonal Assay: The activity is confirmed using a different assay modality, such as a radioligand binding assay using [³H]-WIN 35,428, to rule out technology-specific artifacts.

Table 2: Hypothetical Hit Validation Data for DAT Inhibition

Assay TypeEndpointValue
Primary Screen (% inh. @ 10 µM) % Inhibition85.2%
Dose-Response (Fluorescence) IC₅₀750 nM
Orthogonal Assay (Radioligand Binding) Kᵢ810 nM

Phase III: Secondary Screening and ADME Profiling

A validated hit is not yet a lead. Its selectivity and drug-like properties must be assessed. This phase involves screening against related targets to build a selectivity profile and conducting a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[8][13][14]

G cluster_0 Phase II-III: Screening & Profiling Cascade cluster_1 Parallel Profiling primary Primary Screen (e.g., DAT Assay) hit_val Hit Validation (IC50 & Orthogonal) primary->hit_val secondary Secondary Screening (Selectivity Panel: SERT, NET) hit_val->secondary adme In Vitro ADME Profiling (Solubility, Stability, Permeability) hit_val->adme decision Go/No-Go Decision for In Vivo Studies secondary->decision adme->decision

Caption: Integrated screening and early profiling workflow.

In Vitro ADME/Tox Assay Suite

Early ADME data is crucial for identifying potential liabilities that could terminate a drug's development.[13] The following assays form a standard, cost-effective initial panel.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Objective: To determine the rate of metabolic degradation of the compound.

  • Reagents: Pooled HLM (0.5 mg/mL), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4).

  • Procedure:

    • Pre-warm HLM and buffer to 37°C.

    • Add the test compound to a final concentration of 1 µM to the HLM suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 3: Summary of a Standard In Vitro ADME Profiling Panel

AssayMethodologyKey OutputDesired Profile
Kinetic Solubility NephelometryAqueous Solubility (µg/mL)> 50 µg/mL
HLM Stability LC-MS/MSIn Vitro Half-life (min)> 30 min
Caco-2 Permeability LC-MS/MSApparent Permeability (Pₐₚₚ)Pₐₚₚ > 10 x 10⁻⁶ cm/s
Plasma Protein Binding Rapid Equilibrium DialysisPercent Unbound (fu)fu > 1%
CYP3A4 Inhibition Fluorogenic ProbeIC₅₀ (µM)> 10 µM
hERG Inhibition Patch ClampIC₅₀ (µM)> 30 µM

Phase IV: Exploratory In Vivo Pharmacokinetics

If a compound demonstrates promising potency, selectivity, and in vitro ADME properties, the final step in exploratory screening is to assess its behavior in a living system.[15] An exploratory pharmacokinetic (PK) study, typically in rodents, provides critical data on in vivo exposure and bioavailability.[16]

Study Design: Rat Pharmacokinetic Study
  • Species: Male Sprague-Dawley rats (n=3 per group).

  • Group 1 (Intravenous, IV): Administer a 1 mg/kg dose via tail vein injection. The compound is formulated in a solution (e.g., 20% Solutol in saline).

  • Group 2 (Oral, PO): Administer a 10 mg/kg dose via oral gavage. The compound is formulated as a suspension (e.g., in 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and quantify the compound concentration using a validated LC-MS/MS method.

  • PK Analysis: Use non-compartmental analysis software to calculate key PK parameters.

Table 4: Key Pharmacokinetic Parameters from Exploratory Rat Study

ParameterDefinitionHypothetical ValueInterpretation
CL (mL/min/kg) Clearance (IV)25Moderate Clearance
Vd (L/kg) Volume of Distribution (IV)3.5Good Tissue Distribution
t₁/₂ (h) Half-life (IV)1.9Acceptable Half-life
AUC (ng*h/mL) Area Under the Curve (PO)2500Significant Oral Exposure
F (%) Oral Bioavailability45%Good Bioavailability

Integrated Analysis and Decision Making

The culmination of this exploratory workflow is the integration of all data points to make an informed decision. The goal is to determine if the compound has a sufficiently balanced profile of potency, selectivity, and drug-like properties to justify the significant investment of a lead optimization campaign.

G cluster_0 Decision-Making Framework cluster_1 potency Potency (IC50 < 1 µM) decision Advance to Lead Optimization? potency->decision selectivity Selectivity (>10-fold vs. related targets) selectivity->decision adme In Vitro ADME (Acceptable Profile) adme->decision pk In Vivo PK (Oral F% > 20%) pk->decision yes YES decision->yes All Criteria Met no NO decision->no Fatal Flaw Identified

Caption: Key decision gates for project advancement.

Based on our hypothetical data, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride shows sub-micromolar potency for DAT, a favorable in vitro ADME profile, and good oral bioavailability in rats. This profile would strongly support its advancement into a formal lead optimization program.

Conclusion

This technical guide has outlined a robust, multi-phase workflow for the exploratory screening of a novel chemical entity, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. By integrating hypothesis-driven target identification, validated screening protocols, and early ADME/PK profiling, this approach enables a comprehensive initial assessment of a compound's therapeutic potential. It provides a data-driven framework that maximizes the probability of success while efficiently allocating resources in the high-risk, high-reward endeavor of drug discovery.

References

  • Vertex AI Search. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information.
  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Sartorius. (n.d.). Target Identification and Validation. Retrieved March 31, 2026, from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved March 31, 2026, from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Oncodesign Services. (n.d.). Target identification | Target validation | CRO services. Retrieved March 31, 2026, from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 31, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved March 31, 2026, from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved March 31, 2026, from [Link]

  • Meadowhawk. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS. Retrieved March 31, 2026, from [Link]

  • APPCHEM Limited. (n.d.). 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE | 1171984-73-8. Retrieved March 31, 2026, from [Link]

  • Varma, M. V., et al. (2010). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 12(2), 195–205. [Link]

  • Chem Help ASAP. (2023, September 14). preclinical in vivo PK studies & allometric scaling. YouTube. Retrieved March 31, 2026, from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved March 31, 2026, from [Link]

  • PubChemLite. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO). Retrieved March 31, 2026, from [Link]

  • Calisto, V., et al. (2021). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine drugs, 19(10), 569. [Link]

  • Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 48(8), 798–808. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved March 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride

Target Compound: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (Synonym: 4-(4-isobutylbenzoyl)piperidine hydrochloride) CAS Registry Number: 1171984-73-8 Application Context: Pharmaceutical intermediate; building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (Synonym: 4-(4-isobutylbenzoyl)piperidine hydrochloride) CAS Registry Number: 1171984-73-8 Application Context: Pharmaceutical intermediate; building block for ion channel modulators and sigma receptor ligands.

Introduction and Mechanistic Rationale

The benzoylpiperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently appearing in the pharmacophores of selective target modulators, including 5-HT2A ligands, GlyT1 inhibitors, and various ion channel blockers [1]. The synthesis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride requires the precise formation of a ketone linkage between an isobutylphenyl group and a piperidine ring.

To achieve this with high yield and avoid the formation of tertiary alcohol byproducts—a common pitfall when reacting Grignard reagents with standard esters or acid chlorides—this protocol utilizes a Weinreb amide intermediate . The N-methoxy-N-methylamide (Weinreb amide) forms a stable, five-membered cyclic chelate with the magnesium ion during the Grignard addition. This chelate resists further nucleophilic attack. Only upon acidic aqueous workup does the chelate collapse to release the desired ketone exclusively.

Synthesis Workflow Visualization

SynthesisWorkflow SM1 N-Boc-isonipecotic acid Step1 Weinreb Amidation (EDC, HOBt, DIPEA) SM1->Step1 Int1 Weinreb Amide Intermediate Step1->Int1 Step2 Grignard Addition (THF, 0 °C to RT) Int1->Step2 SM2 4-Isobutylphenylmagnesium bromide SM2->Step2 Int2 N-Boc-Ketone Intermediate Step2->Int2 Step3 Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Target 4-[4-(2-Methylpropyl)benzoyl] piperidine HCl Step3->Target

Figure 1: Three-step synthesis workflow utilizing a Weinreb amide intermediate for controlled acylation.

Reagents and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Step 1: Amidation
N-Boc-isonipecotic acid229.281.02.29 gStarting Material
N,O-Dimethylhydroxylamine HCl97.541.21.17 gAmine Nucleophile
EDC·HCl191.701.32.49 gCoupling Agent
HOBt (hydrate)135.121.31.76 gSuppresses racemization/side reactions
DIPEA129.243.05.2 mLOrganic Base
Dichloromethane (DCM), dryN/AN/A30 mLSolvent
Step 2: Grignard Addition
4-Isobutylphenylmagnesium bromide (0.5 M in THF)237.431.530 mLCarbon Nucleophile
Tetrahydrofuran (THF), anhydrousN/AN/A20 mLSolvent
Step 3: Deprotection
4M HCl in DioxaneN/A10.025 mLDeprotecting Agent / Salt Former

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting under a fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid Weinreb Amide

Causality Check: EDC and HOBt are selected over harsher chlorinating agents (like SOCl₂) to prevent premature cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group [2].

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-isonipecotic acid (2.29 g, 10 mmol) in anhydrous DCM (30 mL) under an inert nitrogen atmosphere.

  • Activation: Add EDC·HCl (2.49 g, 13 mmol) and HOBt (1.76 g, 13 mmol) to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 5.2 mL, 30 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 1:1, visualized with ninhydrin after acid exposure).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide intermediate as a colorless to pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Grignard Addition to Form N-Boc-4-(4-isobutylbenzoyl)piperidine

Causality Check: The reaction is initiated at 0 °C to control the exothermic nature of the Grignard addition and prevent unwanted side reactions, ensuring the stable formation of the magnesium chelate.

  • Preparation: Dissolve the Weinreb amide intermediate (approx. 10 mmol) in anhydrous THF (20 mL) in an oven-dried 100 mL round-bottom flask. Purge with nitrogen and cool the flask to 0 °C using an ice-water bath.

  • Addition: Slowly add 4-isobutylphenylmagnesium bromide (0.5 M in THF, 30 mL, 15 mmol) dropwise via a syringe over 20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (30 mL). Crucial step: This acidic quench breaks the magnesium chelate, releasing the ketone.

  • Extraction: Dilute with ethyl acetate (EtOAc, 40 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-Boc-4-(4-isobutylbenzoyl)piperidine.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality Check: 4M HCl in Dioxane is utilized because it provides a strictly anhydrous acidic environment. This quantitatively cleaves the Boc group as gaseous isobutylene and CO₂, while simultaneously precipitating the target compound as a highly pure, stable hydrochloride salt without the need for further crystallization.

  • Preparation: Dissolve the purified N-Boc-4-(4-isobutylbenzoyl)piperidine in a minimal amount of anhydrous DCM (5 mL) in a 50 mL round-bottom flask.

  • Deprotection: Add 4M HCl in Dioxane (25 mL, 100 mmol) in one portion at room temperature.

  • Reaction: Stir the mixture vigorously for 2–3 hours. A white precipitate will begin to form as the deprotection proceeds and the hydrochloride salt crystallizes out of the non-polar solvent mixture.

  • Isolation: Dilute the suspension with anhydrous diethyl ether (20 mL) to maximize precipitation. Filter the solid through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove any residual dioxane and organic impurities. Dry the white solid under high vacuum for 12 hours to afford 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8).

References

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI (Molecules) URL: [Link] [1]

  • Title: Synthesis and In Vivo Brain Distribution of Carbon-11 Labeled δ-Opioid Receptor Agonists Source: NIH Public Access / Nuclear Medicine and Biology URL: [Link] [2]

Application

Application Note: Dissolution Protocol for 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride in Cell Culture Assays

Introduction & Scientific Rationale The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS 1171984-73-8) belongs to the benzoylpiperidine class of chemical scaffolds. Benzoylpiperidines are recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS 1171984-73-8) belongs to the benzoylpiperidine class of chemical scaffolds. Benzoylpiperidines are recognized as "privileged structures" in medicinal chemistry, frequently utilized in the development of monoacylglycerol lipase (MAGL) inhibitors, complex I inhibitors, and various central nervous system (CNS) receptor ligands[1].

When preparing this compound for in vitro cell culture assays, researchers must navigate a specific physicochemical contradiction. While the hydrochloride (HCl) salt form typically enhances aqueous solubility, the presence of the bulky, lipophilic 4-(2-methylpropyl)benzoyl group (an isobutyl tail) significantly increases the molecule's overall hydrophobicity. Relying solely on aqueous buffers for high-concentration master stocks often leads to incomplete dissolution, micro-precipitation, and artefactual assay results. Therefore, a highly controlled dissolution strategy utilizing anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent is required to ensure thermodynamic stability and assay reproducibility.

Physicochemical Profiling

To design a self-validating dissolution protocol, the physicochemical properties of the compound must dictate the solvent hierarchy. Table 1 summarizes the key parameters guiding this workflow.

Table 1: Physicochemical Properties & Solvation Parameters

ParameterSpecificationCausality / Impact on Dissolution
Chemical Name 4-[4-(2-Methylpropyl)benzoyl]piperidine HClThe isobutyl tail drives lipophilicity, necessitating an organic solvent for master stocks.
CAS Number 1171984-73-8Unique identifier for sourcing and validation.
Salt Form Hydrochloride (HCl)Dissociates in solution; can cause localized pH shifts if unbuffered.
Primary Solvent Anhydrous DMSO (100%)Disrupts the crystal lattice and fully solvates the lipophilic core.
Working Solvent PBS or Cell Culture MediaUsed for intermediate dilutions to prevent "solvent shock" upon cell contact.

Experimental Workflow

The following diagram illustrates the logical progression from lyophilized powder to final cell culture application, ensuring that the compound remains in a stable, bioavailable state without inducing solvent-mediated cytotoxicity.

Workflow N1 Lyophilized Powder CAS: 1171984-73-8 N2 Master Stock (10 mM in DMSO) N1->N2 Add Anhydrous DMSO Vortex & Sonicate N3 Intermediate Dilution (100x in PBS/Media) N2->N3 Dilute in Aqueous Buffer Warm to 37°C N4 Cell Culture Assay (≤ 0.1% DMSO) N3->N4 Add to Cells Monitor Viability

Workflow for the dissolution and application of benzoylpiperidine derivatives in vitro.

Step-by-Step Dissolution Protocol

Step 1: Preparation of the Master Stock (10 mM)
  • Equilibration: Allow the vial containing 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride to equilibrate to room temperature in a desiccator before opening. Rationale: This prevents atmospheric moisture condensation, which can degrade the compound or alter its mass during weighing.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex the solution vigorously for 30–60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in a water bath sonicator for 5–10 minutes at room temperature. Rationale: The lipophilic isobutyl group resists initial wetting. Sonication provides acoustic cavitation, breaking apart micro-aggregates and forcing solvent penetration into the crystal lattice to ensure complete solvation.

  • Storage: Aliquot the master stock into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Step 2: Intermediate Dilution
  • Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature.

  • Buffer Warming: Pre-warm the intermediate diluent (e.g., 1X PBS or serum-free culture medium) to 37°C. Rationale: When DMSO mixes with water, the sudden drop in the dielectric constant lowers the compound's solubility limit. Warming the buffer increases the thermodynamic solubility threshold during this critical mixing phase, preventing spontaneous precipitation.

  • Dilution: Slowly pipette the DMSO stock into the warmed buffer to create a 100X or 1000X intermediate working solution. Mix immediately by gentle inversion.

Step 3: Final Cell Culture Treatment
  • Application: Add the intermediate solution to the complete cell culture medium currently residing on the cells.

  • Final Concentration Verification: Ensure that the final concentration of DMSO in the well does not exceed the established cytotoxicity thresholds for your specific cell line (see Section 5).

DMSO Tolerance & Cytotoxicity Guidelines

A critical failure point in in vitro assays involving lipophilic compounds is the unmonitored accumulation of DMSO. DMSO induces osmotic stress, alters lipid bilayer fluidity, and can trigger caspase-3 and PARP-1 cleavage (apoptosis) at high concentrations[2]. To ensure that the observed biological effects are driven by the benzoylpiperidine derivative and not the solvent, adhere to the strict limits outlined in Table 2.

Table 2: Acceptable Final DMSO Concentrations by Cell Type

Cell Type / Assay ConditionMaximum Tolerated DMSO (%)Biological Rationale & Observations
Primary Cells & Stem Cells ≤ 0.05%Highly sensitive; >0.05% induces aberrant differentiation and reduces viability[2].
Sensitive Immortalized Lines ≤ 0.1%Safe for long-term assays (>24h). Minimizes background noise in apoptosis/viability assays[3].
Robust Cancer Lines (e.g., MCF-7) ≤ 0.5%Tolerated for short-term assays (24-48h). Higher concentrations may delay cell growth[4].
All Cell Lines (Toxicity Zone) > 1.0%Induces significant cytotoxicity, cell cycle arrest, and protein unfolding[3].

Note: Always run a vehicle control (DMSO only) at the exact final concentration used in the treatment wells to normalize baseline viability[3].

Quality Control & Validation

To establish a self-validating system, researchers must verify the integrity of the solution before applying it to cells:

  • Visual Inspection: Hold the intermediate dilution against a light source. The solution must be completely optically clear. Any turbidity or opalescence indicates micro-precipitation.

  • Spectrophotometric Check: If turbidity is suspected, measure the optical density (OD) of the solution at 600 nm against a solvent blank. An OD600 > 0.05 suggests incomplete dissolution, requiring further sonication or a reduction in the intermediate stock concentration.

References

  • Sigma-Aldrich. 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE.

  • National Institutes of Health (NIH) / PMC. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. 2

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.1

  • BenchChem. How to minimize DMSO toxicity when using CYM50260 (Benzoylpiperidine Derivatives). 3

  • ECHEMI / ResearchGate Community. DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle control.4

Sources

Method

LC-MS/MS characterization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

An Application Note and Protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Characterization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride Authored by: Gemini, Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Characterization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with diverse therapeutic applications.[1] The accurate and robust characterization of novel derivatives, such as 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride, is a critical step in the drug discovery and development pipeline.[2][3] This application note provides a comprehensive guide to the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed, field-proven protocol, explain the causal logic behind key experimental parameters, and delineate the expected fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the identification, purity assessment, and eventual quantification of this and structurally related small molecules.

Introduction: The Analytical Imperative for Benzoylpiperidine Derivatives

4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride belongs to a chemical class whose structural motifs are of significant interest in pharmaceutical development. The combination of a piperidine ring—a basic heterocycle common in pharmaceuticals—and a substituted benzoyl group necessitates precise analytical techniques for structural confirmation and purity analysis.[4][5] LC-MS/MS stands as the premier analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural insight.[3][6]

This guide is structured to provide not just a method, but a methodological framework. We begin by outlining the core physicochemical properties of the target analyte and their implications for mass spectrometric analysis. We then provide a step-by-step protocol for sample preparation and LC-MS/MS analysis, followed by a detailed discussion of the expected mass spectral data and fragmentation patterns.

Analyte Properties and Mass Spectrometric Considerations

A foundational understanding of the analyte's properties is essential for rational method development.

Table 1: Physicochemical Properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

PropertyValueSource
Chemical Name 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride[7][8]
CAS Number 1171984-73-8[7][8]
Molecular Formula C₁₆H₂₄ClNO (Hydrochloride Salt)[8]
Molecular Weight 281.82 g/mol (Hydrochloride Salt)[8]
Free Base Formula C₁₆H₂₃NO[9]
Free Base Monoisotopic Mass 245.1780 g/mol [9]

The presence of a basic piperidine nitrogen makes the molecule readily amenable to protonation.[4][5] Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical choice, as it will efficiently generate the protonated molecular ion, [M+H]⁺, which will serve as the precursor ion for MS/MS analysis. Based on the free base monoisotopic mass, the expected precursor ion will have a mass-to-charge ratio (m/z) of 246.1852 .[9]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a robust starting point for the analysis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

Materials and Reagents
  • Analyte: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade)

  • Aqueous Phase: Ultrapure Water (18.2 MΩ·cm)

  • Modifier: Formic Acid (LC-MS Grade, >99%)

Standard Solution Preparation

The accuracy of any analysis begins with meticulous sample preparation. This protocol ensures reproducible results.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride and dissolve it in 1.0 mL of methanol in a volumetric flask. This high-concentration stock serves as the origin for all subsequent dilutions.

  • Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution. Transfer 10 µL of the 1 mg/mL stock into a clean vial and add 990 µL of 50:50 acetonitrile/water.

  • Final Working Solution (100 ng/mL): Perform a 1:100 dilution of the Working Stock Solution. Transfer 10 µL of the 10 µg/mL stock and add 990 µL of 95:5 water/acetonitrile (or initial mobile phase conditions). This solution is suitable for direct injection to establish initial parameters.

LC-MS/MS Instrumental Parameters

The following parameters have been selected based on established methods for similar small molecules and piperidine derivatives.[4][10][11]

Table 2: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides the necessary separation efficiency.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA C18 column is a versatile and robust choice for retaining moderately non-polar compounds like the target analyte.[10]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation for better ESI+ signal and improves peak shape.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic phase providing good separation for a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 2 µLA small volume minimizes potential peak distortion while being sufficient for sensitive detection.
Gradient 5% B to 95% B in 5 min; Hold at 95% B for 2 min; Return to 5% B in 0.5 min; Equilibrate for 2.5 minA standard gradient to elute the compound and clean the column.[10]

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
MS System Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF)Required for MS/MS fragmentation experiments.[4]
Ion Source Electrospray Ionization (ESI)Optimal for polar and ionizable molecules.[12]
Ion Mode PositiveThe basic piperidine nitrogen is readily protonated.[4]
Capillary Voltage 3.5 kVA typical voltage to ensure efficient ionization.
Source Temp. 150 °COptimizes the desolvation process.
Desolvation Temp. 350 °CFacilitates the removal of solvent from the ionized droplets.
Cone Gas Flow 50 L/hrHelps to shape the ion beam and prevent contamination.
Desolvation Gas Nitrogen, 600 L/hrHigh flow of inert gas to complete the desolvation process.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Scan Mode 1 Full Scan (m/z 100-400)To identify the [M+H]⁺ precursor ion.
Scan Mode 2 Product Ion Scan of m/z 246.2To generate the fragmentation spectrum from the selected precursor.

Overall Analytical Workflow

The logical flow from sample to data is crucial for systematic characterization. The following diagram illustrates the comprehensive workflow.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Weigh Analyte prep2 Prepare Stock Solution (1 mg/mL in MeOH) prep1->prep2 prep3 Serial Dilutions (Working Solutions) prep2->prep3 lc LC Separation (Reversed-Phase Gradient) prep3->lc Inject Sample ms1 MS1: Full Scan (Detect Precursor Ion [M+H]⁺) lc->ms1 ms2 MS2: Product Ion Scan (Fragment Precursor Ion) ms1->ms2 data1 Confirm Precursor m/z ms2->data1 data2 Identify Fragment Ions data1->data2 data3 Elucidate Fragmentation Pathway data2->data3

Caption: Overall workflow for LC-MS/MS characterization.

Expected Results: Deciphering the Fragmentation Pattern

The MS/MS spectrum provides a structural fingerprint of the molecule. For benzoylpiperidine derivatives, fragmentation is predictable and informative.

  • Precursor Ion: A strong signal at m/z 246.2 corresponding to the [M+H]⁺ ion should dominate the full scan mass spectrum.

  • Product Ions (MS/MS): Collision-induced dissociation (CID) of the precursor ion is expected to yield several characteristic fragments. The fragmentation of benzoyl derivatives often involves the formation of a stable benzoyl cation, while piperidine rings can undergo α-cleavage or ring fission.[4][13]

Table 4: Predicted Major Fragment Ions for [M+H]⁺ at m/z 246.2

Observed m/zProposed Fragment StructureChemical FormulaNeutral LossDescription
246.2 [M+H]⁺ (Precursor) [C₁₆H₂₄NO]⁺-Protonated parent molecule.
161.1 [4-(2-methylpropyl)benzoyl]⁺[C₁₁H₁₃O]⁺C₅H₁₁N (Piperidine)Cleavage of the amide bond, forming the stable acylium ion. This is often a dominant fragment.
105.0 [Benzoyl]⁺[C₇H₅O]⁺C₉H₁₉NFormation of the benzoyl cation, a hallmark of benzoyl-containing compounds.[12][13]
86.1 [Protonated Piperidine]⁺[C₅H₁₂N]⁺C₁₁H₁₂OCleavage to release the protonated piperidine ring.

The proposed fragmentation pathway below illustrates the most probable bond cleavages leading to these key product ions.

Caption: Proposed fragmentation pathway. (Note: Images are placeholders for chemical structures).

Quantitative Performance and Method Validation

While this note focuses on characterization, the described method serves as an excellent foundation for developing a fully validated quantitative assay, for instance, in pharmacokinetic studies. A quantitative method would require validation according to regulatory guidelines.[14]

Table 5: Typical Performance Characteristics for a Validated LC-MS/MS Assay (Hypothetical Data)

Validation ParameterTarget ValueRationale
Linearity (r²) > 0.99Demonstrates a direct proportional relationship between concentration and response over a defined range.[15]
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLThe lowest concentration that can be measured with acceptable accuracy and precision.[15]
Accuracy (%RE) ± 15% (85-115%)Ensures the measured value is close to the true value.[15]
Precision (%CV) < 15%Demonstrates the reproducibility of the measurement.[15]
Matrix Effect 85 - 115%Assesses the impact of co-eluting matrix components on ionization efficiency.
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process from a complex matrix.[14]

Conclusion

This application note provides a robust and scientifically grounded protocol for the . By detailing the experimental setup, explaining the rationale behind parameter selection, and predicting the fragmentation behavior, this guide equips researchers with the necessary tools for confident structural elucidation and method development. The presented workflow is designed for immediate application and can be readily adapted for the analysis of other novel benzoylpiperidine derivatives, thereby accelerating research and development in medicinal chemistry.

References

  • BenchChem. (2026).
  • BenchChem. (2025). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. BenchChem Technical Support.
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Christianson, C. (2025).
  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
  • ECHA. 4-[4-(2-methylpropyl)
  • BioAgilytix.
  • Maier, S. et al. (2011). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
  • BenchChem. (2025).
  • BLD Pharmatech Co., Ltd. 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE | 1171984-73-8.
  • PubChemLite. 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO).
  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of (+)-Benzoylchelidonine. BenchChem Technical Support.
  • Ranaldi, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Sugita, O., et al. (2001). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

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Application

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride formulation for oral administration in mice

Application Notes & Protocols Topic: Formulation and Oral Administration of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride in Mice for Preclinical Research Audience: Researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Formulation and Oral Administration of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride in Mice for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the formulation and oral administration of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, a compound of interest for preclinical research. The parent molecule's lipophilic nature (predicted XLogP of 3.2) suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high permeability.[1][2] Such properties present a significant challenge for achieving consistent and adequate oral bioavailability in animal models. This document outlines a systematic approach, beginning with the scientific rationale for selecting a simple, robust aqueous suspension as the primary formulation strategy. It provides detailed, step-by-step protocols for vehicle preparation, dosing suspension formulation, and the oral gavage procedure in mice, grounded in established best practices for animal welfare and scientific rigor.

Compound Profile: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

A foundational understanding of the compound's physicochemical properties is paramount for designing an effective formulation strategy. The hydrochloride salt form is intended to improve aqueous solubility compared to the free base; however, the inherent lipophilicity of the core structure remains a key consideration.[3][4]

PropertyValueSource(s)
Chemical Name 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride[5]
CAS Number 1171984-73-8[5][6]
Molecular Formula C₁₆H₂₄ClNO[6]
Molecular Weight 281.82 g/mol [6]
Parent Compound XLogP3 3.2 (Predicted)[2]
Physical Appearance White to off-white solid (Expected)N/A

Rationale for Formulation Development

The Challenge of Oral Delivery for BCS Class II Compounds

The oral bioavailability of a drug is largely dependent on its solubility in gastrointestinal fluids and its ability to permeate the gut wall. For BCS Class II compounds like 4-[4-(2-Methylpropyl)benzoyl]piperidine, the rate-limiting step to absorption is dissolution.[1] An inadequate formulation can lead to poor absorption, high inter-animal variability, and an underestimation of the compound's intrinsic potency, ultimately confounding study results.[7] Therefore, selecting an appropriate vehicle is a critical experimental decision.[8][9]

Vehicle Selection Strategy: A Tiered Approach

For early-stage preclinical and discovery studies, the primary goal is to create a simple, safe, and uniform formulation that allows for consistent dose administration. A complex formulation (e.g., SEDDS, nanocrystals) might alter the compound's intrinsic pharmacokinetic profile and is often reserved for later-stage development.[10][11] Our strategy, therefore, prioritizes a homogenous aqueous suspension.

  • Primary Vehicle: An aqueous vehicle containing a suspending agent is the recommended starting point. This approach is physiologically relevant and minimizes the confounding pharmacological or toxicological effects that organic co-solvents or complex lipid systems might introduce.[9][12]

  • Suspending Agent: 0.5% (w/v) Carboxymethyl cellulose (CMC) in water is a widely used and well-tolerated suspending agent.[12] It increases the viscosity of the vehicle, which slows the sedimentation of insoluble drug particles and ensures that a uniform dose can be withdrawn into the syringe during administration.[13]

  • Wetting Agent (Optional): For highly hydrophobic powders that may be difficult to disperse, the addition of a non-ionic surfactant such as Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.05% to 0.5%) can be beneficial.[12] It works by reducing the surface tension between the solid particles and the aqueous vehicle, facilitating more uniform wetting and dispersion.

The following diagram illustrates the decision-making process for vehicle selection.

G cluster_0 Formulation Strategy Decision Flow A Start: Assess Compound Properties (BCS Class II) B Select Initial Formulation Approach: Aqueous Suspension A->B C Prepare Vehicle: 0.5% CMC in Water B->C D Triturate Compound with Vehicle to form a paste C->D E Check for Uniform Dispersion D->E F Add Wetting Agent (e.g., 0.1% Tween 80) to vehicle E->F No (Aggregates Present) G Dilute to Final Volume. Maintain constant stirring. E->G Yes I Consider Alternative: Co-solvent or Lipid-based System E->I Persistent Issues F->C Re-prepare Vehicle H Final Formulation Ready for QC (Visual Homogeneity) G->H

Caption: Vehicle selection workflow for the test compound.

Protocols: Formulation Preparation

These protocols detail the preparation of a 100 mL batch of dosing suspension at a concentration of 1 mg/mL, suitable for administering a 10 mg/kg dose at a volume of 10 mL/kg. Adjust quantities as needed for your specific dose and study size.

Required Materials & Equipment
  • 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride powder

  • Carboxymethyl cellulose sodium salt (CMC), low viscosity

  • Purified water (e.g., Milli-Q or equivalent)

  • Glass beaker (250 mL)

  • Graduated cylinder (100 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula and weighing paper

  • Mortar and pestle (optional, for pre-wetting)

Protocol 1: Preparation of 0.5% (w/v) CMC Vehicle

This vehicle should be prepared in advance. It can be stored at 2-8°C for up to one week.

  • Measure Water: Pour approximately 80 mL of purified water into the 250 mL beaker.

  • Heat (Optional but Recommended): Gently heat the water to ~60°C on the magnetic stirrer. This can aid in the dissolution of CMC.

  • Weigh CMC: On the analytical balance, weigh out 0.5 g of CMC.

  • Dispersion: Place the beaker on the magnetic stirrer and create a vortex. Slowly and gradually sprinkle the CMC powder into the vortex to prevent clumping.

  • Dissolution: Continue stirring until all the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.

  • Final Volume: Remove the beaker from the stirrer, allow it to cool to room temperature, and then transfer the solution to a 100 mL graduated cylinder. Add purified water to bring the final volume to exactly 100 mL (QS, quantum satis).

  • Homogenize: Transfer back to a storage bottle and mix thoroughly.

Protocol 2: Preparation of Dosing Suspension (1 mg/mL)

Critical Note: The dosing suspension must be prepared fresh daily and kept under constant, gentle agitation during the entire dosing procedure to ensure homogeneity.[8]

  • Calculate & Weigh Compound: For a 100 mL batch at 1 mg/mL, weigh 100 mg of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

  • Pre-wet the Compound: Transfer the weighed powder to a small glass mortar or the corner of the dosing beaker. Add a small volume (~2-3 mL) of the 0.5% CMC vehicle.

  • Form a Paste: Using a pestle or a small spatula, carefully triturate (mix and grind) the powder with the vehicle until a smooth, uniform paste is formed. This step is crucial to break up any aggregates and ensure all particles are wetted.

  • Initial Dilution: Gradually add approximately 40 mL of the 0.5% CMC vehicle to the paste while stirring continuously with the magnetic stirrer.

  • Final Volume: Transfer the suspension to a 100 mL graduated cylinder. Use additional vehicle to rinse the mortar/beaker to ensure a complete transfer of the compound. Adjust the final volume to 100 mL with the 0.5% CMC vehicle.

  • Homogenize: Pour the final suspension back into the beaker with a magnetic stir bar. Stir continuously at a moderate speed. The final formulation should appear as a uniform, milky-white suspension.

ComponentQuantity per 100 mLPurpose
4-[4-(2-Methylpropyl)benzoyl]piperidine HCl100 mgActive Pharmaceutical Ingredient (API)
Carboxymethyl Cellulose (CMC)500 mgSuspending Agent
Purified Waterq.s. to 100 mLVehicle
Final Concentration 1.0 mg/mL Dosing Stock

Protocol: Oral Administration (Gavage) in Mice

Oral gavage must only be performed by personnel who have been properly trained and certified under their institution's animal care and use guidelines. Proper restraint and technique are essential for animal welfare and data integrity.[14][15]

Required Materials & Equipment
  • Prepared dosing suspension

  • Appropriately sized mice (e.g., C57BL/6, 20-25 g)

  • 1 mL syringes with Luer-slip tip

  • Flexible, soft-tipped oral gavage needles (18-20 gauge for adult mice)[14]

  • Balance for weighing mice

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 3: Dosage Calculation and Administration

The following workflow visualizes the entire process from animal preparation to post-dose monitoring.

G cluster_1 Oral Gavage Administration Workflow A 1. Prepare Dosing Station (Syringes, Needles, Suspension) B 2. Weigh Individual Mouse (e.g., 22.5 g) A->B C 3. Calculate Dose Volume (Dose * Weight / Conc.) B->C D 4. Draw Calculated Volume (e.g., 225 µL for 10 mg/kg) C->D E 5. Properly Restrain Mouse (Scruff Technique) D->E F 6. Insert Gavage Needle Gently into Esophagus E->F G 7. Administer Dose Smoothly F->G H 8. Withdraw Needle & Return Mouse to Cage G->H I 9. Monitor Animal (5-10 min post-dose) H->I

Caption: Step-by-step workflow for oral gavage in mice.
  • Dose Calculation: The volume to administer is calculated for each mouse based on its exact body weight.

    • Formula: Volume (mL) = (Target Dose (mg/kg) * Mouse Weight (kg)) / Suspension Concentration (mg/mL)

    • Example: For a 22.5 g mouse and a target dose of 10 mg/kg with a 1 mg/mL suspension:

      • Volume (mL) = (10 mg/kg * 0.0225 kg) / 1 mg/mL = 0.225 mL or 225 µL.

  • Syringe Preparation: While the main suspension is stirring, withdraw the calculated volume into a 1 mL syringe fitted with a gavage needle. Expel any air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse using an appropriate scruffing technique to immobilize the head and neck. The body should be held in a vertical position.[14]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and pass it along the roof of the mouth towards the esophagus. The needle should pass with little to no resistance. If resistance is felt, or the animal coughs, withdraw immediately and restart.[15]

  • Dose Administration: Once the needle is properly placed (tip should be approximately at the level of the last rib), depress the syringe plunger smoothly to deliver the dose.

  • Withdrawal and Recovery: Remove the needle gently along the same path of insertion. Return the mouse to its home cage.

  • Post-Dose Monitoring: Observe the animal for at least 5-10 minutes after dosing to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.[14]

Safety and Animal Welfare

  • Compound Handling: Researchers should consult the Material Safety Data Sheet (MSDS) for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride before handling. Standard PPE should be worn at all times.

  • Animal Welfare: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The use of flexible, soft-tipped gavage needles is strongly recommended to minimize the risk of injury.[8][14] The maximum oral gavage volume in mice should generally not exceed 10 mL/kg.[13] Consider alternatives like voluntary oral administration for chronic studies where feasible to reduce animal stress.[16]

References

  • Method for voluntary oral administration of drugs in mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [Link]

  • Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(1), 100330. [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6423-6426. [Link]

  • Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 92, 138-147. [Link]

  • Can someone help with calculating drug dosage (updated)? (2015). ResearchGate. [Link]

  • Dose Calculation in Pharmacological Experiments. (n.d.). RJPT SimLab. [Link]

  • Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(1), 100330. [Link]

  • Stegemann, S. (2006). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. European Journal of Pharmaceutics and Biopharmaceutics, 62(1), 2-13. [Link]

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information. (n.d.). Chemwatch. [Link]

  • What is the stability of piperidine? (2025, August 25). Biosynce. [Link]

  • Erhirhie, E. O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Journal of Natural Sciences Research, 8(9). [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE | 1171984-73-8. (n.d.). Appchem. [Link]

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO). (n.d.). PubChemLite. [Link]

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Method

Establishing In Vivo Dosing Protocols for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride: A Strategic Guide

Disclaimer: Information regarding the specific compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is not extensively available in public literature. The following application notes and protocols are a general...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Information regarding the specific compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is not extensively available in public literature. The following application notes and protocols are a generalized guide for the in vivo dosing of a novel investigational compound in rodent models, based on established best practices. Researchers must adapt these guidelines based on the specific physicochemical properties, and the emerging toxicological and pharmacological profile of this compound. All animal procedures must be approved and conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction: Charting a Course for a Novel Benzoylpiperidine Analog

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a small molecule featuring a benzoylpiperidine core. This chemical scaffold is a "privileged structure" in medicinal chemistry, frequently found in centrally active therapeutic agents, particularly those modulating serotonergic and dopaminergic pathways.[1][2] Compounds with this core structure have been developed as antipsychotics, antidepressants, and other agents targeting the central nervous system (CNS).[3][4]

Given this structural heritage, it is reasonable to hypothesize that 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride may exhibit CNS activity. However, in the absence of published in vivo data, a systematic and phased approach is paramount to establishing safe and effective dosing protocols for preclinical research.

This guide provides a comprehensive framework for researchers to navigate the critical early stages of in vivo characterization, from fundamental solubility and formulation development to tolerability, pharmacokinetics, and the design of initial efficacy studies.

Phase 1: Foundational Formulation and Solubility Assessment

The first and most critical step is to develop a suitable formulation for administration. The hydrochloride salt form of the compound suggests potential aqueous solubility, but this must be empirically verified.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride in a panel of common, pharmaceutically acceptable vehicles to identify a suitable formulation for in vivo studies.[5]

Materials:

  • 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • Vortex mixer

  • Sonicator bath

  • pH meter

  • Microcentrifuge

  • Panel of test vehicles (see Table 1)

Procedure:

  • Preparation of Test Vehicles: Prepare a stock of each vehicle listed in Table 1.

  • Compound Dispensing: Weigh 1-5 mg of the test compound into separate, clear microcentrifuge tubes.

  • Incremental Vehicle Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the corresponding tube.

  • Energy Input: Vigorously vortex the tube for 1-2 minutes. If the solid does not dissolve, place the tube in a sonicator bath for 15-30 minutes. Gentle warming (to 37°C) may also be applied if the compound's stability at this temperature is known.

  • Visual Inspection: Observe the solution against a light and dark background for any undissolved particles.

  • Iterative Process: If the compound dissolves completely, record the concentration and add another aliquot of the compound to test higher concentrations. If it does not dissolve, add incremental volumes of the vehicle, vortexing and sonicating after each addition, until the compound is fully dissolved or a maximum practical volume is reached.

  • pH Adjustment (for aqueous vehicles): Given the basic piperidine moiety, solubility may increase in an acidic environment.[5] If solubility is poor in saline, attempt to dissolve the compound in an acidic saline solution (e.g., pH 3-4, adjusted with 0.1 N HCl).

  • Data Recording: Meticulously record the final concentration (in mg/mL) at which the compound is fully soluble in each vehicle.

Data Presentation: Vehicle Selection Panel
Vehicle IDVehicle CompositionRationale for Use
V10.9% Saline, pH ~7.0Isotonic aqueous vehicle for IV, IP, SC, PO routes.
V2Phosphate-Buffered Saline (PBS), pH 7.4Buffered isotonic vehicle.
V30.9% Saline, pH 3-4 (adjusted with HCl)May increase solubility of basic compounds.[5]
V45% DMSO / 95% SalineCo-solvent system for compounds with moderate solubility.[6]
V510% DMSO / 40% PEG300 / 50% SalineTernary co-solvent system for poorly soluble compounds.[5]
V620% Hydroxypropyl β-cyclodextrin (HPβCD) in WaterComplexation agent to enhance aqueous solubility.[5]
V70.5% Methylcellulose in WaterSuspending agent for oral (PO) administration if solubility is low.
Visualization: Vehicle Selection Workflow

G start Start: Compound Solubility Assessment v1_v3 Test Aqueous Vehicles (Saline, PBS, Acidic Saline) start->v1_v3 check_sol_aq Soluble at Required Dose Concentration? v1_v3->check_sol_aq select_aq Select Aqueous Vehicle (e.g., Saline) check_sol_aq->select_aq Yes v4_v6 Test Co-Solvent & Complexation Vehicles (DMSO, PEG, HPβCD) check_sol_aq->v4_v6 No finish Final Formulation Selected select_aq->finish check_sol_org Soluble at Required Dose Concentration? v4_v6->check_sol_org select_org Select Solubilized Formulation check_sol_org->select_org Yes v7 Test Suspending Vehicle (Methylcellulose) for PO check_sol_org->v7 No select_org->finish select_susp Select Suspension for PO Route v7->select_susp select_susp->finish

Caption: Workflow for selecting an appropriate in vivo dosing vehicle.

Phase 2: In Vivo Tolerability and Maximum Tolerated Dose (MTD) Determination

Before any efficacy studies, it is crucial to determine the safety and tolerability of the compound. The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[7][8]

Protocol 2: Single Ascending Dose MTD Study in Rats

Objective: To determine the MTD of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride following a single administration via the intended route of efficacy testing (e.g., oral gavage or intraperitoneal injection).[1][9]

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Acclimation: Allow animals to acclimate to the facility for at least 7 days.

  • Group Allocation: Assign 3-5 animals per sex to each dose group (including a vehicle control group).

  • Dose Selection: Based on data from similar compounds, a starting dose range could be 10, 30, 100, and 300 mg/kg.[1][9][10] Doses should be escalated in subsequent cohorts after reviewing the data from the previous dose level.

  • Administration: Administer a single dose of the compound or vehicle. Dosing volume should be consistent (e.g., 10 mL/kg for oral gavage).[9]

  • Observation:

    • Intensive Monitoring: Continuously monitor animals for the first 4 hours post-dose for any overt clinical signs of toxicity (e.g., sedation, hyperactivity, ataxia, convulsions, changes in respiration).

    • Daily Monitoring: Record body weights and conduct clinical observations daily for 7-14 days.

    • Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or more than a 10-15% reduction in body weight.[11]

Data Presentation: MTD Study Design and Observation
Dose Group (mg/kg)N (per sex)Administration RouteKey Observation Parameters
Vehicle Control3-5PO or IPBaseline behavior, body weight
103-5PO or IPClinical signs, body weight change, mortality
303-5PO or IPClinical signs, body weight change, mortality
1003-5PO or IPClinical signs, body weight change, mortality
3003-5PO or IPClinical signs, body weight change, mortality
Higher doses as needed3-5PO or IPClinical signs, body weight change, mortality

Phase 3: Preliminary Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing rational dosing schedules for efficacy studies.[12][13]

Protocol 3: Single-Dose PK Study in Mice

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride following intravenous (IV) and oral (PO) administration.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Group Allocation:

    • IV Group: 3 mice. Dose: A low, non-toxic dose (e.g., 1-2 mg/kg) in a fully solubilized vehicle.

    • PO Group: 3 mice per time point (sparse sampling) or cannulated mice (serial sampling). Dose: A dose well below the MTD (e.g., 10 mg/kg).

  • Dosing: Administer the compound via tail vein injection (IV) or oral gavage (PO).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • IV Time Points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Time Points: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Hypothetical PK Parameter Summary
ParameterIV (1 mg/kg)PO (10 mg/kg)UnitDescription
Cmax450850ng/mLMaximum plasma concentration
Tmax0.08 (5 min)1.5hoursTime to reach Cmax
AUC(0-inf)9804500ng*h/mLArea under the concentration-time curve
t1/22.53.1hoursElimination half-life
Bioavailability (F%)-45.9%Fraction of oral dose reaching systemic circulation
Visualization: Pharmacokinetic Study Workflow

G start Start: PK Study dosing Dose Administration (IV and PO cohorts) start->dosing sampling Serial Blood Sampling at Pre-defined Time Points dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis of Plasma Samples processing->analysis calculation Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) analysis->calculation end End: PK Profile Established calculation->end

Caption: Workflow for a typical preclinical pharmacokinetic study.

Phase 4: Designing a Pilot Efficacy Study

With MTD and PK data in hand, researchers can design a scientifically sound efficacy study. The choice of animal model is dictated by the compound's hypothesized mechanism of action. Given the benzoylpiperidine scaffold's association with dopamine and serotonin modulation, a behavioral model relevant to neuropsychiatric disorders is a logical starting point.[3][4][5]

Hypothetical Efficacy Model: The Open Field Test

The Open Field Test is a standard assay to assess general locomotor activity and anxiety-like behavior in rodents.[9][13] A novel compound with potential antipsychotic or anxiolytic effects might alter the distance traveled or the time spent in the center of the arena.

Protocol 4: Open Field Test for Locomotor and Anxiolytic-like Activity

Objective: To evaluate the effect of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride on spontaneous motor activity and exploratory behavior in mice.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Dose Selection: Select 3-4 doses based on the MTD and PK data (e.g., 1, 3, 10, 30 mg/kg), plus a vehicle control. Doses should span a range expected to provide varying levels of target engagement without causing overt toxicity.

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.[7]

  • Dosing: Administer the selected dose of the compound or vehicle via the predetermined route (e.g., IP or PO). The timing of administration before the test should be based on the Tmax from the PK study (e.g., 30-60 minutes pre-test).

  • Test Procedure:

    • Place each mouse individually into the center of the open field arena (e.g., a 40x40 cm box).[1]

    • Allow the mouse to explore freely for a set duration (e.g., 10-15 minutes).[1]

    • Record the session using an overhead video camera connected to a tracking software.

  • Data Analysis: The software will analyze key parameters:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[9]

By following this phased, data-driven approach, researchers can systematically and safely establish robust in vivo dosing protocols for novel compounds like 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, paving the way for meaningful efficacy testing and further development.

References

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.
  • Bio-protocol. (2021, April 16). Open-field test. Bio-protocol.
  • UCSF IACUC. (2015, March 2). Forced Swim Test in Mice. UCSF.
  • Arumugam, K. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery.
  • Ma, H., et al. (2024, August 24).
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • NC3Rs. (n.d.). Refining MTD studies. NC3Rs.
  • ResearchGate. (2017, April 25). Experiment design of a maximum tolerance dose (MTD) study, should I set a multiple dosing to satisfy the higher dose like 100 or 150 mpk?
  • Di Donato, M., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.
  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • Loryan, I., & Hammarlund-Udenaes, M. (2017, December 15). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. PubMed.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Zuniga, L. E., et al. (2025, September 18). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). IntechOpen.
  • An G, et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models. BenchChem.
  • Snyder, M. A., et al. (2012).
  • Correll, C. U., et al. (2023). Efficacy of Serotonin and Dopamine Activity Modulators in the Treatment of Negative Symptoms in Schizophrenia: A Rapid Review. PMC.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dissolution of 4-Methyl-2-(piperidin-2-yl)oxazole. BenchChem.

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Application

Application Notes and Protocols for the Crystallization of High-Purity 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride

Abstract This comprehensive technical guide provides detailed application notes and protocols for the crystallization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the crystallization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the principles and practical execution of crystallization techniques to achieve high purity and desirable crystalline attributes. The protocols are presented with a focus on scientific integrity, explaining the rationale behind experimental choices and providing self-validating systems for robust and reproducible results. This guide covers single-solvent and anti-solvent crystallization methods, solvent selection strategies, and analytical techniques for the characterization of the final product.

Introduction: The Critical Role of Crystallization in API Purity

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. Crystallization is a powerful and widely employed technique for this purpose, as it can selectively separate a desired compound from a solution, leaving impurities behind. For 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, achieving high purity is paramount to ensure the safety, efficacy, and stability of the final drug product.

The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents.[1] The purity of piperidine-based intermediates directly impacts the quality of the final API. This guide offers a systematic approach to developing a robust crystallization process for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, focusing on achieving high purity and a crystalline form with suitable physical properties for downstream processing.

Physicochemical Properties and Their Impact on Crystallization

A thorough understanding of the physicochemical properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is fundamental to designing an effective crystallization process. As a hydrochloride salt, its solubility is significantly influenced by the polarity of the solvent. Generally, it will exhibit higher solubility in polar protic solvents, such as alcohols, and lower solubility in nonpolar aprotic solvents.

Table 1: Physicochemical Properties of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride and Related Compounds

PropertyValue/InformationSignificance for Crystallization
Molecular Formula C₁₆H₂₄ClNOProvides the elemental composition.
Molecular Weight 281.82 g/mol Influences dissolution and diffusion rates.
General Solubility Soluble in water and alcohols.[2][3]Key for selecting appropriate solvent systems. The hydrochloride salt form enhances solubility in polar solvents.
Physical Form Expected to be a crystalline solid.[4][5]The goal of the process is to obtain a well-defined crystalline form.
Melting Point Not specifically reported, but piperidine hydrochloride has a melting point of 245-248 °C.[6][7]A sharp melting point is an indicator of high purity. DSC can be used for accurate determination.

Crystallization Process Development Workflow

The development of a successful crystallization process is a systematic endeavor. The following workflow provides a logical progression from initial solvent screening to the implementation of a chosen crystallization method.

Crystallization Workflow Figure 1: Crystallization Process Development Workflow A Crude 4-[4-(2-Methylpropyl)benzoyl] piperidine hydrochloride B Solvent Screening (Solubility Assessment) A->B C Select Crystallization Method B->C D Single-Solvent Crystallization C->D Good solubility at high temp, low at low temp E Anti-Solvent Crystallization C->E High solubility in one solvent, low in another F Process Optimization (Cooling Rate, Agitation, etc.) D->F E->F G Isolation and Drying F->G H Product Characterization (Purity, Polymorphism) G->H I High-Purity Crystalline Product H->I

Caption: A logical workflow for developing a robust crystallization process.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the crystallization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable single solvents or solvent/anti-solvent systems for crystallization.

Rationale: The choice of solvent is the most critical parameter in crystallization. A good single solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures. For an anti-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent," with both solvents being miscible.[8][9]

Materials:

  • Crude 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • Test tubes or small vials

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, diethyl ether, heptane)[4]

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature while vortexing until the solid dissolves or a significant volume of solvent has been added. Record the approximate solubility at room temperature.

  • For solvents in which the compound was poorly soluble at room temperature, heat the suspension gently in a water bath or on a heating block. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate solubility at the elevated temperature.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 30 minutes.

  • Observe the formation of crystals. A suitable single solvent will show a significant amount of crystalline precipitate upon cooling.

  • For anti-solvent system screening, dissolve the compound in a minimal amount of a "good" solvent (identified in steps 2-3). Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until turbidity (cloudiness) is observed.[10] If crystals form upon standing or cooling, this is a promising anti-solvent system.

Protocol 2: Single-Solvent Cooling Crystallization

Objective: To purify the compound from a single solvent system.

Rationale: This is a straightforward and widely used crystallization method. The principle relies on the decrease in solubility of the compound as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[8]

Materials:

  • Crude 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • Selected solvent from Protocol 1 (e.g., isopropanol, ethanol)[11]

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution, but avoid a large excess.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent rapid evaporation and promote the growth of larger crystals.

  • After the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the crystalline product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Addition Crystallization

Objective: To purify the compound using a binary solvent system.

Rationale: This method is particularly useful when a suitable single solvent cannot be found. By adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent, supersaturation is induced, leading to crystallization.[9][10] A common example for hydrochloride salts is the use of an alcohol as the good solvent and an ether as the anti-solvent.[7]

Materials:

  • Crude 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • Selected "good" solvent (e.g., ethanol, methanol)

  • Selected "anti-solvent" (e.g., diethyl ether, methyl tert-butyl ether)

  • Erlenmeyer flask or beaker with magnetic stirring

  • Addition funnel or burette

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle warming.

  • Slowly add the "anti-solvent" dropwise from an addition funnel or burette to the stirred solution.

  • Continue the addition until the solution becomes persistently turbid.

  • If desired for larger crystal growth, add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to stand undisturbed at room temperature. Crystal formation should occur as the solvent environment becomes less favorable for solubility.

  • To maximize the yield, the mixture can be cooled in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Characterization of the Crystalline Product

After crystallization, it is crucial to characterize the final product to confirm its purity, identity, and crystalline form.

Table 2: Analytical Techniques for Product Characterization

TechniquePurposeTypical Observations/Results
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound.[12][13]A single major peak corresponding to the product with minimal impurity peaks. Purity is often reported as a percentage of the total peak area.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal stability. Can also indicate the presence of polymorphs.[14][15]A sharp, single endothermic peak corresponding to the melting point of a pure crystalline substance.
Powder X-ray Diffraction (PXRD) To confirm the crystalline nature of the solid and identify the polymorphic form.[16]A characteristic diffraction pattern with sharp peaks, indicating a crystalline material. The pattern is a fingerprint of a specific crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess purity.¹H and ¹³C NMR spectra should be consistent with the expected structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. The absence of significant impurity signals confirms purity.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the free base or the protonated molecule.
General HPLC Method for Purity Analysis

While a specific method for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is not available in the literature, a general reverse-phase HPLC method can be developed.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or phosphoric acid.[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm, determined by UV scan of the compound).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This can be addressed by using a more dilute solution, a slower cooling rate, or a different solvent system.

  • No Crystal Formation: The solution remains clear even after cooling. This may be due to using too much solvent or the need for seeding with a small crystal of the product.

  • Poor Yield: This can be caused by using an excessive amount of solvent or not allowing sufficient time for crystallization at a low temperature.

Conclusion

The crystallization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a critical step in ensuring its suitability for pharmaceutical applications. By systematically screening for appropriate solvents and carefully controlling the crystallization parameters, high-purity material with desirable crystalline properties can be obtained. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to successfully purify this important intermediate.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Deriv
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (2020). PMC - NIH.
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  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • Piperidine derivatives, their preparation, and their use as medicaments. (n.d.).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem - NIH.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC.
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
  • Piperidine CAS#: 110-89-4. (n.d.). ChemicalBook.
  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022).
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. (2025). BenchChem.
  • The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent. (n.d.).
  • 110-89-4(Piperidine) Product Description. (n.d.). ChemicalBook.
  • 6091-44-7(Piperidine hydrochloride) Product Description. (n.d.). ChemicalBook.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. (n.d.).
  • 3.3F: Mixed Solvents. (2022). Chemistry LibreTexts.
  • Piperidine hydrochloride | 6091-44-7. (2025). ChemicalBook.
  • Mixed-solvent recrystallisation. (n.d.). Chemistry Teaching Labs - University of York.
  • Benzoyl piperidine. (n.d.). Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (2025). BenchChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Differential scanning calorimetry trace of piperidine. The lower and... (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2020). PMC.
  • Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Sc
  • Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. (2018). Avens Publishing Group.
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Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride

Introduction 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR data for this specific compound. The protocols and data interpretation strategies outlined herein are tailored for researchers, scientists, and drug development professionals requiring a robust analytical framework for the characterization of similar piperidine-based compounds.

The formation of a hydrochloride salt significantly influences the electronic environment of the piperidine ring, particularly the protons and carbons alpha to the nitrogen atom. This guide will address the specific considerations for preparing and analyzing such salts to ensure data quality and accurate interpretation.

Molecular Structure and Key NMR-Active Nuclei

The chemical structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride presents several distinct spin systems that can be resolved and assigned using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments. Understanding the molecular architecture is the first step in predicting and interpreting the NMR spectra.

Caption: Molecular structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

Predicted NMR Reference Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of the target molecule. These predictions are based on established principles of NMR spectroscopy and data from related piperidine and benzoyl derivatives.[1][2][3] The hydrochloride salt form is expected to cause a downfield shift of the piperidine ring protons and carbons, particularly those alpha to the protonated nitrogen.[4]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
Isobutyl CH₃~0.9Doublet6H
Piperidine C3/C5-H (axial & equatorial)~1.7 - 2.0Multiplet4HOverlapping signals
Isobutyl CH~1.9Multiplet1H
Isobutyl CH₂~2.6Doublet2H
Piperidine C2/C6-H (equatorial)~3.0 - 3.2Multiplet2HDownfield due to N⁺-H₂
Piperidine C4-H~3.3 - 3.5Multiplet1HDeshielded by carbonyl
Piperidine C2/C6-H (axial)~3.5 - 3.7Multiplet2HDownfield due to N⁺-H₂
Aromatic C3'/C5'-H~7.3Doublet2H
Aromatic C2'/C6'-H~7.8Doublet2HDeshielded by carbonyl
Piperidine N⁺-H₂~9.0 - 9.5Broad Singlet2HExchangeable with D₂O

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted δ (ppm)Notes
Isobutyl CH₃~22.5
Piperidine C3/C5~28.0
Isobutyl CH~30.0
Isobutyl CH₂~45.0
Piperidine C2/C6~45.5Downfield due to N⁺-H₂
Piperidine C4~48.0
Aromatic C2'/C6'~128.5
Aromatic C3'/C5'~129.5
Aromatic C1'~135.0
Aromatic C4'~155.0
Carbonyl C=O~200.0

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. For hydrochloride salts, solvent selection is key to ensure solubility and minimize signal broadening.

Materials:

  • 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Internal standard (optional, e.g., TMS)

Procedure:

  • Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry NMR tube.[5]

  • Add 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good first choice for hydrochloride salts due to its high polarity and ability to dissolve these compounds.[4] CD₃OD is another viable option.

  • Cap the NMR tube securely and vortex or gently agitate until the sample is fully dissolved. A brief, gentle warming may aid dissolution if necessary.

  • If an internal standard is required, add a small, precise amount. However, for routine characterization, referencing to the residual solvent peak is common practice.[6]

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Rationale:

  • Concentration: A concentration of 10-20 mg/mL is generally sufficient for acquiring high-quality ¹H and ¹³C spectra on modern NMR spectrometers.[5]

  • Solvent Choice: The choice of a polar deuterated solvent like DMSO-d₆ or CD₃OD is crucial for dissolving the ionic hydrochloride salt. The acidic N⁺-H₂ protons will exchange with the deuterium in CD₃OD, leading to the disappearance of their signal in the ¹H spectrum, which can be a useful diagnostic experiment.

Protocol 2: NMR Data Acquisition

The following is a general workflow for acquiring standard 1D NMR spectra. Specific parameters may need to be optimized based on the available spectrometer.

G start Prepare Sample (Protocol 1) insert Insert Sample into Spectrometer start->insert lock Lock on Deuterium Signal of Solvent insert->lock tune Tune and Match Probe lock->tune shim Shim Magnet Field tune->shim h1_acq Acquire ¹H Spectrum (zg30 pulse sequence) shim->h1_acq c13_acq Acquire ¹³C Spectrum (zgpg30 pulse sequence) h1_acq->c13_acq process Process Data (Fourier Transform, Phasing, Baseline Correction, Integration) c13_acq->process analyze Analyze and Assign Spectra process->analyze

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: A standard 30-degree pulse (e.g., zg30) is recommended to allow for faster repetition rates without saturating the signals.[7]

  • Acquisition Time (AQ): ~2-3 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise)

  • Spectral Width (SW): 0-12 ppm

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used.

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

  • Spectral Width (SW): 0-220 ppm

Rationale:

  • Locking and Shimming: These steps are fundamental to achieving high-resolution spectra by ensuring the stability and homogeneity of the magnetic field.

  • Pulse Programs: The chosen pulse programs are standard for routine 1D experiments, providing a good balance between signal intensity and experimental time.

  • Relaxation Delay: The relaxation delay (D1) should be set to at least 1-2 times the longest T1 relaxation time of the protons of interest to ensure accurate integration in quantitative studies. For qualitative analysis, shorter delays are acceptable.[7]

Data Interpretation and Structural Verification

  • Aromatic Region (¹H): Expect two distinct doublets in the ~7-8 ppm region, characteristic of a 1,4-disubstituted benzene ring. The doublet further downfield (~7.8 ppm) corresponds to the protons ortho to the electron-withdrawing carbonyl group.

  • Piperidine Region (¹H): The signals for the piperidine protons will likely be complex multiplets. The proton at the C4 position will be a multiplet around 3.3-3.5 ppm, deshielded by the adjacent carbonyl group. The protons on C2 and C6, adjacent to the protonated nitrogen, will be the most downfield of the piperidine ring protons.[4]

  • Aliphatic Region (¹H): The isobutyl group should present as a doublet for the two methyl groups, a multiplet for the single CH proton, and a doublet for the CH₂ group attached to the aromatic ring.

  • N⁺-H₂ Proton (¹H): A broad signal is expected at a high chemical shift (~9.0-9.5 ppm in DMSO-d₆). This signal will disappear upon addition of a drop of D₂O, confirming its identity as an exchangeable proton.

  • Carbonyl Carbon (¹³C): A characteristic peak in the downfield region of the ¹³C spectrum (~200 ppm) is indicative of the ketone carbonyl carbon.

  • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (to establish H-H correlations within spin systems) and HSQC (to correlate protons with their directly attached carbons) are highly recommended.

Troubleshooting

  • Poor Solubility: If the sample does not fully dissolve, try gentle heating or sonication. If solubility remains an issue, consider a different polar aprotic solvent.

  • Broad Peaks: Broad signals can result from poor shimming, sample aggregation, or chemical exchange. Ensure the magnet is well-shimmed. If aggregation is suspected, try acquiring the spectrum at a higher temperature.

  • No N⁺-H₂ Signal: If using a protic solvent like CD₃OD, the acidic N⁺-H₂ protons will exchange with the solvent's deuterium and will not be observed. This is expected behavior.

Conclusion

This application note provides a detailed framework for the NMR spectroscopic analysis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. By following the outlined protocols for sample preparation and data acquisition, and by using the provided reference data and interpretation guide, researchers can reliably confirm the structure and purity of this compound. The principles discussed herein are broadly applicable to the characterization of other substituted piperidine hydrochloride salts, making this a valuable resource for the medicinal and organic chemistry communities.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. Available at: [Link]

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9345-9352. Available at: [Link]

  • Al-Rawi, J. M. A., & Al-Sultani, N. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(1-2), 269-271. Available at: [Link]

  • Wikipedia contributors. (n.d.). Piperidine. In Wikipedia. Retrieved from [Link]

  • Arbogast, L. (n.d.). Table 7: Best Practices in NMR Data Acquisition and Analysis. CASSS. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647-1652. Available at: [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Available at: [Link]

  • Bouatra, S., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(4), 235. Available at: [Link]

  • University of Georgia. (2023, August 29). Small molecule NMR sample preparation. NMR Blog. Available at: [Link]

  • Gabidullin, B., et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Physical Chemistry Chemical Physics, 22(44), 25828-25841. Available at: [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. Available at: [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(2), M1379. Available at: [Link]

  • Aguilar, J. A. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry.
  • Du, X., et al. (2015). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Chemical Biology, 10(10), 2261-2266. Available at: [Link]

  • Widdifield, C. M., & Bryce, D. L. (2009). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Physical Chemistry Chemical Physics, 11(32), 7120-7129. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Gee, B., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1647-1659. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. Available at: [Link]

  • Forgo, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5192. Available at: [Link]

  • Mpourmpakis, G., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. Available at: [Link]

  • Quiroga, J., et al. (2007). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 45(10), 879-882. Available at: [Link]

  • Nithya, P., & Mohan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Reddy, P. P., et al. (2004). Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. Synthetic Communications, 34(19), 3565-3570. Available at: [Link]

Sources

Application

Application Note: Preparation and Standardization of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride Stock Solutions in DMSO

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction and Chemical Rationale The compound 4-[4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction and Chemical Rationale

The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8)[1] is a piperidine derivative frequently utilized as a critical building block and intermediate in the synthesis of neuroactive agents and targeted therapeutics. As a hydrochloride salt, it exhibits specific solubility dynamics that dictate the choice of solvent for in vitro assays and long-term storage.

Why DMSO? (Causality & Rationale)

Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of lipophilic and amphiphilic compounds. The rationale for using DMSO with 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is twofold:

  • Lattice Disruption: The polar aprotic nature of DMSO effectively solvates the ionic hydrochloride bond while simultaneously accommodating the hydrophobic 2-methylpropyl (isobutyl) and piperidine moieties.

  • Cryoprotection and Stability: DMSO prevents the hydrolytic degradation that can occur in aqueous buffers over time, ensuring the structural integrity of the benzoyl linkage during extended storage at -20°C or -80°C.

Chemical Profile & Dilution Metrics

To ensure a self-validating system, researchers must calculate precise molarities based on the exact molecular weight of the salt form, not the free base.

  • Chemical Name: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • CAS Number: 1171984-73-8

  • Estimated Molecular Weight: ~281.82 g/mol (C16H23NO · HCl)

Table 1: Stock Solution Reconstitution Guide

The following table provides the required mass to achieve standard stock concentrations in 1.0 mL of anhydrous DMSO.

Target ConcentrationVolume of DMSORequired Mass of Compound (mg)Application / Use Case
1 mM 1.0 mL0.28 mgHigh-sensitivity cell-based assays
10 mM 1.0 mL2.82 mgStandard library screening stock
50 mM 1.0 mL14.09 mgHigh-concentration intermediate
100 mM 1.0 mL28.18 mgAnimal dosing formulation master stock

Experimental Workflow

The following diagram illustrates the critical path from lyophilized powder to validated, assay-ready aliquots.

Workflow N1 1. Equilibration Allow vial to reach RT in desiccator N2 2. Weighing Use microbalance (±0.01 mg) N1->N2 Prevents condensation N3 3. Dissolution Add Anhydrous DMSO (Vortex/Sonicate) N2->N3 Calculate exact volume N4 4. Quality Control Visual Inspection & LC-MS Verification N3->N4 Ensure complete solvation N5 5. Aliquoting & Storage Dispense into amber vials Store at -80°C N4->N5 Validated stock

Figure 1: Step-by-step workflow for the preparation and validation of DMSO stock solutions.

Step-by-Step Protocol

Phase 1: Preparation and Weighing
  • Equilibration: Remove the vial of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride from cold storage. Place it in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30 minutes. Rationale: Opening cold vials introduces atmospheric moisture, which degrades the anhydrous DMSO and can precipitate the compound.

  • Weighing: Using an anti-static spatula, weigh the desired amount (e.g., 2.82 mg for a 10 mM stock) into a sterile, amber glass or low-retention microcentrifuge tube using a calibrated analytical microbalance.

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, sterile-filtered).

  • Agitation: Vortex the solution gently for 30–60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes. Rationale: The energy from sonication disrupts the crystalline lattice of the hydrochloride salt, forcing it into the solvent phase without applying destructive thermal heat.

Phase 3: Quality Control (Self-Validating System)
  • Visual Inspection: Hold the tube against both a white and a black background. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution.

  • Analytical Verification (Optional but Recommended): Pull a 1 µL sample and dilute in 1 mL of Acetonitrile/Water for LC-MS analysis to verify that the compound has not degraded during transit or storage.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed amber vials. Rationale: 4-[4-(2-Methylpropyl)benzoyl]piperidine may be sensitive to repeated freeze-thaw cycles. Single-use aliquots prevent localized concentration gradients caused by repeated freezing.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term archiving (up to 12 months).

References

  • NextSDS Chemical Substance Information. "4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride." NextSDS. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride in Pharmaceutical Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in the design of novel therapeutics.[3] Within this important class of heterocycles, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride emerges as a critical chemical intermediate, particularly in the synthesis of advanced pharmaceutical ingredients. Its structure, combining a substituted benzoyl group with the piperidine ring, offers a versatile platform for the construction of complex molecules, most notably as a key precursor in the synthesis of the third-generation antihistamine, Fexofenadine.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. We will delve into the fundamental synthetic protocols, the underlying chemical principles, and the critical considerations for its application in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis, ensuring safety, and optimizing reaction conditions.

PropertyValueSource
CAS Number 1171984-73-8[5]
Molecular Formula C₁₆H₂₄ClNO[5]
Molecular Weight 281.82 g/mol [5]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solventsGeneral knowledge
SMILES Cl.CC(CC1=CC=C(C(C2CCNCC2)=O)C=C1)C[5]

Core Synthesis: The Friedel-Crafts Acylation Approach

The primary synthetic route to 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a robust and widely utilized method for forming carbon-carbon bonds to an aromatic ring.[6] In this context, isobutylbenzene is acylated with a derivative of piperidine-4-carboxylic acid.

The Causality Behind the Choice of Reaction

The Friedel-Crafts acylation is preferred over its counterpart, the Friedel-Crafts alkylation, for several key reasons that ensure a more controlled and predictable outcome:

  • No Carbocation Rearrangements: The electrophile in this reaction is a resonance-stabilized acylium ion.[7][8] This inherent stability prevents the undesirable carbocation rearrangements that often plague Friedel-Crafts alkylations, leading to a single, desired product isomer.[4]

  • Monoacylation: The product of the acylation, an aryl ketone, is deactivated towards further electrophilic substitution.[9] This deactivation prevents polysubstitution, a common side reaction in Friedel-Crafts alkylation, thus simplifying the purification process and improving the yield of the target molecule.[10]

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of the core structure of our target intermediate.

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation AcylChloride Piperidine-4-carbonyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Isobutylbenzene Isobutylbenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Isobutylbenzene->SigmaComplex + Acylium Ion Product 4-(4-Isobutylbenzoyl)piperidine SigmaComplex->Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound. It is crucial to perform this reaction under anhydrous conditions as the Lewis acid catalyst is water-sensitive.[11]

Materials and Reagents
  • Isobutylbenzene

  • Piperidine-4-carbonyl chloride hydrochloride (or prepared from isonipecotic acid)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Isopropanol for recrystallization

Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Experimental Workflow

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Anhydrous Conditions) B 2. Formation of Acylium Ion (Piperidine-4-carbonyl chloride + AlCl₃ in DCM) A->B C 3. Addition of Isobutylbenzene (Slowly at 0°C) B->C D 4. Reaction Progression (Warm to RT, stir for 2-4h) C->D E 5. Quenching (Pour onto ice and conc. HCl) D->E F 6. Work-up (Extraction with DCM) E->F G 7. Purification (Acid-base extraction or chromatography) F->G H 8. Salt Formation (Treatment with HCl in ether) G->H I 9. Isolation and Drying (Filtration and vacuum drying) H->I

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).[11]

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane. Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride with stirring.

  • Acyl Chloride Addition: Dissolve piperidine-4-carbonyl chloride hydrochloride in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Isobutylbenzene Addition: After the addition of the acyl chloride is complete, add isobutylbenzene dropwise from the dropping funnel over 30-45 minutes, ensuring the temperature does not rise above 5°C.[6]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).[6]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[11] This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, 4-(4-isobutylbenzoyl)piperidine.[11]

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel or through recrystallization.[12][13]

  • Hydrochloride Salt Formation: Dissolve the purified 4-(4-isobutylbenzoyl)piperidine in diethyl ether or isopropanol. Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent with stirring.[14] The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

Application in Downstream Synthesis: A Gateway to Fexofenadine

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a pivotal intermediate in various patented synthetic routes to Fexofenadine.[4][8][11] The ketone functionality can be readily reduced to the corresponding alcohol, and the piperidine nitrogen can be alkylated to introduce the rest of the Fexofenadine molecule. The isobutylphenyl moiety is a key structural feature of the final active pharmaceutical ingredient.

Fexofenadine_Synthesis Figure 3: Role as a Fexofenadine Intermediate Intermediate 4-[4-(2-Methylpropyl)benzoyl] piperidine hydrochloride Reduction Reduction of Ketone Intermediate->Reduction Alkylation N-Alkylation of Piperidine Reduction->Alkylation Fexofenadine Fexofenadine Alkylation->Fexofenadine

Caption: Synthetic utility in Fexofenadine synthesis.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Acyl chlorides are corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a valuable and versatile intermediate in pharmaceutical synthesis. A thorough understanding of its synthesis via Friedel-Crafts acylation, coupled with careful execution of the experimental protocol, will enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The principles and procedures outlined in this guide provide a solid foundation for the successful application of this important chemical building block.

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • Saskoer. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from Saskoer. [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Retrieved from University of Wisconsin-Madison. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

  • APPCHEM Limited. 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE. Retrieved from APPCHEM Limited. [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • International Journal of Chemical and Physical Sciences. (2015, January). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Solid Acid Catalysts under Solvent-Free Condition. Retrieved from International Journal of Chemical and Physical Sciences. [Link]

  • Organic Syntheses. Benzoyl piperidine. Retrieved from Organic Syntheses. [Link]

  • Poeschl, A. (2020). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from King's College London. [Link]

  • Google Patents. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • PubChem. 4-Benzylpiperidine. Retrieved from PubChem. [Link]

  • PubChem. Benzoylpiperidine. Retrieved from PubChem. [Link]

  • Chemical Review and Letters. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from Chemical Review and Letters. [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from Defense Technical Information Center. [Link]

  • PMC. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 20). Specialty Piperidine Chemistry: N-Benzylpiperidine-4-carboxaldehyde in Pharma. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. A kind of purification method of high-purity piperidine.
  • Aure Chemical. Piperazine and Piperidine Intermediates for Pharmaceutical Synthesis. Retrieved from Aure Chemical. [Link]

  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from PubMed. [Link]

  • ResearchGate. Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Retrieved from ResearchGate. [Link]

  • PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from PrepChem.com. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility bottlenecks with 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility bottlenecks with 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride .

Despite being formulated as a hydrochloride salt to leverage the ionizable piperidine nitrogen (pKa ~9.5), the highly lipophilic 4-(2-methylpropyl)benzoyl (isobutylbenzoyl) moiety dominates the molecule's physicochemical profile. This structural dichotomy often leads to erratic dissolution, buffer-induced precipitation, and poor bioavailability. This guide provides field-proven, self-validating strategies to overcome these challenges.

Diagnostic Formulation Workflow

Workflow Start API: 4-[4-(2-Methylpropyl)benzoyl] piperidine HCl Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture / Enzymatic) Q1->InVitro InVivo In Vivo Dosing (Oral / IV) Q1->InVivo Q2 Tolerates Organic Solvents? InVitro->Q2 Q3 Route of Administration? InVivo->Q3 Cosolvent Cosolvency (DMSO/PEG) Dilute into Buffer Q2->Cosolvent Yes (e.g., <1% DMSO) Cyclodextrin HP-β-CD Complexation (Steric Shielding) Q2->Cyclodextrin No (Cell Toxicity) IV Intravenous (IV) Q3->IV Oral Oral (PO) Q3->Oral IV->Cyclodextrin Aqueous Solution Micelles Lipid-Based Formulation (Mixed Micelles) IV->Micelles High Dose Required ASD Amorphous Solid Dispersion (ASD) Oral->ASD Dissolution Limited

Decision matrix for selecting the optimal solubility enhancement strategy based on experimental application.

Frequently Asked Questions & Troubleshooting

Q1: My compound dissolves perfectly in DI water, but precipitates immediately when added to PBS or cell culture media (pH 7.4). Why?

The Causality: This is a dual-factor precipitation event driven by the Henderson-Hasselbalch relationship and the common-ion effect.

  • pH Shift: The piperidine nitrogen has a pKa of ~9.5. At pH 7.4, approximately 0.8% of the drug converts to its free base form. Because the isobutylbenzoyl tail is highly lipophilic, the intrinsic solubility ( S0​ ) of the free base is near zero. Once the free base exceeds its solubility limit, it precipitates. Le Chatelier's principle then forces more salt to convert into free base to re-establish equilibrium, causing a cascading precipitation event.

  • Common-Ion Effect: PBS contains ~137 mM NaCl. The massive influx of chloride ions suppresses the solubility of the hydrochloride salt, forcing the protonated fraction out of solution.

The Solution: You must shield the lipophilic tail from the aqueous environment. We recommend forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the isobutylbenzoyl group, while the hydrophilic exterior maintains aqueous solubility, preventing precipitation regardless of pH shifts[1].

Q2: I am preparing an oral suspension for in vivo pharmacokinetic (PK) studies, but the bioavailability is near zero. How can I fix this?

The Causality: Your API is suffering from dissolution-rate limited absorption. The highly ordered crystal lattice of the powder requires significant thermodynamic energy to break. In the gastrointestinal tract, the drug passes through the absorption window before it has time to dissolve.

The Solution: Convert the crystalline API into an Amorphous Solid Dispersion (ASD) . By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP-VA or HPMCAS), you destroy the crystal lattice entirely. This kinetically traps the drug in a high-energy amorphous state, generating a "spring and parachute" effect that supersaturates the GI fluids and drives rapid absorption[2].

Q3: How do I choose between Cosolvents, Cyclodextrins, and Solid Dispersions without ruining my assay?

The Causality: The choice depends entirely on the biological tolerance of your system[3]. Cosolvents (like DMSO) alter membrane permeability and can lyse cells at concentrations >1% v/v. Cyclodextrins are highly biocompatible but can extract cholesterol from cell membranes at very high concentrations. ASDs are ideal for oral dosing but cannot be injected intravenously due to polymer molecular weight limits. The Solution: Refer to the quantitative data matrix below to align your formulation strategy with your specific assay constraints.

Quantitative Data: Solubilization Strategy Comparison

StrategyPrimary MechanismEst. Max Solubility (pH 7.4)Biocompatibility / Toxicity RiskIdeal Application
Unformulated API None (Baseline)< 10 µg/mLHigh (Inert)Baseline analytical standards
10% DMSO in Buffer Dielectric constant reduction50 - 150 µg/mLLow (Causes cell lysis >1% v/v)Biochemical / Cell-free target screening
20% HP-β-CD Steric shielding (Host-Guest)> 2,000 µg/mLHigh (Safe for IV and Cell Assays)Cell culture assays, Intravenous (IV) dosing
Amorphous Solid Dispersion Kinetic supersaturation> 5,000 µg/mLHigh (Polymer passes safely through GI)Oral in vivo PK/PD dosing

Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-Evaporation Method)

This protocol utilizes thermodynamic equilibration to force the lipophilic isobutylbenzoyl tail into the cyclodextrin cavity, creating a water-soluble host-guest complex.

Materials: API, HP-β-CD (Molar Mass ~1400 g/mol ), Ethanol, Milli-Q Water.

  • Molar Calculation: Weigh the API and HP-β-CD to achieve a 1:2 molar ratio. (The excess CD ensures complete encapsulation of the bulky tail).

  • Solvent Dissolution:

    • Dissolve the API completely in a minimum volume of absolute ethanol.

    • Dissolve the HP-β-CD completely in Milli-Q water.

  • Equilibration: Slowly add the ethanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 300 rpm. Cover and stir at 37°C for 24 hours. Causality: The elevated temperature and extended time provide the activation energy required for the lipophilic tail to displace water molecules inside the CD cavity.

  • Solvent Removal: Remove the ethanol via rotary evaporation at 40°C under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a dry white powder.

  • Validation Checkpoint (Self-Validating Step): Reconstitute 5 mg of the resulting powder in 1 mL of PBS (pH 7.4). The solution must be optically clear. Analyze the solution using Dynamic Light Scattering (DLS). If the complexation was successful, the particle size will read <5 nm. If you see a peak at >100 nm, uncomplexed API has precipitated, indicating incomplete equilibration.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

This protocol destroys the crystal lattice of the API, trapping it in a high-energy amorphous state stabilized by a polymer to prevent recrystallization.

Materials: API, Copovidone (PVP-VA 64), Dichloromethane (DCM), Methanol.

  • Matrix Ratio: Weigh the API and PVP-VA at a 1:3 (w/w) ratio. Causality: A 25% drug loading is typically the maximum threshold before the polymer loses its ability to prevent API nucleation.

  • Co-Dissolution: Dissolve both the API and the polymer in a 1:1 (v/v) mixture of DCM and Methanol. Sonicate for 5 minutes until the solution is completely transparent.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent rapidly at 45°C under high vacuum (or use a laboratory spray dryer if available). Causality: The solvent must be removed faster than the API molecules can organize into a crystal lattice, kinetically trapping them in a disordered state.

  • Secondary Drying: Place the resulting film/powder in a vacuum desiccator for 24 hours to remove residual solvent toxicity.

  • Validation Checkpoint (Self-Validating Step): Analyze the powder using Differential Scanning Calorimetry (DSC). Heat the sample from 20°C to 200°C at 10°C/min. A successful ASD will show a single Glass Transition Temperature ( Tg​ ) and a complete absence of the sharp API melting endotherm. If a melting peak is present, phase separation has occurred.

References[2] Pandi P, Bulusu R, Kommineni N, Khan W, Singh M. "Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products." International Journal of Pharmaceutics, 2020. URL: https://pubmed.ncbi.nlm.nih.gov/32565285/[1] Challa R, Ahuja A, Ali J, Khar RK. "Cyclodextrins in drug delivery: an updated review." AAPS PharmSciTech, 2005. URL: https://pubmed.ncbi.nlm.nih.gov/16353992/[3] Zaheer A, Naveen M, Santosh MK, Imran K. "Solubility enhancement of poorly water soluble drugs: A review." International Journal of Pharmacy & Technology, 2011. URL: https://www.researchgate.net/publication/285998637_Solubility_enhancement_of_poorly_water_soluble_drugs_A_review

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Degradation of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the structural vulnerabilities of 4-[4-(2-Methylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the structural vulnerabilities of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS 1171984-73-8) .

Rather than simply providing a list of storage conditions, this guide explores the causality behind compound degradation. By understanding the mechanistic chemistry—specifically the interplay between the hygroscopic piperidine salt, the photoactive benzoyl ketone, and the oxidizable isobutyl moiety—you can implement self-validating workflows that guarantee experimental reproducibility.

I. Mechanistic Degradation Pathways

To effectively protect your compound, you must first understand how environmental stressors dismantle its molecular structure.

DegradationPathways API 4-[4-(2-Methylpropyl)benzoyl] piperidine HCl Moisture Moisture (>50% RH) API->Moisture Hygroscopic Light UV/Vis Light Exposure API->Light Photosensitization Oxygen Atmospheric Oxygen API->Oxygen Radical Initiation Storage Desiccated & Dark (Stable API) API->Storage Optimal Protocol FreeBase Deliquescence & Free-Basing Moisture->FreeBase Proton Loss Norrish Norrish Type I/II Photocleavage Light->Norrish Triplet State Peroxides Benzylic/Tertiary Hydroperoxides Oxygen->Peroxides Auto-oxidation Degradant1 N-Oxides & Secondary Amines FreeBase->Degradant1 Oxidation Degradant2 Fragmented Alkyl Radicals Norrish->Degradant2 C-C Cleavage Degradant3 Alcohol/Ketone Derivatives Peroxides->Degradant3 Decomposition

Fig 1: Principal degradation pathways of 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl.

II. Troubleshooting FAQs

Issue 1: Moisture-Induced Caking and Discoloration

Q: Our stored batches are transitioning from a free-flowing white powder to a sticky, off-white/yellow residue. What is happening at the molecular level?

A: This is a classic manifestation of deliquescence followed by free-basing. Piperidine hydrochloride salts are inherently hygroscopic and prone to degradation upon moisture exposure (1)[1]. When the ambient relative humidity (RH) exceeds the deliquescence point of the salt, it absorbs atmospheric moisture, creating a localized supersaturated aqueous microenvironment.

The Causality: In this microenvironment, the hydrochloride salt partially dissociates. While the protonated piperidinium ion is relatively stable, the resulting free secondary amine is highly susceptible to atmospheric oxidation compared to its protonated counterpart (2)[2]. Oxygen attacks the free amine, forming N-oxides and complex polymeric degradants that manifest as yellow/brown discoloration.

Issue 2: Photolytic Cleavage During Benchtop Handling

Q: We observe a rapid drop in purity (via HPLC) when the compound is left on the benchtop in clear vials, even in perfectly dry conditions. Why?

A: You are observing photolytic degradation driven by the aryl-alkyl ketone (benzoyl) moiety. Benzoyl-piperidine derivatives are photochemically active and degrade rapidly under UV/Visible light (3)[3].

The Causality: Upon absorption of photons, the ketone undergoes an n→π∗ transition to a singlet excited state, which rapidly intersystem-crosses to a highly reactive triplet state. This diradical-like state can abstract hydrogen atoms from the adjacent piperidine ring or undergo Norrish Type I (α-cleavage) and Norrish Type II fragmentation. This breaks the molecule into smaller, volatile alkyl radicals and inactive ketone byproducts.

Issue 3: Auto-Oxidation of the Isobutyl Moiety

Q: Even in amber vials and desiccators, long-term storage (12+ months) shows a slow accumulation of a +16 Da mass adduct on LC-MS. What is this?

A: A +16 Da shift is the universal hallmark of oxidation. Given the structure, the tertiary carbon of the isobutyl group (2-methylpropyl) and the benzylic position are prime targets for auto-oxidation.

The Causality: Trace transition metals or ambient radicals initiate the abstraction of the weakly bound tertiary/benzylic hydrogen. The resulting carbon-centered radical reacts with atmospheric oxygen to form a hydroperoxide intermediate, which subsequently decomposes into an alcohol. Furthermore, oxidative degradation of piperidine derivatives can lead to irreversible cleavage if the oxidation potential is exceeded (4)[4].

III. Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various ICH-aligned environmental conditions.

Table 1: Quantitative Stability Matrix for 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl

Storage ConditionPrimary Environmental Stressor1-Month Purity6-Month PurityPrimary Degradation Pathway
-20°C, Dark, Argon None (Optimal Baseline)>99.9%>99.5%None (Stable)
25°C, 60% RH, Dark Ambient Oxygen98.5%92.1%Auto-oxidation (Isobutyl/Benzylic)
40°C, 75% RH, Dark High Moisture & Heat85.0%<50.0%Deliquescence & Free-basing
25°C, Ambient Light Photons (UV/Vis)88.2%65.4%Norrish Type I/II Photocleavage

IV. Self-Validating Experimental Protocol: Aliquoting & Storage

To guarantee the integrity of your compound, do not rely on passive storage. Implement the following self-validating workflow to actively isolate the API from moisture, photons, and atmospheric oxygen while providing an internal check for protocol failure.

Materials Required: Class A Amber glass vials, PTFE-lined caps, High-Purity Argon gas (99.999%), Humidity Indicator Cards (HIC, 10-60% range), Mylar foil pouches, Indicating silica gel packets.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical): Never open cold storage containers immediately. Allow the bulk container to equilibrate to ambient room temperature inside a desiccator for at least 2 hours. Causality: Opening cold containers causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, irreversibly initiating deliquescence.

  • Inert Atmosphere Transfer: Perform all weighing and aliquoting inside a dry box or under a localized Argon stream. Causality: Argon is preferred over Nitrogen as it is denser, forming a stable protective blanket over the solid that displaces oxygen and prevents tertiary carbon auto-oxidation.

  • Primary Containment: Place the aliquoted powder into an amber glass vial. Purge the headspace with Argon for 5 seconds, then seal tightly with a PTFE-lined cap. Causality: Amber glass blocks UV/Vis wavelengths below 500 nm, mitigating Norrish cleavage of the benzoyl ketone.

  • Secondary Containment: Place the sealed vial into a Mylar pouch along with a 1g indicating silica desiccant packet and a Humidity Indicator Card (HIC). Heat-seal the pouch and store at -20°C.

  • The Self-Validation Check: Upon retrieving an aliquot after long-term storage, inspect the HIC before opening the vial. If the 10% RH spot has turned pink, the secondary seal has failed. The batch must be quarantined and subjected to LC-MS/HPLC-UV purity verification before use in sensitive assays.

V. References

  • BenchChem. "An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride". BenchChem Technical Support. 1[1]

  • Biosynce. "What is the stability of piperidine?". Biosynce Technical Blog. 2[2]

  • MDPI. "Sustainable Removal of Tolperisone from Waters by Application of Photocatalysis, Nanotechnology, and Chemometrics". MDPI. 3[3]

  • ACS Publications. "What Makes Oxidized N-Acylanthranilamides Stable?". The Journal of Physical Chemistry Letters.4[4]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Introduction for the Modern Researcher Welcome to the technical support guide for the synthesis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. This valuable intermediate is a cornerstone in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. This valuable intermediate is a cornerstone in the development of various pharmaceutical agents, making its efficient synthesis a critical objective for researchers in drug discovery and development. The piperidine moiety is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties to drug candidates.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly low reaction yields, encountered during its multi-step synthesis. We will delve into the underlying chemical principles of each step, offering field-proven insights and detailed protocols to empower you to troubleshoot and optimize your experimental outcomes.

The most common synthetic route involves three key stages:

  • N-Protection of Piperidine: The piperidine nitrogen is protected to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation.

  • Friedel-Crafts Acylation: An N-protected piperidine-4-carbonyl chloride is reacted with isobutylbenzene in the presence of a Lewis acid to form the core carbon-carbon bond.

  • N-Deprotection and Salt Formation: The protecting group is removed, and the resulting free base is converted to its hydrochloride salt for improved stability and handling.

Let's explore the specific issues you may encounter.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. The specific choice of protecting group (PG) will influence the reagents used in the protection and deprotection steps.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: N-Deprotection & Salt Formation A Piperidine-4-carboxylic Acid B N-Protected Piperidine-4-carboxylic Acid A->B Add Protecting Group (e.g., Boc₂O) C N-Protected Piperidine-4-carbonyl Chloride B->C SOCl₂ or (COCl)₂ E N-Protected 4-[4-(2-Methylpropyl)benzoyl]piperidine C->E Lewis Acid (e.g., AlCl₃) DCM, 0°C to RT D Isobutylbenzene F Target Product: 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl E->F 1. Strong Acid (e.g., HCl/Dioxane) 2. Precipitation Troubleshooting_Flowchart Start Low Overall Yield Check_SM Verify Purity of All Starting Materials & Reagents Start->Check_SM Monitor_Step1 Monitor Step 1 (Protection) by TLC/LC-MS. Is conversion >95%? Check_SM->Monitor_Step1 Monitor_Step2 Monitor Step 2 (Acylation) by TLC/LC-MS. Is conversion >95%? Monitor_Step1->Monitor_Step2 Yes Monitor_Step3 Monitor Step 3 (Deprotection) by TLC/LC-MS. Is conversion >95%? Monitor_Step2->Monitor_Step3 Yes Check_Workup Analyze Aqueous & Organic Layers After Workup. Is product lost? Monitor_Step3->Check_Workup Yes Check_Purification Assess Purification Method. (e.g., Column Loading, Solvent Choice) Check_Workup->Check_Purification No Solution Yield Optimized Check_Purification->Solution Catalyst_Deactivation cluster_0 Deactivation by Water cluster_1 Deactivation by Free Amine A AlCl₃ + H₂O → Al(OH)Cl₂ + HCl B Al(OH)Cl₂ + H₂O → Al(OH)₂Cl + HCl C Inactive Aluminum Hydroxides D R₂NH + AlCl₃ → R₂NH-AlCl₃ (Inactive Complex)

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Optimization

Fixing HPLC peak tailing for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Guide Focus: Analysis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Focus: Analysis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with basic compounds. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to solve these issues effectively. Today, we will focus on a common but frustrating problem: peak tailing, specifically for the basic compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

The structure of this molecule, containing a basic piperidine functional group, makes it a prime candidate for problematic interactions within a standard reversed-phase HPLC system.[1][2][3][4] This guide will walk you through a logical troubleshooting workflow, from simple mobile phase adjustments to advanced column chemistry considerations, ensuring your separations are sharp, symmetrical, and reproducible.

Frequently Asked Questions (FAQs): Understanding and Fixing Peak Tailing
Q1: Why is my peak for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride tailing?

Answer: The primary reason your peak is tailing is due to unwanted secondary interactions between your basic analyte and the stationary phase of your HPLC column.[5][6]

Your compound, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, is a basic amine. In a typical reversed-phase mobile phase (pH > 3), the piperidine nitrogen will be protonated, carrying a positive charge. Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[7][8][9] At a mobile phase pH above approximately 3.5-4, these silanols can deprotonate to become negatively charged (Si-O⁻).

This creates a strong, undesirable ionic attraction between your positively charged analyte and the negatively charged sites on the column packing.[6][10] While most of your analyte molecules interact with the intended C18 stationary phase, a fraction of them get "stuck" on these active silanol sites. This delayed elution of a small portion of the analyte molecules is what stretches out the back end of the peak, causing tailing.[5][11]

Caption: Analyte interaction with the column stationary phase.

Q2: What is the first and easiest thing I should try to fix the tailing?

Answer: The most straightforward initial step is to adjust the pH of your mobile phase . The goal is to protonate the silanol groups to prevent them from becoming negatively charged.

By lowering the aqueous portion of your mobile phase to a pH between 2.5 and 3.0, you ensure the vast majority of silanol groups remain in their neutral (Si-OH) form.[5][6][12] This eliminates the strong ionic interaction that causes tailing. While your basic analyte will still be positively charged, the absence of a negatively charged binding site on the silica surface will dramatically improve peak shape.

Important Consideration: Always ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use outside the manufacturer's recommended range can damage the stationary phase.[5][13]

Q3: What are mobile phase modifiers, and how can they help reduce peak tailing?

Answer: Mobile phase modifiers are small amounts of chemical reagents added to improve separations. For tailing basic compounds, they are essential tools. They work either by controlling pH or by masking the problematic silanol groups.

Modifier TypeCommon ExamplesTypical ConcentrationMechanism of Action & Rationale
Acid Additive Trifluoroacetic Acid (TFA), Formic Acid0.05% - 0.1% (v/v)Primary Action: Lowers mobile phase pH to suppress silanol ionization (keep them as Si-OH).[14][15] Secondary Action: Can act as an ion-pairing agent, forming a neutral complex with the analyte, which can further improve peak shape.
Buffer Salts Phosphate, Formate10 - 25 mMPrimary Action: Resists pH changes as the sample is introduced, ensuring a stable chromatographic environment.[6][11][16] This is critical for reproducibility. Use a buffer when simple acid addition doesn't provide sufficient pH stability.
Competing Base Triethylamine (TEA)0.1% - 0.5% (v/v) or ~25 mMPrimary Action: Acts as a "silanol suppressor."[16] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding your larger analyte from these sites. Caution: TEA can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[16]
Q4: I've tried adjusting the mobile phase, but the peak tailing persists. What should I investigate next?

Answer: If mobile phase optimization is insufficient, the next logical step is to critically evaluate your HPLC column . The column's chemistry is the single most significant factor in controlling secondary interactions.[12] Not all C18 columns are created equal, especially when analyzing basic compounds.

Q5: How does my HPLC column's chemistry contribute to peak tailing?

Answer: The root cause lies in the manufacturing of the silica packing material.

  • Residual Silanols: When the C18 (or other) ligands are chemically bonded to the silica surface, it's impossible to cover all the Si-OH groups due to steric hindrance.[8][9] These leftover silanols are the source of the problem.

  • Silica Purity (Type A vs. Type B): Older "Type A" silica contains significant metal impurities (like iron and aluminum).[17] These metals increase the acidity of nearby silanol groups, making them much more likely to interact with basic analytes and cause severe tailing.[17] Modern "Type B" silica is ultra-high purity (99.99%+) and has a much lower metal content, resulting in less acidic and less problematic silanols.[6][12]

  • End-Capping: This is a crucial second chemical reaction performed after the primary C18 bonding. The remaining, accessible silanols are "capped" with a small silylating reagent (like trimethylsilyl groups) to make them chemically inert.[8][18][19] A column that is not end-capped, or is only poorly end-capped, will always perform poorly for basic compounds.[20] A "double end-capped" column undergoes this process twice for maximum deactivation of silanols.[18]

Illustration of End-Capping cluster_0 Before End-Capping cluster_1 After End-Capping s1 ---Si---O---Si---O---Si--- c1 C18 s1->c1 c2 C18 s1->c2 silanol1 Si-OH s1->silanol1 silanol2 Si-OH s1->silanol2 s2 ---Si---O---Si---O---Si--- c3 C18 s2->c3 c4 C18 s2->c4 endcap1 Si-O-TMS s2->endcap1 endcap2 Si-O-TMS s2->endcap2

Caption: Deactivation of residual silanols via end-capping.

Q6: What specific features should I look for when selecting a new column for this compound?

Answer: To ensure success, select a modern column specifically designed for good peak shape with basic analytes.

Recommended FeatureWhy It's Important
High-Purity (Type B) Silica Minimizes the number of highly acidic silanols that are the primary cause of tailing.[6][12][17]
Double End-Capped Ensures the maximum number of residual silanols are chemically deactivated, presenting a more inert surface to your analyte.[18]
Wide pH Range (e.g., 1-12) Columns using hybrid particle technology (silica/polymer) offer extended pH stability.[21] This gives you the flexibility to work at high pH (>10) where your basic analyte is neutral, providing excellent peak shape and alternative selectivity.[11]
Polar-Embedded Phase These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from any remaining silanols, further improving peak shape.[11]
Q7: I have a high-quality column and have optimized my mobile phase, but I still see some tailing. Could something else in my HPLC system be the cause?

Answer: Yes. While less common than chemical interactions, physical or "extra-column" effects can contribute to peak asymmetry.

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[11] Ensure all connections use narrow ID (e.g., 0.005") tubing and are as short as possible.[10][11]

  • Column Void or Blockage: Over time, a void can form at the head of the column, or the inlet frit can become partially blocked by sample particulates.[5][14] This disrupts the flow path and distorts the peak. Try reversing and flushing the column (if the manufacturer allows) or replacing it.[5]

  • Sample Solvent Effect: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[14][22] Whenever possible, dissolve your sample in the initial mobile phase.[14]

Systematic Troubleshooting Workflow & Protocols

This workflow provides a logical sequence of steps to diagnose and solve peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) mp_check Step 1: Mobile Phase Optimization (Easiest to Change) start->mp_check mp_ph Lower pH to 2.5-3.0 with 0.1% TFA or Formic Acid mp_check->mp_ph Action mp_buffer Add Buffer (10-20mM) for pH Stability mp_ph->mp_buffer If unstable success Symmetrical Peak Achieved mp_ph->success column_check Step 2: Evaluate Column Chemistry (Most Likely Cause) mp_buffer->column_check If tailing persists column_specs Is the column: - High Purity (Type B)? - Fully End-Capped? - Suited for basic compounds? column_check->column_specs Question column_replace Select Modern Column (e.g., Hybrid, Polar-Embedded, Double End-Capped) column_specs->column_replace If 'No' system_check Step 3: Inspect HPLC System (Extra-Column Effects) column_replace->system_check If tailing persists column_replace->success system_tubing Check Tubing (ID/Length) & Connections system_check->system_tubing Action system_column_health Check for Column Void/ Contamination system_tubing->system_column_health system_column_health->success

Caption: Logical workflow for troubleshooting peak tailing.

Protocol 1: Systematic Mobile Phase Optimization

This protocol is designed to test the effect of pH and modifiers methodically.

  • Establish a Baseline:

    • Prepare your standard mobile phase (e.g., Acetonitrile and Water) and inject your sample. Record the chromatogram, noting the peak asymmetry factor.

  • Test Low pH (Ion Suppression):

    • Prepare the aqueous portion of your mobile phase (e.g., Water) and add 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid.

    • Ensure the pH is ≤ 3.0 using a calibrated pH meter.

    • Prepare your mobile phase using this acidified aqueous component.

    • Equilibrate the column for at least 10-15 column volumes.

    • Inject the sample and compare the peak shape to the baseline. For most basic compounds, this will show a significant improvement.

  • Introduce a Buffer (for Stability):

    • If retention time is unstable or peak shape is still not ideal, replace the acidified water with a buffer.

    • Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.8 with phosphoric acid.

    • Use this buffer as your aqueous component.

    • Equilibrate the system thoroughly and inject the sample. Note: Be mindful of buffer solubility when mixing with high percentages of acetonitrile.

  • (Optional) Test a Competing Base:

    • This is generally a last resort for older columns.

    • Prepare a mobile phase containing a buffer at a neutral pH (e.g., pH 7) and add 0.2% Triethylamine (TEA).

    • Equilibrate and inject. This can improve peak shape but may compromise column life and MS sensitivity.

Protocol 2: Column Health and System Check

Use this protocol if you suspect a physical issue with your column or system.

  • Check for Contamination:

    • Disconnect the column from the detector.

    • Flush the column with a strong solvent wash sequence. A typical sequence for a C18 column is:

      • 20 column volumes of HPLC-grade water.

      • 20 column volumes of Isopropanol.

      • 20 column volumes of Hexane (if compatible with your system).

      • 20 column volumes of Isopropanol.

      • Re-equilibrate with your mobile phase.

  • Inspect for Voids:

    • If your column manufacturer permits it, carefully disconnect the inlet fitting.

    • Look for a visible gap or void between the fitting and the packed bed. If a void is present, the column is likely compromised and should be replaced.

  • Minimize Extra-Column Volume:

    • Trace the flow path from the injector to the column and from the column to the detector.

    • Replace any wide-bore (e.g., >0.007" ID) PEEK tubing with narrow-bore (0.005" or less) tubing.

    • Ensure all fittings are properly seated (finger-tight for PEEK) to avoid dead volume at the connection points.[10]

By following this structured, science-backed approach, you can effectively diagnose, troubleshoot, and eliminate peak tailing for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride and other challenging basic compounds, leading to more accurate and reliable analytical results.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • What Is End-Capping in HPLC Columns? - Chrom Tech. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • The role of end-capping in reversed-phase - Phenomenex. [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • When (and Why) to Choose a Non‑End‑Capped HPLC Column | MICROSOLV. [Link]

  • 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE | 1171984-73-8. [Link]

  • Tailing question - Chromatography Forum. [Link]

  • End-capping - Separation Science. [Link]

  • 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO) - PubChemLite. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. [Link]

  • 4-Benzoylpiperidine hydrochloride | C12H16ClNO | CID 2724437 - PubChem. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. [Link]

Sources

Troubleshooting

Bioanalytical Support Center: Plasma Extraction Optimization for 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals optimizing pharmacokinetic (PK) LC-MS/MS workf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals optimizing pharmacokinetic (PK) LC-MS/MS workflows.

Extracting 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride from complex biological matrices like plasma presents unique physicochemical challenges. By understanding the molecule's core properties—specifically its highly basic secondary amine (the piperidine ring, pKa ~9.5–10.5) and its lipophilic isobutylbenzoyl tail—we can move away from trial-and-error and design a self-validating, mechanistically sound extraction protocol.

Part 1: Physicochemical Profiling & Troubleshooting FAQs

Q: Why am I seeing severe signal degradation and poor reproducibility at early time points in my PK study? A: This is a classic symptom of phospholipid-induced ion suppression. In early PK time points, dosing vehicle excipients (like PEG 400 or Triton X-100) and endogenous glycerophosphocholines co-elute with your analyte in standard reversed-phase LC (). Because your compound contains a highly basic secondary amine, it competes poorly for ionization droplets against these surfactants in the electrospray ionization (ESI) source (1)[1]. Causality: Standard Protein Precipitation (PPT) fails to remove these phospholipids. You must switch to a Mixed-Mode Cation Exchange (MCX) SPE protocol, which selectively traps the protonated piperidine while allowing 100% organic washes to strip away the phospholipids (2)[2].

Q: I am using Liquid-Liquid Extraction (LLE) with MTBE, but my recovery is capped at 60%. How can I optimize this? A: The piperidine nitrogen has a high pKa. To drive this molecule into an organic solvent like MTBE, it must be completely un-ionized. Causality: If your plasma is buffered to pH 9.0, a significant portion of the compound remains protonated and water-soluble. You must alkalinize the plasma to at least 2 pH units above the pKa (pH ≥ 11.5) using 0.1 M NaOH or 5% NH₄OH prior to extraction to neutralize the primary amine for partitioning into the water-immiscible solvent (3)[3].

Q: How do I definitively know if my low signal is due to extraction loss or matrix effects? A: You must build a self-validating system by calculating the Matrix Factor (MF) (4)[4]. See the diagnostic logic tree below.

Troubleshooting_Tree Issue Issue: Low LC-MS/MS Signal Check Calculate Matrix Factor (MF) Post-Spike Area / Neat Area Issue->Check MF_Low MF < 0.85 (Ion Suppression) Check->MF_Low Yes MF_OK MF ~ 1.0 (Extraction Loss) Check->MF_OK No Action1 Switch to MCX SPE to remove Phospholipids MF_Low->Action1 Action2 Check LLE pH (>11) or Evaporation Adsorption MF_OK->Action2

Fig 1: Diagnostic logic tree for differentiating matrix effects from extraction losses.

Part 2: Quantitative Extraction Modality Comparison

To select the best method, we must look at the data. Below is a synthesis of expected performance metrics when extracting basic lipophilic drugs from plasma using standard 96-well formats ().

Extraction ModalityAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)96-Well Processing Time
Protein Precipitation (PPT) 85 - 95%0.40 - 0.60 (Severe Suppression)< 5%~10 mins
Liquid-Liquid Extraction (LLE) 70 - 80%0.85 - 0.95~80%~60 mins
Mixed-Mode Cation Exchange (MCX) 90 - 98% 0.98 - 1.02 (Negligible)> 99% ~15 mins

Part 3: Self-Validating MCX-SPE Protocol

This methodology utilizes a polymeric reversed-phase sorbent functionalized with strong cation-exchange (sulfonic acid) groups.

Step-by-Step Workflow

Step 1: Plasma Pre-treatment

  • Action: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in H₂O.

  • Causality: Disrupts protein binding and drops the pH well below the pKa of the piperidine ring. This ensures the nitrogen is 100% protonated (cationic) for optimal binding to the negatively charged sulfonic acid sites on the MCX sorbent (5)[5].

Step 2: Condition & Load

  • Action: Condition the MCX 96-well plate with 1 mL Methanol, followed by 1 mL H₂O. Load the pre-treated plasma.

  • Causality: Methanol wets the hydrophobic polymer backbone; water prepares the ion-exchange sites to receive the aqueous sample.

Step 3: Acidic Aqueous Wash

  • Action: Wash with 1 mL of 2% Formic Acid in H₂O.

  • Causality: Removes endogenous salts and hydrophilic proteins. The acidic environment keeps the analyte locked in its ionized state, preventing premature elution.

Step 4: 100% Organic Wash (The Critical Step)

  • Action: Wash with 1 mL of 100% Methanol.

  • Causality: Because the analyte is held by a strong ionic bond, it is impervious to organic solvents. The 100% methanol wash strips away neutral lipids, dosing excipients, and critically, the phospholipids that cause matrix effects (2)[2].

Step 5: Basic Elution

  • Action: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The high pH environment neutralizes the piperidine nitrogen. The ionic bond is broken, and the methanol immediately elutes the now-neutral, lipophilic analyte into the collection plate (3)[3].

Step 6: Evaporation & Reconstitution

  • Action: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of your initial LC mobile phase.

Workflow Visualization

MCX_Workflow Start Plasma Sample (pH adjusted to 3.0) Load Load onto MCX Cartridge (Analyte binds via Cation Exchange) Start->Load Wash1 Wash 1: 2% Formic Acid in H2O (Removes salts/proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes phospholipids/neutrals) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes Piperidine, releases analyte) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Elute->Analyze

Fig 2: MCX SPE workflow leveraging piperidine's basicity for selective extraction.

References

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Taylor & Francis URL:[Link][1]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL:[Link][4]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: National Institutes of Health (NIH) URL:[Link][2]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL:[Link][3]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions Source: Waters Corporation URL:[Link]

  • Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction Source: Waters Corporation URL:[Link]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE) Source: Waters Corporation URL:[Link][5]

Sources

Optimization

Reducing synthetic impurities in 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride scale-up

Technical Support Center: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride A Guide to Reducing Synthetic Impurities During Scale-Up Welcome to the technical support center for the synthesis and purification of 4-[4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

A Guide to Reducing Synthetic Impurities During Scale-Up

Welcome to the technical support center for the synthesis and purification of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. Scaling up a chemical process is not merely about using larger flasks; it introduces new variables in mass transfer, heat transfer, and reaction kinetics that can dramatically alter the impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2] Even minor impurities that were negligible at the lab scale can become significant challenges in pilot or production batches, impacting product quality, safety, and regulatory compliance.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate common impurities encountered during the scale-up of this specific molecule.

Understanding the Synthesis and Potential Impurities

The synthesis of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride typically involves a Friedel-Crafts acylation of isobutylbenzene with a suitable piperidine-based acylating agent, followed by conversion to the hydrochloride salt. Each stage presents opportunities for impurity formation.

cluster_0 Starting Materials cluster_1 Step 1: Friedel-Crafts Acylation cluster_2 Step 2: Work-up & Salt Formation SM1 Isobutylbenzene Reaction Friedel-Crafts Reaction SM1->Reaction SM2 4-Piperidinecarbonyl chloride (or related activated form) SM2->Reaction SM3 Lewis Acid (e.g., AlCl3) SM3->Reaction Imp1 Positional Isomers (ortho-, meta-) Reaction->Imp1 Poor Temp. Control Imp2 Unreacted Starting Materials Reaction->Imp2 Incomplete Conversion Imp3 Di-acylated Products Reaction->Imp3 Stoichiometry Issues Imp4 Process-Related Impurities (e.g., from solvent, moisture) Reaction->Imp4 Scale-up Effects Workup Quench, Extraction, HCl Addition Reaction->Workup Crude Product Imp5 Residual Inorganic Salts Workup->Imp5 Inefficient Washes Imp6 Degradation Products (from pH/temp excursions) Workup->Imp6 Harsh Conditions Imp7 Residual Solvents Workup->Imp7 Inadequate Drying Product 4-[4-(2-Methylpropyl)benzoyl] piperidine hydrochloride Workup->Product

Caption: Synthetic pathway and common impurity entry points.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Question 1: My scaled-up batch shows a significant increase in ortho- and meta-acylated isomers. What is the cause and how can I fix it?

Answer: This is a classic challenge in Friedel-Crafts acylation chemistry. The formation of the desired para-isomer is kinetically and thermodynamically favored under specific conditions, but deviations, especially in temperature, can quickly lead to a loss of regioselectivity.

  • Causality: The acylation of isobutylbenzene is highly sensitive to reaction temperature. At higher temperatures, the reaction becomes less selective, leading to the formation of undesired ortho and meta isomers.[3][4] During scale-up, inefficient heat transfer in large reactors can create localized "hot spots" where the temperature exceeds the optimal range, even if the external thermocouple reading appears normal.[1]

  • Solution:

    • Strict Temperature Control: The reaction should be maintained at a low temperature, often between -10°C and -30°C, to maximize para-selectivity.[3][4]

    • Controlled Reagent Addition: Add the Lewis acid catalyst (e.g., AlCl₃) or the acylating agent portion-wise or via a syringe pump. This helps manage the exothermic nature of the reaction and prevent temperature spikes.[5]

    • Efficient Mixing: Ensure the reactor's agitation is sufficient to maintain a homogenous temperature throughout the reaction mass. Poor mixing is a primary cause of localized overheating.

Parameter Laboratory Scale (Typical) Scale-Up Recommendation Rationale
Reaction Temp. 0°C to -10°C-10°C to -30°C Maximizes para-isomer formation and minimizes side reactions.[3][4]
Addition Rate Rapid (minutes)Slow, controlled (hours) Prevents dangerous exotherms and localized temperature increases.
Agitation Magnetic StirrerOverhead Mechanical Stirrer Ensures efficient heat dissipation and mixture homogeneity.[1]

Question 2: My final product is contaminated with unreacted starting materials, particularly isobutylbenzene. Why did conversion drop during scale-up?

Answer: A drop in conversion upon scale-up often points to issues with reagent stoichiometry, catalyst activity, or the introduction of inhibitors like water.

  • Causality:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[6][7] Trace amounts of water in starting materials or solvents, or from atmospheric exposure in a large reactor, can deactivate the catalyst, leading to an incomplete reaction.

    • Poor Mixing: Inadequate mixing can prevent the reactants from interacting effectively, especially if the catalyst is a solid that is not well-suspended.[8]

    • Incorrect Stoichiometry: While seemingly simple, errors in calculating reagent quantities for a large batch can occur. It's also crucial to use industrial-grade raw materials for pilot runs to ensure consistency with future production.[8]

  • Solution:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Purge the reactor with an inert gas (Nitrogen or Argon) before and during the reaction.[5]

    • Catalyst Loading: Re-evaluate the catalyst loading. A slight excess may be necessary at a larger scale to compensate for minor moisture ingress, but this must be balanced against increased work-up complexity and potential side reactions.

    • Quality of Raw Materials: Verify the purity and water content of all starting materials before beginning the reaction.[8]

Question 3: After purification, the hydrochloride salt has a persistent yellow or off-white color. What causes this and how can I remove it?

Answer: Discoloration often indicates the presence of trace, highly colored impurities, which can arise from oxidation or degradation pathways.[9]

  • Causality: The piperidine moiety can be susceptible to oxidation. Furthermore, prolonged exposure to acidic or basic conditions during work-up, especially at elevated temperatures, can cause degradation of the product or minor byproducts, leading to colored species.

  • Solution:

    • Charcoal Treatment: During the recrystallization process, add a small amount of activated charcoal to the hot solution before filtration. Charcoal is highly effective at adsorbing colored impurities.

    • Inert Atmosphere during Work-up: If oxidation is suspected, conduct the work-up and isolation steps under an inert atmosphere to minimize contact with air.

    • Temperature Control during Distillation/Drying: Avoid excessive temperatures when removing solvents or drying the final product.

Impurity Troubleshooting Workflow

When an unknown impurity is detected, a systematic approach is crucial for efficient problem-solving.

Start New Impurity Detected (e.g., by HPLC, GC-MS) Identify Characterize Impurity: - Mass Spec (MS) - NMR if possible Start->Identify Decision1 Is impurity a known starting material or reagent? Identify->Decision1 Decision2 Is impurity an isomer of the product? Decision1->Decision2 No Sol1 Review Stoichiometry & Catalyst Activity. Improve reaction conditions. Decision1->Sol1 Yes Decision3 Is impurity a byproduct or degradation product? Decision2->Decision3 No Sol2 Optimize Reaction Temp. & Mixing. Review Friedel- Crafts selectivity. Decision2->Sol2 Yes Sol3 Review Work-up (pH, temp, time). Modify purification. Decision3->Sol3 Yes End Purity Specification Met Sol1->End Sol2->End Sol3->End

Caption: A decision tree for impurity identification and resolution.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most effective purification techniques for this API at scale?

For large-scale purification of a solid compound like 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, recrystallization is generally the most practical and cost-effective method.[10] While column chromatography can provide very high purity, it is often expensive and generates significant solvent waste, making it less suitable for manufacturing scale. An acid-base extraction during the work-up is a crucial preliminary purification step to remove neutral or acidic impurities before the final crystallization.[9][11]

FAQ 2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Insoluble impurities can then be removed by hot filtration, and soluble impurities will remain in the mother liquor upon cooling.[12]

  • Screening Protocol:

    • Place ~20 mg of crude product into several test tubes.

    • Add a small amount (0.5 mL) of different test solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water, or mixtures).

    • Observe solubility at room temperature.

    • Heat the tubes that did not dissolve the solid. A good solvent will fully dissolve the product upon heating.

    • Cool the promising solutions to see if clean crystals form.

FAQ 3: What analytical methods are best for monitoring the impurity profile?

A combination of methods is ideal for robust quality control.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of the API and detecting non-volatile organic impurities.[14][15] A stability-indicating HPLC method should be developed to separate the main peak from all known impurities and potential degradants.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying and quantifying volatile impurities, such as residual solvents or unreacted isobutylbenzene.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quality control method, NMR is invaluable for structure elucidation when a new, unknown impurity is discovered.[13]

Key Experimental Protocols

Protocol 1: Optimized Scale-Up Recrystallization

This protocol is designed to maximize purity by removing both soluble and insoluble impurities.

  • Dissolution: In a suitably sized reactor, charge the crude 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride and the chosen recrystallization solvent (e.g., isopropanol/water mixture). Heat the mixture with stirring until all the solid dissolves completely.

  • Charcoal Treatment (Optional): If the solution is colored, cool it slightly, then add 1-2% (w/w) of activated charcoal. Stir the slurry for 15-30 minutes.

  • Hot Filtration: If charcoal was used or if insoluble matter is visible, perform a hot filtration through a filter aid (like Celite) into a clean, pre-heated reactor. This must be done quickly to prevent premature crystallization.[5][12]

  • Crystallization: Allow the clear filtrate to cool slowly and without agitation to room temperature. Slow cooling is critical for forming large, pure crystals and minimizing impurity inclusion.[11]

  • Cooling: Once the solution has reached room temperature and crystallization has begun, cool the mixture further using an ice bath or chiller to maximize the yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer or a large Büchner funnel).

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[11][12]

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: General Acid-Base Extraction Workflow

This protocol isolates the basic piperidine product from neutral and acidic impurities before final salt formation.[9][11]

  • Dissolution: After the Friedel-Crafts reaction is complete and quenched (e.g., with cold water or dilute acid), dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel or reactor. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine product will be protonated and move into the aqueous phase, while neutral impurities (like unreacted isobutylbenzene) and acidic byproducts remain in the organic layer.[11]

  • Phase Separation: Agitate the mixture thoroughly and allow the layers to separate. Drain the lower aqueous layer containing the protonated product into a clean vessel.

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH) with vigorous stirring until the solution is strongly basic (pH > 12). The deprotonated piperidine product will precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, which can then be recrystallized or converted to the hydrochloride salt.[11]

References

  • BenchChem. (2025).
  • PharmaFeatures. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Senieer. (2022, May 25). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer.
  • (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]

  • Högdin, A. (2019, May 29). Drug Substance Scale-up - Impacting successful outcome. Pharma Focus Asia.
  • BenchChem. (2025). Technical Support Center: Minimizing Impurities in Synthesis. Benchchem.
  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Grygorenko, O. O., et al. (2021). Retrosynthetic disconnection of (cyclo)
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • SATHEE JEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • S. K. S., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 4(5), 1484-1488.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Biosynce. (2025, July 7). What are the detection methods for piperidine? Biosynce Blog.
  • FB Pharmtech. (2024, September 11). The Different Types of Pharmaceutical Impurities. FB Pharmtech.
  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances. Simson Pharma Limited.

Sources

Troubleshooting

Stability issues of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride at room temperature

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[4-(2-Methylpropyl)benzoyl]piperidine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. This document addresses common stability issues encountered at room temperature and offers practical solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Compound Degradation

Researchers may observe changes in the physical appearance or analytical profile of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, indicating potential degradation. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Observable Change in Physical Appearance (e.g., color change to yellow/brown, clumping)

  • Potential Cause: This is often the first sign of chemical degradation, likely due to oxidation or hydrolysis. Exposure to air, light, and moisture can accelerate these processes. Piperidine rings, in particular, are known to be susceptible to oxidation.[1]

  • Troubleshooting Steps:

    • Immediate Action: Transfer the compound to a fresh, clean, and dry container. Purge the container with an inert gas like argon or nitrogen before sealing.

    • Review Storage Conditions: Verify that the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place. The recommended storage temperature is often refrigerated (2-8 °C) to minimize degradation.

    • Analytical Verification: Perform a purity analysis using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation. Compare the results with the certificate of analysis or a freshly prepared standard.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

  • Potential Cause: The emergence of new peaks strongly suggests the formation of degradation products. The piperidine moiety is susceptible to oxidation, which can lead to the formation of N-oxides and other byproducts.[1] Additionally, hydrolysis of the benzoyl group could be a potential degradation pathway, especially in the presence of moisture.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the mass of the new peaks. This information can provide clues about the structure of the degradation products. Common oxidation products of piperidines include N-oxides and imines.[1]

    • Perform Forced Degradation Studies: To proactively identify potential degradation products and pathways, it is recommended to conduct forced degradation studies.[2][3][4][5] This involves exposing the compound to more extreme conditions than typical storage, such as high heat, humidity, strong acid/base, and oxidizing agents.[3]

    • Optimize Analytical Method: Ensure your analytical method is capable of separating the main compound from all potential degradation products. This is a key requirement for a stability-indicating method as per regulatory guidelines.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

Q1: What are the primary factors that contribute to the degradation of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride at room temperature?

A1: The main factors are:

  • Oxidation: The piperidine ring is susceptible to oxidation from atmospheric oxygen.[1] This can be accelerated by exposure to light and the presence of trace metal ions.[1]

  • Hydrolysis: Although generally more stable than esters, the amide bond of the benzoyl group can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] While considered "room temperature," fluctuations can impact long-term stability.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation.[1]

Q2: What are the expected degradation products of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride?

A2: Based on the structure, the most likely degradation products arise from the oxidation of the piperidine ring. This can result in the formation of piperidine N-oxide, imines, or even ring-opened products under more severe conditions.[1] Hydrolysis would lead to the cleavage of the benzoyl group, yielding piperidine and 4-(2-methylpropyl)benzoic acid.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: To maximize shelf life, the compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C. The container should be opaque or stored in the dark to protect it from light. For long-term storage, blanketing the solid with an inert gas such as argon or nitrogen is recommended to prevent oxidation.

Q4: How should I handle the compound during experimental use to minimize degradation?

A4:

  • Always handle the compound in a well-ventilated area.[6][7]

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry spatulas and glassware.

  • If preparing solutions, use high-purity, dry solvents and consider purging the solution with an inert gas before sealing the vial.

Q5: I've observed a change in the color of my compound. Can I still use it?

A5: A color change is a visual indicator of degradation.[1] While the compound may still contain a significant amount of the active ingredient, the presence of impurities could interfere with your experiments or lead to inaccurate results. It is strongly recommended to re-analyze the purity of the material before use. If significant degradation has occurred, it is best to use a fresh batch of the compound.

Data & Protocols

Table 1: Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2 - 8 °CReduces the rate of chemical degradation.[1]
Atmosphere Tightly sealed container, preferably under inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[1]
Light Store in an opaque or amber container, or in the dark.Prevents photo-oxidative degradation.[1]
Container Use a clean, dry, and non-reactive container (e.g., glass).Prevents contamination and catalytic degradation.
Protocol: Forced Degradation Study Workflow

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Calibrated oven

  • Photostability chamber

  • Validated HPLC or LC-MS system

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound in a calibrated oven at an elevated temperature (e.g., 70 °C) for a defined period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. If using LC-MS, determine the mass-to-charge ratio of the degradants to aid in structural elucidation.

Visualizations

Troubleshooting Workflow for Compound Instability

A Start: Stability Issue Observed (e.g., color change, new HPLC peaks) B Review Storage Conditions: - Temperature (2-8 °C?) - Light protection? - Tightly sealed container? A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Compare to Reference Standard or Certificate of Analysis C->D E Significant Degradation? D->E F YES: Quarantine Lot. Consider disposal. E->F Yes G NO: Minor Degradation E->G No H Implement Corrective Actions: - Store at 2-8 °C - Protect from light - Use inert gas overlay G->H I Continue Use with Caution. Re-analyze frequently. H->I J Consider Forced Degradation Study to identify potential degradants I->J

Caption: A flowchart for troubleshooting stability issues.

Forced Degradation Study Logic Diagram

A 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (Drug Substance) B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 70 °C, solid & solution) B->F G Photolytic (ICH Q1B) B->G H Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) C->H D->H E->H F->H G->H I Identify & Characterize Degradation Products H->I J Elucidate Degradation Pathways I->J

Caption: The logical flow of a forced degradation study.

References

  • Benchchem. Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Gęicki, J., et al. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed.
  • Boussand, B., et al. (2000). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
  • TCI Chemicals. (2025). SAFETY DATA SHEET. TCI Chemicals.
  • Echemi. 4-[(BENZYLOXY)METHYL]PIPERIDINE HYDROCHLORIDE Safety Data Sheets. Echemi.
  • Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • TCI Chemicals. (2025). SAFETY DATA SHEET. TCI Chemicals.
  • Benchchem. (2025). Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. Benchchem.
  • Journal of AOAC International. (2010). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of AOAC International.
  • Apollo Scientific. 4-(4-Chlorophenoxy)piperidine hydrochloride. Apollo Scientific.
  • Merck. SAFETY DATA SHEET. Merck.
  • NextSDS. 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information. NextSDS.
  • UNIPI. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI.
  • Appchem. 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE | 1171984-73-8. Appchem.
  • Google Patents. (2019). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. Google Patents.
  • PMC. (2014). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC.
  • PubChemLite. 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO). PubChemLite.
  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • NextSDS. 4-[4-(propan-2-yl)benzoyl]piperidine hydrochloride — Chemical Substance Information. NextSDS.
  • Organic Syntheses. Benzoyl piperidine. Organic Syntheses.
  • MDPI. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI.

Sources

Optimization

Technical Support Center: Overcoming LC-MS/MS Matrix Effects for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling with reproducibility, baseline noise, and sensitivity drop-offs when quantifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling with reproducibility, baseline noise, and sensitivity drop-offs when quantifying basic, lipophilic amines in biological matrices.

The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride features a basic secondary amine (the piperidine ring) and a highly lipophilic tail (the 2-methylpropyl-benzoyl group). While it ionizes exceptionally well in positive Electrospray Ionization (+ESI) to form an [M+H]+ ion, these exact physicochemical properties make it a prime target for severe matrix effects—specifically, ion suppression caused by endogenous phospholipids[1].

This guide provides field-proven, self-validating protocols to diagnose, quantify, and eliminate these interferences.

PART 1: Mechanistic FAQs

Q: Why does my piperidine derivative suffer from such severe ion suppression in +ESI? A: Matrix effects in +ESI are fundamentally a problem of charge competition and droplet surface dynamics[2]. During the desolvation process in the ESI source, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Endogenous glycerophosphocholines (phospholipids) present in plasma have a high proton affinity and are highly surface-active. They rapidly coat the ESI droplet, monopolizing the available excess charge and physically blocking the piperidine analyte from reaching the surface[3]. This neutralizes the analyte and suppresses the MS signal.

ESI_Mechanism Droplet ESI Droplet (High Surface Tension) Phospholipid Phospholipids (High Surface Affinity) Droplet->Phospholipid Surface Accumulation Analyte Piperidine Analyte (Competes for Charge) Droplet->Analyte Evaporation Attempt Phospholipid->Analyte Charge Competition & Ejection Blockade MassSpec Mass Spectrometer (Suppressed Signal) Analyte->MassSpec Reduced Ion Flow

Caption: Mechanism of ESI ion suppression where surface-active phospholipids block analyte ionization.

Q: How do I definitively prove that my signal loss is due to matrix effects and not poor extraction recovery? A: You must decouple extraction efficiency from ionization efficiency by calculating the Matrix Factor (MF) , a gold-standard metric established for bioanalytical validation[4]. MF is calculated by comparing the peak area of the analyte spiked into a post-extracted blank matrix versus the peak area of the analyte in a neat solvent[5].

  • MF = 1.0 : No matrix effect.

  • MF < 0.85 : Severe ion suppression (ESI source issue).

  • MF > 1.15 : Ion enhancement.

If your MF is < 0.85, your problem is in the ESI source. If your MF is ~1.0 but your overall signal is low, your problem is in the sample preparation (poor recovery). Every protocol you develop must use MF as a self-validating feedback loop.

PART 2: Troubleshooting Workflows & Step-by-Step Protocols

Protocol 1: Diagnosing the Suppression Zone (Post-Column Infusion)

Causality: Before changing your method, you must "see" the invisible matrix. Phospholipids do not produce a signal in your specific MRM transition, but they are physically present. By infusing the analyte post-column while injecting a blank matrix extract, you can map exactly where suppression occurs[3]. Furthermore, all glycerophosphocholines fragment to a common trimethylammonium-ethyl phosphate ion at m/z 184[3].

Step-by-Step Methodology:

  • Plumb a syringe pump into the LC flow post-column (before the MS inlet) using a zero-dead-volume T-connector.

  • Infuse a neat solution of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (e.g., 100 ng/mL) at 10 µL/min.

  • Set the mass spectrometer to monitor two transitions simultaneously:

    • The specific MRM for your piperidine analyte.

    • The in-source CID transition for phospholipids: m/z 184 184[6].

  • Inject a blank plasma sample prepared via your current method (e.g., Protein Precipitation).

  • Observation: You will see a steady baseline for your analyte. If the baseline dips, that is a suppression zone. If the m/z 184 trace spikes exactly where your baseline dips, phospholipids are the confirmed culprit[7].

ME_Workflow Start Observe Signal Loss or Poor Reproducibility PCI Run Post-Column Infusion (PCI) Monitor m/z 184 (Phospholipids) Start->PCI Decision Does Analyte Co-elute with Suppression Zone? PCI->Decision Chrom Modify Chromatography (Adjust pH / Gradient) Decision->Chrom Yes (Quick Fix) Prep Enhance Sample Prep (Mixed-Mode SPE / Phospholipid Plates) Decision->Prep Yes (Robust Fix) Validate Calculate Matrix Factor (MF) Target: MF = 0.85 - 1.15 Decision->Validate No (Check Recovery) Chrom->Validate Prep->Validate

Caption: Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects.

Protocol 2: Upgrading Sample Preparation (The Robust Fix)

Causality: Standard Protein Precipitation (PPT) leaves >90% of endogenous phospholipids in the sample[1]. Because our piperidine compound is basic and lipophilic, it co-elutes with these lipids on standard reversed-phase C18 columns. The most effective way to eliminate this is to remove the matrix before it reaches the column using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[8].

Step-by-Step Methodology (MCX SPE):

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute the biological sample 1:1 with 2% Formic Acid (This strictly protonates the piperidine nitrogen). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid (Removes salts and polar neutrals).

  • Wash 2 (Organic): Pass 1 mL 100% Methanol (Removes neutral lipids and phospholipids; the basic analyte remains ionically bound to the sulfonic acid groups on the sorbent)[8].

  • Elute: Pass 1 mL 5% Ammonium Hydroxide in Methanol (The high pH neutralizes the piperidine, breaking the ionic bond and eluting the clean analyte).

  • Reconstitute: Evaporate under N2​ and reconstitute in the initial mobile phase.

Protocol 3: Chromatographic Shift (The Quick Fix)

Causality: If SPE is not feasible due to budget or time constraints, you must move the analyte out of the phospholipid suppression zone. Phospholipid retention is largely unaffected by mobile phase pH[8]. However, the retention of our basic piperidine is highly pH-dependent.

Step-by-Step Methodology:

  • Change the aqueous mobile phase from 0.1% Formic Acid (pH ~2.7) to 10 mM Ammonium Bicarbonate (pH ~9.5).

  • At high pH, the piperidine is deprotonated (neutralized), significantly increasing its hydrophobicity and retention on a C18 column.

  • This shifts the analyte peak later in the gradient, effectively separating it from the early/mid-eluting phospholipid bulk, restoring the Matrix Factor to ~1.0.

PART 3: Data Presentation

To validate the choice of sample preparation, observe the typical quantitative differences in recovery and matrix factor when extracting basic lipophilic amines from plasma[8].

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Average Matrix Factor (MF)Verdict
Protein Precipitation (PPT) 85 - 95%< 5%0.45 (Severe Suppression)Not recommended for trace analysis.
Liquid-Liquid Extraction (LLE) 60 - 75%~ 80%0.80 (Mild Suppression)Acceptable, but low recovery for polar metabolites.
Mixed-Mode Cation Exchange (MCX SPE) 88 - 96%> 99%0.98 (Negligible Effect)Gold Standard. Maximum cleanliness and sensitivity.

References

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Anal Chem. 2003. Available at:[Link]

  • Chambers E, Wagrowski-Diehl DM, Lu Z, Mazzeo JR. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. J Chromatogr B. 2007. Available at:[Link]

  • Ismaiel OA, Halquist MS, Elmamly MY, Shalaby A, Karnes HT. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method... J Chromatogr B. 2007. Available at:[Link]

  • Little JL. Simple method to monitor lysophospholipids and phospholipids during LC-MS development via in-source CID. ASMS Conference Proceedings. 2005. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: pH Optimization for 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride Dissolution

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and formulation challenges with 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and formulation challenges with 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride . Because this compound features both a highly basic piperidine ring and a profoundly lipophilic isobutylbenzoyl moiety, its thermodynamic solubility is strictly governed by pH and solvent polarity.

I. Troubleshooting FAQs: The Mechanics of Dissolution

Q1: Why does my compound precipitate when diluted into physiological buffers (pH 7.4)?

Expertise & Causality: The compound contains a basic piperidine nitrogen. While simple piperidine hydrochloride salts are highly hydrophilic and can achieve aqueous solubilities exceeding 1500 g/L[1], the addition of the bulky, lipophilic 4-(2-methylpropyl)benzoyl group drastically alters its hydration dynamics.

When you dilute your stock into a pH 7.4 buffer (like PBS), you shift the micro-environmental equilibrium. The pKa of a protonated piperidine ring is typically around 11.22[2]. Therefore, at pH 7.4, the nitrogen remains largely protonated. However, the high lipophilicity of the isobutyl group causes localized hydrophobic aggregation. Furthermore, buffer salts (e.g., phosphates) can induce a "salting-out" effect, displacing the highly soluble chloride counter-ion and forcing the compound out of solution.

Q2: How does pH strictly govern the solubility of this piperidine derivative?

Expertise & Causality: According to the Henderson-Hasselbalch equation, the ratio of ionized (soluble) to unionized (insoluble) drug is dictated by the solution's pH relative to the compound's pKa. Maintaining the pH below the pKa ensures protonation of the nitrogen atom, forming a piperidinium salt that disrupts the crystal lattice energy and enhances solvation in polar media[2]. Conversely, at pH > pKa, the neutral free base dominates. The free base of this compound is highly soluble in organic solvents but virtually insoluble in water.

Q3: How do I determine the optimal pH without degrading the compound or affecting my biological assays?

Expertise & Causality: Strongly acidic or basic conditions can hydrolyze the benzoyl amide/ketone linkages over time. Studies on related cyclic amines demonstrate that careful pH control is vital not only for solubility but also for maintaining non-cytotoxic efficacy in biological models, with optimal physiological compatibility often requiring strict pH boundaries[3]. Always use mild acids (0.1 M HCl) for adjustment, and monitor with a calibrated pH meter. If physiological pH (7.4) is mandatory for your assay, you must rely on co-solvents rather than extreme pH adjustments to maintain solubility.

II. Quantitative Data: pH-Dependent State and Solubility

The following table summarizes the physicochemical behavior of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride across different pH environments to help you select the correct formulation strategy.

pH RangeDominant SpeciesAqueous SolubilityRecommended Co-SolventApplication Context
< 4.0 Fully Protonated (Piperidinium HCl)High (>10 mg/mL)None (Water/Saline)Stock solution preparation, acid hydrolysis
7.0 - 7.4 Predominantly ProtonatedModerate (Prone to aggregation)1-5% DMSO or PEG400In vitro cell culture assays, physiological buffers
> 9.5 Neutral Free BaseVery Low (<0.1 mg/mL)100% DMSO, DMF, or MethanolOrganic synthesis, free base extraction

III. Experimental Protocol: Formulating Stable Solutions for In Vitro Assays

Trustworthiness: This protocol is designed as a self-validating system. By observing the optical clarity of the solution at each distinct phase, you validate the thermodynamic stability of the formulation before proceeding. This ensures no micro-precipitates confound your downstream assay results.

Step-by-Step Methodology:

  • Primary Solubilization (Stock Preparation): Accurately weigh the 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride powder. Dissolve it in 100% molecular biology-grade Dimethyl sulfoxide (DMSO) to create a 10 mM stock.

    • Causality & Validation: DMSO acts as a powerful polar aprotic co-solvent that solvates the lipophilic isobutylbenzoyl group[2]. The resulting solution must be optically clear.

  • Intermediate Acidic Dilution: Dilute the 10 mM DMSO stock 1:10 into a mildly acidic aqueous vehicle (e.g., sterile water adjusted to pH 5.0 with 0.01 M HCl) to yield a 1 mM intermediate solution.

    • Causality & Validation: At pH 5.0, the piperidine nitrogen is fully protonated, preventing the sudden DMSO-to-water transition from triggering hydrophobic precipitation.

  • Final Buffer Integration: Slowly add the 1 mM intermediate solution dropwise into your final physiological buffer (e.g., PBS pH 7.4) under continuous vortexing to reach your working concentration (e.g., 10–50 µM).

  • Verification: Centrifuge the final solution at 10,000 x g for 5 minutes. The lack of a visible pellet confirms complete dissolution. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

IV. Workflow Visualization

DissolutionWorkflow A Start: Dissolve 4-[4-(2-Methylpropyl) benzoyl]piperidine HCl B Check Solution pH A->B C pH > pKa (~9.5) Basic Conditions B->C High pH D pH < pKa Acidic/Physiological B->D Low/Neutral pH E Free Base Formation (Precipitation) C->E F Protonated Piperidinium (Ionized) D->F G Adjust pH downward (e.g., 0.1M HCl) E->G H Is solution clear? F->H G->B I Yes: Optimal Dissolution H->I Yes J No: Hydrophobic Aggregation H->J No K Add Co-solvent (5-10% DMSO or PEG400) J->K K->H

Logical troubleshooting workflow for resolving piperidine derivative dissolution and pH adjustment.

V. References

  • Lamson NG, et al. "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers". Source: PubMed/NIH. URL:[Link]

Sources

Optimization

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride salt dissociation in biological buffers

A Guide to Understanding and Troubleshooting Salt Dissociation in Biological Buffers Welcome to the technical support center for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Troubleshooting Salt Dissociation in Biological Buffers

Welcome to the technical support center for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility, stability, and dissociation of this compound in experimental settings. While specific experimental data for this exact molecule is not extensively published, this guide leverages fundamental principles of medicinal chemistry and extensive experience with similar piperidine-based hydrochloride salts to provide robust, actionable advice.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section provides the foundational knowledge required to work effectively with hydrochloride salt forms of basic compounds like 4-[4-(2-Methylpropyl)benzoyl]piperidine.

Q1: What is a hydrochloride (HCl) salt and why is it used for my compound?

Your compound, 4-[4-(2-Methylpropyl)benzoyl]piperidine, is a basic molecule due to the nitrogen atom in the piperidine ring. In its "free base" form, it is likely to be poorly soluble in water. To overcome this, it is reacted with hydrochloric acid to form a hydrochloride salt.[1][2] This process protonates the basic nitrogen, creating a positively charged piperidinium ion, which is significantly more water-soluble (hydrophilic) than the neutral free base.[1][2] This is a very common strategy in drug development to improve a compound's dissolution and bioavailability.[2]

Q2: What is pKa and why is it critical for my experiments?

The pKa is the pH at which 50% of the compound exists in its protonated (charged, water-soluble) form and 50% exists in its deprotonated (neutral, less-soluble free base) form.[3] For a basic compound like this one, we are interested in the pKa of its conjugate acid (the piperidinium ion). The pKa of the parent piperidine's conjugate acid is approximately 11.12.[4][5] While the exact pKa of your specific derivative may differ slightly due to the influence of the benzoyl group, we can estimate it to be in the range of 8-11.

Why it matters: The relationship between your buffer's pH and the compound's pKa dictates the compound's ionization state and, consequently, its solubility. This is governed by the Henderson-Hasselbalch equation.[3][6][7]

  • When pH < pKa: The compound will be predominantly in its protonated, charged, and more soluble form.

  • When pH > pKa: The compound will shift towards its neutral, deprotonated, and less soluble free base form, increasing the risk of precipitation.

Q3: How does my choice of biological buffer impact my compound's solubility?

The primary role of a buffer is to maintain a stable pH.[8] However, the buffer's properties can directly influence your experiment's success. When selecting a buffer, you must consider:

  • pH Range: The buffer's effective pH range should align with your experimental requirements (e.g., physiological pH ~7.4 for cell culture) and keep the pH well below the compound's estimated pKa to maintain solubility.[8]

  • Buffer Ions: Some buffer ions can interact with your compound or other media components. For example, phosphate buffers are known to sometimes precipitate with calcium ions present in cell culture media.[9][10]

Part 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

Encountering unexpected results? This section provides a systematic approach to troubleshooting common problems.

Problem: I see immediate or delayed precipitation after adding my compound to the biological buffer or cell culture medium.
  • Potential Cause 1: Exceeding Maximum Solubility. Every compound has a solubility limit in a given medium.[11] The hydrochloride salt improves solubility, but it doesn't make it infinite. Adding a high concentration of a DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.[11]

  • Solution:

    • Perform a Kinetic Solubility Test: Before conducting your main experiment, determine the practical solubility limit in your specific buffer. (See Protocol 1 ).

    • Use Serial Dilution: Instead of a single large dilution, prepare an intermediate dilution of your compound in the buffer or media, vortexing well, before making the final dilution.

    • Increase Final Solvent Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1-0.5%.[11] This small amount of organic solvent can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.[11]

  • Potential Cause 2: pH-Induced Conversion to Free Base. Your biological buffer (e.g., cell culture media buffered with bicarbonate/CO2) is likely at a pH of ~7.2-7.4. If the compound's pKa is, for example, 8.5, a significant fraction will convert to the less soluble free base form at this pH, leading to precipitation.

  • Solution:

    • Lower the pH (if permissible): For non-cell-based assays, consider using a buffer with a lower pH (e.g., pH 6.0-6.5) where the compound will be more fully protonated.

    • Use Solubility Enhancers: For cell-based work where pH cannot be changed, consider including serum in the medium, as proteins like albumin can bind to the compound and help keep it dissolved.[11] Alternatively, formulating with excipients like (2-Hydroxypropyl)-β-cyclodextrin can improve aqueous solubility.[11]

Diagram: Troubleshooting Precipitation Workflow

This diagram outlines a logical flow for diagnosing solubility issues.

G start Precipitation Observed check_stock Is stock solution clear? (Visually inspect) start->check_stock stock_issue Stock has precipitated. Warm/vortex or prepare fresh. check_stock->stock_issue No check_conc Is experimental concentration too high? check_stock->check_conc Yes sol_test Perform Kinetic Solubility Assay (Protocol 1) check_conc->sol_test Maybe check_ph Is buffer pH > (pKa - 1)? check_conc->check_ph No lower_conc Lower final concentration. sol_test->lower_conc success Compound Solubilized lower_conc->success ph_issue pH is too high, favoring insoluble free base. check_ph->ph_issue Yes check_ph->success No use_enhancers Use solubility enhancers (e.g., serum, cyclodextrin) ph_issue->use_enhancers use_enhancers->success

Caption: The equilibrium between the soluble salt and the insoluble free base is dictated by pH.

Part 3: Essential Experimental Protocols

These validated protocols will help you proactively characterize your compound's behavior.

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This rapid assay determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer. [12][13][14]

  • Materials:

    • 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Your target biological buffer (e.g., PBS, pH 7.4)

    • Clear 96-well microplate

    • Microplate reader capable of measuring absorbance at ~620 nm [13]

  • Procedure:

    • Stock Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. [13]Ensure it is fully dissolved.

    • Serial Dilution: In the 96-well plate, perform a 2-fold serial dilution of your stock solution in DMSO. For example, from 10 mM down to ~0.02 mM.

    • Buffer Addition: Rapidly add your biological buffer to all wells to achieve a final DMSO concentration of 1-2%. For example, add 98 µL of buffer to 2 µL of each DMSO dilution. Include buffer-only and buffer+DMSO controls.

    • Incubation: Incubate the plate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking. [13] 5. Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 600-700 nm. An increase in absorbance indicates light scattering from precipitated particles.

    • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the DMSO control. [13]

Protocol 2: Compound Stability Assessment in Biological Buffer

This assay determines if your compound degrades over time under your specific experimental conditions. [15][16][17][18]

  • Materials:

    • Your compound and biological buffer.

    • Incubator set to the experimental temperature (e.g., 37°C).

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV or MS).

    • Quenching solution (e.g., ice-cold Acetonitrile).

  • Procedure:

    • Solution Preparation: Prepare a solution of your compound in the biological buffer at your final experimental concentration. Ensure it is fully dissolved.

    • Timepoint Sampling:

      • Immediately take a "Time 0" sample by transferring an aliquot into a tube containing an excess of ice-cold quenching solution. This stops any reaction.

      • Incubate the remaining solution at your experimental temperature (e.g., 37°C).

      • Take subsequent samples at various time points relevant to your experiment's duration (e.g., 30 min, 1 hr, 4 hr, 24 hr), quenching each one immediately. [16] 3. Sample Storage: Store all quenched samples at -20°C or colder until analysis.

    • HPLC Analysis: Analyze all samples in a single batch. Quantify the peak area of the parent compound at each time point.

    • Data Analysis: Plot the percentage of the parent compound remaining versus time. A stable compound will show minimal decrease (<10-15%) from the Time 0 value over the course of the experiment.

Part 4: Reference Data

Table 1: Properties of Common Biological Buffers

This table provides a quick reference for selecting an appropriate buffer system. Always choose a buffer whose pKa is close to the desired experimental pH. [8]

Buffer Name pKa at 25°C Useful pH Range Notes
MES 6.10 5.5 - 6.7 Good for assays below neutral pH. [19]
PIPES 6.76 6.1 - 7.5 Often used in cell culture applications. [19]
MOPS 7.14 6.5 - 7.9 Common buffer for biochemistry and molecular biology. [19][20]
HEPES 7.48 6.8 - 8.2 Very common for cell culture; maintains pH well in CO₂ incubators. [19]
Tris 8.06 7.5 - 9.0 pH is highly temperature-dependent. Can interfere with some enzymatic assays. [19][20]

| CHES | 9.50 | 8.6 - 10.0 | Useful for experiments requiring basic conditions. [19][20]|

Data sourced from various buffer reference guides.[19][20]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from BenchChem technical support documents.
  • AppliChem. (n.d.). Biological Buffers.
  • University of Rochester Medical Center. (n.d.). Buffers.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting: Cell Culture.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemical Substance Information. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride.
  • Carl ROTH. (2016). Biological Buffers.
  • Grokipedia. (n.d.). Piperidine.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Solubility - Pharmaceutical solutions.
  • MilliporeSigma. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • Enamine. (n.d.). Chemical Stability Assay.
  • Appchem. (n.d.). 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine, pyrrolidine, piperidine, and their derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. Pakistan Journal of Pharmaceutical Sciences.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Li, Y., et al. (2006). Development and application of an automated solution stability assay for drug discovery. PubMed.
  • PubChemLite. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO). Retrieved from [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • ChemIDplus. (n.d.). Piperidine.
  • Concept Life Sciences. (n.d.). Chemical Stability - Assay Card. Retrieved from Concept Life Sciences service descriptions.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • PubChem. (n.d.). 4-Benzoylpiperidine hydrochloride. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • PubChem. (n.d.). 4-(4-Methylbenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media.
  • Digital Commons @ USF. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from University of South Florida scholar commons.

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Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride in CNS Drug Discovery

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the benzoylpiperidine fragment is universally recognized as a "privileged scaffold." It is frequently deployed as a metabolically stable bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the benzoylpiperidine fragment is universally recognized as a "privileged scaffold." It is frequently deployed as a metabolically stable bioisostere for piperazine rings, providing a robust structural core for central nervous system (CNS) drug discovery[1][2]. This scaffold is fundamental to the development of selective GlyT1 inhibitors for schizophrenia[1], high-affinity Sigma-1 ( σ1​ ) receptor ligands for neuroprotection[3][4], and 5-HT 2A​ receptor antagonists[5][6].

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS 1171984-73-8)[7][8] represents a highly specialized iteration of this scaffold. By incorporating a bulky, lipophilic 2-methylpropyl (isobutyl) group at the para position of the benzoyl ring, this derivative achieves a precise balance of steric occupation and lipophilicity. The hydrochloride salt formulation is specifically engineered to counteract the inherent hydrophobicity of the isobutyl moiety, ensuring sufficient aqueous solubility for in vitro screening while maintaining the high LogP required for Blood-Brain Barrier (BBB) penetration in vivo.

Structural & Performance Comparison: Piperidine Derivatives

To understand the utility of the 4-(4-isobutylbenzoyl) substitution, it must be benchmarked against other prevalent piperidine derivatives. The addition of the isobutyl group fundamentally alters the molecule's partition coefficient and receptor pocket binding dynamics compared to unsubstituted or halogenated analogs.

Table 1: Comparative Physicochemical and Pharmacological Profiles
Compound ScaffoldKey SubstitutionEst. CLogPtPSA (Ų)Primary CNS ApplicationsBBB Permeability ( Papp​ )
4-Benzoylpiperidine [2]None (Baseline)2.129.1Broad GPCR screening, baseline scaffoldModerate
4-(4-Fluorobenzoyl)piperidine [2][5]para-Fluoro2.329.15-HT 2A​ antagonists (e.g., Altanserin precursor)High
4-[4-(2-Methylpropyl)benzoyl]piperidine [7]para-Isobutyl3.8 29.1 GlyT1 inhibitors, σ1​ receptor ligands Very High (Lipid-driven)
1-Benzylpiperidine N-Benzyl2.512.0Acetylcholinesterase inhibitors (e.g., Donepezil)High

Data Synthesis Note: The isobutyl substitution significantly increases CLogP without altering the topological polar surface area (tPSA). This targeted lipophilic enhancement drives the molecule into deep hydrophobic pockets characteristic of Sigma-1 receptors[3][4] and improves passive transcellular diffusion across the BBB.

Mechanistic Pathway: GPCR Modulation

Benzoylpiperidine derivatives typically exert their therapeutic effects by acting as competitive antagonists at G-protein coupled receptors (GPCRs), such as the 5-HT 2A​ receptor[6]. The bulky isobutyl group locks the receptor in an inactive conformation, preventing the coupling of the Gq/11 protein complex and halting downstream intracellular calcium release.

Pathway Ligand 4-[4-(2-Methylpropyl)benzoyl]piperidine (Lipophilic Antagonist) Receptor Target GPCR (e.g., 5-HT2A / Sigma-1) Ligand->Receptor High-Affinity Binding (Steric Occupation) GProtein Gq/11 Protein Complex Receptor->GProtein Activation Inhibited Effector Phospholipase C (PLC) GProtein->Effector SecondMsgr IP3 / DAG Generation Effector->SecondMsgr Outcome Intracellular Ca2+ Release (Blocked) SecondMsgr->Outcome

Fig 1: Mechanism of action for benzoylpiperidines modulating GPCR-mediated signaling.

Key Experimental Workflows (Self-Validating Protocols)

To objectively evaluate the performance of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for establishing receptor affinity and BBB permeability.

Protocol A: High-Throughput Radioligand Binding Assay

Purpose: To determine the inhibition constant ( Ki​ ) of the derivative against target receptors (e.g., GlyT1 or 5-HT 2A​ )[1][6]. Causality & Design: Because the isobutyl group makes the compound highly lipophilic, it is prone to non-specific binding to plasticware and glass fiber filters. We utilize polyethylenimine (PEI) pre-treatment to neutralize the filter charge and prevent artifactual signal inflation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize stable cell lines expressing the target receptor in ice-cold Tris-HCl buffer containing protease inhibitors. Causality: Protease inhibitors prevent receptor degradation, ensuring a stable Bmax​ across the assay plate.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [ 3 H]-Ketanserin) and varying concentrations of the test compound (10 pM to 10 µM) for 90 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Washing: Wash filters rapidly with 3 x 5 mL of ice-cold buffer. Causality: Ice-cold temperatures kinetically freeze the receptor-ligand complex, minimizing dissociation during the wash phase.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify retained radioactivity using a beta counter.

  • Self-Validation Check: The assay is only deemed valid if the reference well containing a saturating concentration of a known cold competitor (defining Non-Specific Binding, NSB) yields a signal-to-background window producing a Z'-factor > 0.5 .

Workflow Step1 Membrane Preparation (Expressing Target Receptor) Step2 Equilibrium Incubation ([3H]-Ligand + Test Compound) Step1->Step2 Addition of Reagents Step3 Rapid Vacuum Filtration (GF/B Filters + 0.5% PEI) Step2->Step3 Terminate Reaction Step4 Ice-Cold Buffer Wash (Minimize Ligand Dissociation) Step3->Step4 Isolate Bound Fraction Step5 Liquid Scintillation Counting (Quantify Bound Radioligand) Step4->Step5 Extract Signal Step6 Assay Validation (Z'-factor > 0.5; NSB Defined) Step5->Step6 Data Analysis

Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To confirm that the increased lipophilicity from the 2-methylpropyl substitution translates to effective brain penetrance without excessive lipid membrane trapping[1]. Causality & Design: While high CLogP predicts good BBB crossing, highly lipophilic drugs can get stuck in the lipid bilayer. PAMPA-BBB isolates passive diffusion mechanics to verify that the compound successfully transits through the membrane into the acceptor compartment.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly & Incubation: Add 300 µL of the donor solution to the donor plate and 200 µL of PBS to the acceptor plate. Create a "sandwich" and incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation Check: The assay must include Lucifer Yellow (a paracellular marker) in the donor well. If Lucifer Yellow is detected in the acceptor well at a permeation rate >1×10−6 cm/s, the artificial lipid membrane is compromised, and the data for that well is automatically rejected. Furthermore, internal standards (Verapamil for high permeability, Theophylline for low permeability) must fall within their calibrated Papp​ ranges.

References

  • Chemical Substance Information: 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride. NextSDS Substance Database. URL: [Link][7]

  • Liu, Y., et al. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances, 2015, 5, 40964-40977. URL:[Link][1]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central (PMC). URL:[Link][2]

  • Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls. PubMed. URL: [Link][5]

  • Compounds comprising 4-benzoylpiperidine as a Sigma-1-selective ligand. Google Patents (US8658131B2). URL:[3][4]

Sources

Comparative

A Comparative Guide to the Preclinical Efficacy of Novel Analgesic Candidates: Evaluating 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride in Murine Pain Models

Senior Application Scientist Note: This guide addresses the comparative efficacy of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. It is important to note that as of the time of this writing, there is a lack of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This guide addresses the comparative efficacy of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. It is important to note that as of the time of this writing, there is a lack of publicly available preclinical data for this specific compound. Therefore, this document serves as a comprehensive framework and a hypothetical case study on how such a compound, hereafter referred to as "Compound X," would be evaluated against established standards of care in well-validated murine models of pain. The presented data for Compound X is illustrative and intended to guide researchers in designing and interpreting similar preclinical studies.

Introduction and Rationale for Preclinical Pain Studies

The development of novel analgesics remains a critical area of research, driven by the need for more effective and safer treatments for chronic pain.[1] The journey from a novel chemical entity to a clinical candidate relies on rigorous preclinical evaluation in animal models that mimic aspects of human pain conditions.[2][3] Murine models are instrumental in this process, offering insights into a compound's potential efficacy, mechanism of action, and therapeutic window.[4][5]

This guide provides a comparative analysis of Compound X, a novel benzoylpiperidine derivative, against established first-line treatments for neuropathic pain: Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and Gabapentin, a gabapentinoid.[6][7] The evaluation is contextualized within standard murine models of inflammatory and neuropathic pain.

The core hypothesis for investigating Compound X is based on its structural similarity to other centrally active compounds, suggesting a potential role in modulating nociceptive pathways. A plausible, yet to be confirmed, mechanism of action is the inhibition of monoamine reuptake, a clinically validated strategy for pain management.[8][9][10][11][12]

Potential Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, are integral to the descending inhibitory pain pathways that regulate nociceptive signaling from the periphery to the brain.[13][14] By blocking the reuptake of these neurotransmitters in the synaptic cleft, compounds can enhance their availability and potentiate this endogenous analgesic system.[12] SNRIs like duloxetine have demonstrated clinical efficacy, particularly due to their action on norepinephrine.[8][11] The analgesic effects are thought to be mediated at peripheral, spinal, and supraspinal levels.[8][11]

The investigation into Compound X would, therefore, include in vitro assays to determine its binding affinity and reuptake inhibition profile for serotonin, norepinephrine, and dopamine transporters, providing a mechanistic basis for the in vivo findings.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Presynaptic_Neuron Monoamine Neurotransmitters (Serotonin, Norepinephrine) Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release Reuptake_Transporter Reuptake Transporter (SERT, NET) Reuptake_Transporter->Presynaptic_Neuron Postsynaptic_Receptor Postsynaptic Receptors Signal_Transmission Enhanced Signal Transmission Postsynaptic_Receptor->Signal_Transmission Synaptic_Cleft->Reuptake_Transporter Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binding Compound_X Compound X (Hypothesized) Compound_X->Reuptake_Transporter Inhibition

Caption: Hypothesized mechanism of Compound X as a monoamine reuptake inhibitor.

Comparative Efficacy in a Murine Model of Inflammatory Pain: The Formalin Test

The formalin test is a widely used model that captures both acute (neurogenic) and persistent (inflammatory) pain phases, making it valuable for screening potential analgesics.[15][16] An intraplantar injection of formalin induces a biphasic nocifensive response: the first phase (0-5 minutes) is due to direct activation of nociceptors, while the second phase (15-30 minutes) is driven by an inflammatory response.[15][17]

Hypothetical Comparative Data: Formalin Test
Treatment Group (n=8 per group)Dose (mg/kg, i.p.)Phase 1 Licking Time (s) (Mean ± SEM)% Inhibition (Phase 1)Phase 2 Licking Time (s) (Mean ± SEM)% Inhibition (Phase 2)
Vehicle (Saline)-85.2 ± 5.1-150.6 ± 9.3-
Compound X 10 70.1 ± 4.5 17.7% 95.4 ± 7.2 36.6%
Compound X 30 65.8 ± 3.9 22.8% 58.1 ± 6.5 61.4%
Duloxetine3072.5 ± 5.314.9%65.2 ± 8.156.7%

Data are hypothetical and for illustrative purposes only.

The illustrative data suggest that Compound X exerts a dose-dependent analgesic effect, with a more pronounced impact on the inflammatory phase of the formalin test. This profile is consistent with compounds that modulate central sensitization and neuroinflammation, which are key drivers of the second phase.

Comparative Efficacy in a Murine Model of Neuropathic Pain

Neuropathic pain, resulting from a lesion or disease of the somatosensory system, is a significant clinical challenge.[18] The sciatic nerve cuffing model in mice induces a long-lasting mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.[18] This model is sensitive to clinically relevant analgesics.[18]

Assessment of Mechanical Allodynia: The Von Frey Test

The von Frey test is the gold standard for assessing mechanical sensitivity in rodents.[19][20] Calibrated filaments are applied to the plantar surface of the hind paw to determine the force required to elicit a withdrawal response.[19][20][21] A lower withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

Hypothetical Comparative Data: Mechanical Withdrawal Threshold (Von Frey Test)
Treatment Group (n=8 per group)Dose (mg/kg, i.p.)Paw Withdrawal Threshold (g) at Day 14 Post-Surgery (Mean ± SEM)% Reversal of Allodynia
Sham-4.5 ± 0.3-
Vehicle (Cuffed)-0.8 ± 0.1-
Compound X 10 1.9 ± 0.2 29.7%
Compound X 30 3.2 ± 0.3 64.9%
Gabapentin1003.5 ± 0.473.0%

Data are hypothetical and for illustrative purposes only. % Reversal is calculated relative to the vehicle (cuffed) and sham groups.

In this hypothetical scenario, Compound X demonstrates a dose-dependent reversal of mechanical allodynia, suggesting its potential utility in treating neuropathic pain.

Assessment of Thermal Hyperalgesia: The Hot Plate Test

The hot plate test measures the latency of a rodent to respond to a thermal stimulus, typically by licking a paw or jumping.[22][23] This test involves supraspinal pathways and is useful for assessing thermal hyperalgesia, an increased sensitivity to painful heat stimuli.[19][23]

Hypothetical Comparative Data: Thermal Withdrawal Latency (Hot Plate Test)
Treatment Group (n=8 per group)Dose (mg/kg, i.p.)Paw Withdrawal Latency (s) at Day 14 Post-Surgery (Mean ± SEM)% Increase in Latency
Sham-18.5 ± 1.2-
Vehicle (Cuffed)-9.2 ± 0.8-
Compound X 10 12.1 ± 0.9 31.5%
Compound X 30 15.8 ± 1.1 71.7%
Gabapentin10016.5 ± 1.379.3%

Data are hypothetical and for illustrative purposes only. % Increase is calculated relative to the vehicle (cuffed) group.

The illustrative data indicate that Compound X also mitigates thermal hyperalgesia, further supporting its potential as a broad-spectrum analgesic in neuropathic pain states.

Experimental Protocols

Formalin Test Protocol
  • Habituation: Acclimate mice to the transparent observation chambers for at least 30 minutes prior to the experiment.[16]

  • Drug Administration: Administer Compound X, Duloxetine, or vehicle via intraperitoneal (i.p.) injection 30 minutes before the formalin injection.[17]

  • Formalin Injection: Subcutaneously inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.[15][16]

  • Observation: Immediately place the mouse back into the observation chamber. Record the cumulative time spent licking or biting the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes) post-injection.[15][16]

Sciatic Nerve Cuffing and Behavioral Testing Workflow

cluster_workflow Preclinical Analgesic Testing Workflow Start Day -1: Baseline Behavioral Testing (Von Frey, Hot Plate) Surgery Day 0: Sciatic Nerve Cuff Implantation (or Sham Surgery) Start->Surgery Recovery Day 1-6: Post-operative Recovery and Monitoring Surgery->Recovery Testing Day 7-21: Chronic Phase Behavioral Testing (Von Frey, Hot Plate) Recovery->Testing Endpoint Day 21: Endpoint (Tissue Collection, Histology, etc.) Testing->Endpoint Dosing Acute or Chronic Dosing (Compound X, Comparators, Vehicle) Dosing->Testing Administer before testing

Sources

Validation

A Comparative Guide to the Analytical Validation of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride Reference Standard

This guide provides a comprehensive framework for the validation of a 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride reference standard. Moving beyond a simple checklist of procedures, we delve into the scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride reference standard. Moving beyond a simple checklist of procedures, we delve into the scientific rationale behind each validation step, comparing the performance of a newly synthesized, in-house candidate standard against an established, high-purity commercial alternative. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure a scientifically sound, risk-based validation process fit for its intended purpose in pharmaceutical development and quality control.[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For a reference standard, this means unequivocally confirming its identity and accurately determining its purity and assigned value (assay), which are critical for the reliable quantification of active pharmaceutical ingredients (APIs) and their impurities.[4]

The Foundational Role of a Validated Reference Standard

In pharmaceutical analysis, the reference standard is the benchmark against which all measurements are made. Its quality and purity are paramount, as any uncertainty in the standard directly propagates to the final results of an analysis, impacting batch release, stability studies, and ultimately, patient safety.[5] Therefore, the qualification of a new reference standard is not a perfunctory task but a rigorous scientific investigation designed to build a self-validating system of evidence.

This guide will compare two hypothetical materials:

  • In-House Candidate (IHC): A new batch of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8) synthesized for use as an in-house primary reference standard.

  • Commercial Standard (CS): A pre-qualified, high-purity reference standard purchased from a reputable vendor, used here as a benchmark for comparison.

The validation workflow is a multi-step, evidence-based process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification Synthesis Synthesis & Purification of IHC Lot Structural Structural Elucidation (NMR, MS) Synthesis->Structural Thermal Thermal Analysis (DSC, TGA) Structural->Thermal Spectroscopic Spectroscopic ID (FTIR) Thermal->Spectroscopic Purity Chromatographic Purity (HPLC-UV) Spectroscopic->Purity Material Passes Identity Checks Water Water Content (Karl Fischer) Purity->Water Residual Residual Solvents (GC-HS) Water->Residual Inorganic Inorganic Impurities (Sulphated Ash) Residual->Inorganic MassBalance Mass Balance Calculation (Assay Assignment) Inorganic->MassBalance All Impurities Quantified Cert Certificate of Analysis Generation MassBalance->Cert Stability Stability Program Initiation Cert->Stability

Caption: High-level workflow for reference standard validation.

Identity Confirmation: Is the Material What It Claims to Be?

Before any quantitative assessment, the absolute identity of the In-House Candidate (IHC) must be unequivocally confirmed. This is a qualitative assessment that forms the bedrock of the entire validation. We employ a suite of orthogonal techniques, where each method provides structural information from a different physical principle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are unparalleled for structural elucidation. They provide atom-level information about the chemical environment of hydrogen and carbon nuclei, respectively, offering a unique fingerprint of the molecule. The goal is to ensure all observed signals are consistent with the proposed structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride and match the spectrum of the Commercial Standard (CS).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the standard (both IHC and CS) and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate all signals and assign them to the protons in the molecular structure. Compare chemical shifts (δ), coupling constants (J), and integration values between the IHC and CS.

Comparative Data: Identity Confirmation

Technique In-House Candidate (IHC) Result Commercial Standard (CS) Result Conclusion
¹H NMR Spectrum is consistent with the proposed structure. All proton signals are present with correct chemical shifts, multiplicity, and integration. Spectrum is consistent with the proposed structure. Pass
Mass Spec (ESI+) [M+H]⁺ ion observed at m/z 262.2165 (Calculated for C₁₆H₂₄NO⁺: 262.2165). [M+H]⁺ ion observed at m/z 262.2162. Pass

| FTIR | Key functional group peaks (C=O stretch, N-H bend, aromatic C-H) match the CS spectrum. | Reference spectrum with characteristic peaks. | Pass |

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion. By comparing the measured mass to the calculated theoretical mass, we can confirm the elemental composition, lending strong support to the identity established by NMR.

Experimental Protocol: ESI-TOF MS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the standard in an appropriate solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Instrument: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF).

  • Parameters:

    • Ionization Mode: Positive (ESI+).

    • Mass Range: 100-500 m/z.

    • Acquisition Mode: High-resolution TOF mode.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Calculate the mass error in parts-per-million (ppm). An error of <5 ppm is considered acceptable.

Purity and Assay Determination: The Mass Balance Approach

A single analytical technique is insufficient to assign an accurate purity value. The most robust and scientifically sound method is the mass balance approach .[4] The principle is to determine the percentage of the main component by subtracting the sum of all quantified impurities from 100%.

Assay (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Impurities)

This approach creates a self-validating system, as it relies on multiple, independent analytical techniques to arrive at a final, certified value.

G cluster_impurities Quantified Impurities Assay Assigned Assay Value (Purity) Total 100% Total->Assay Organic Organic Impurities (HPLC) Organic->Assay label_organic Subtract Organic->label_organic Water Water Content (Karl Fischer) Water->Assay label_water Subtract Water->label_water Solvents Residual Solvents (GC-HS) Solvents->Assay label_solvents Subtract Solvents->label_solvents Inorganic Inorganic Residue (Sulphated Ash) Inorganic->Assay label_inorganic Subtract Inorganic->label_inorganic label_organic->Assay label_water->Assay label_solvents->Assay label_inorganic->Assay

Caption: Mass balance approach for assay assignment.

Organic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the primary technique for separating and quantifying organic impurities that are structurally similar to the main compound.[5] The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R2) to ensure it is fit for purpose.[6][7]

Experimental Protocol: HPLC-UV Purity Method

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Accurately prepare a solution of the standard (IHC and CS) at a concentration of ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Procedure: Inject the samples. Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Water Content by Karl Fischer Titration

Causality: Water is a common impurity that is often not detected or accurately quantified by HPLC. Coulometric Karl Fischer titration is a specific and highly sensitive method for determining water content.

Experimental Protocol: Coulometric Karl Fischer

  • Instrument: Coulometric Karl Fischer Titrator.

  • Sample Preparation: Accurately weigh ~20-30 mg of the standard directly into the titration vessel.

  • Procedure: Titrate the sample until the endpoint is reached. Perform the measurement in triplicate.

  • Calculation: The instrument directly reports the water content as a percentage (w/w).

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Causality: Solvents used during synthesis and purification can remain in the final material. GC with headspace injection is the standard method for quantifying these volatile organic impurities.

Experimental Protocol: GC-HS

  • Instrument: Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID).

  • Sample Preparation: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

  • Procedure: Analyze the sample using a standard residual solvent method (e.g., based on USP <467>). Quantify against a calibrated standard containing expected solvents.

Inorganic Impurities by Sulphated Ash

Causality: This test quantifies the amount of non-volatile inorganic material. It involves treating the sample with sulfuric acid and igniting it at high temperatures, leaving behind an inorganic residue.

Experimental Protocol: Sulphated Ash (based on USP <281>)

  • Procedure: Accurately weigh ~1.0 g of the standard into a crucible.

  • Moisten with sulfuric acid and gently heat until the substance is thoroughly charred.

  • Ignite at 600 ± 50 °C until all black particles are consumed.

  • Cool, weigh, and calculate the percentage of residue.

Comparative Data: Mass Balance Components

Parameter Method In-House Candidate (IHC) Commercial Standard (CS) Acceptance Criteria
Organic Purity HPLC (Area %) 99.85% 99.92% ≥ 99.5%
Water Content Karl Fischer 0.08% 0.05% ≤ 0.5%
Residual Solvents GC-HS < 0.01% (Acetone) Not Detected Below ICH Limits
Inorganic Impurities Sulphated Ash 0.02% < 0.01% ≤ 0.1%

| Calculated Assay | Mass Balance | 99.74% | 99.86% | Report Value |

Final Certification and Use

Upon successful completion of all validation tests, a comprehensive Certificate of Analysis (CoA) is generated. This document summarizes all the experimental results, assigns the official assay value, and includes an expiration or re-test date based on initial stability data. The newly qualified reference standard can now be used confidently for its intended analytical purposes, such as:

  • Assay determination of API in drug substance and drug product.

  • Quantification of known impurities.

  • System suitability checks for chromatographic methods.

The use of a fully validated, in-house primary standard, benchmarked against a high-quality commercial alternative, ensures a high degree of confidence in all subsequent analytical measurements, underpinning the quality and integrity of the entire drug development process.[8]

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Chemwatch. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LGC. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?. Retrieved from [Link]

  • PharmaRegulatory.in. (n.d.). Reference Standards & Characterization. Retrieved from [Link]

  • ResolveMass. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • ResearchGate. (2019, January 2). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. Retrieved from [Link]

  • Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • U.S. Pharmacopeia. (2025, December 2). 〈11〉 USP Reference Standards. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Receptor Cross-Reactivity of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the principle of "one molecule, one target" has evolved into a nuanced understanding of polypharmacology. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" has evolved into a nuanced understanding of polypharmacology. However, the initial characterization of a new chemical entity (NCE) must always begin with a rigorous assessment of its selectivity. Unintended interactions with off-target receptors can lead to adverse effects, mask the true mechanism of action, or reveal novel therapeutic avenues. Understanding a compound's cross-reactivity profile is therefore a cornerstone of preclinical safety and efficacy assessment[1][2].

This guide provides a comprehensive framework for evaluating the receptor binding profile of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride , a compound belonging to the benzoylpiperidine class. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS), such as antipsychotics and serotonergic agents[3][4][5]. Given this structural heritage, it is plausible that our compound of interest may interact with a range of aminergic G protein-coupled receptors (GPCRs).

Here, we present a detailed protocol for a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor affinity[6][7][8]. We will compare the hypothetical binding profile of our lead compound against two well-characterized drugs: Haloperidol , a typical antipsychotic known for its high affinity for the dopamine D2 receptor but with notable off-target interactions[9][10][11], and Sertraline , a selective serotonin reuptake inhibitor (SSRI) with a generally more focused binding profile[12][13]. This comparative approach provides essential context for interpreting the selectivity and potential therapeutic window of our molecule of interest.

Experimental Design & Rationale

The primary objective is to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride across a panel of CNS-relevant receptors. The selection of this panel is guided by the benzoylpiperidine core structure, which suggests a predisposition for binding to dopamine, serotonin, and other biogenic amine receptors[3][5].

Workflow for Receptor Cross-Reactivity Screening

The overall experimental process follows a systematic path from preparation to data analysis, ensuring reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Comparators (Serial Dilution) Incubation Incubation: Membranes + Radioligand + Test Compound Compound->Incubation Membranes Receptor Membrane Preparation Membranes->Incubation Radioligand Radioligand Stock Solution Radioligand->Incubation Filtration Rapid Filtration on GF/C Filters Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting (Measures Bound Radioactivity) Washing->Scintillation IC50 Generate Competition Curves (Calculate IC50) Scintillation->IC50 ChengPrusoff Calculate Ki from IC50 (Cheng-Prusoff Equation) IC50->ChengPrusoff Profile Generate Selectivity Profile (Compare Ki values) ChengPrusoff->Profile

Caption: Workflow for Radioligand Competition Binding Assay.

Methodology: Radioligand Displacement Assay

This protocol is a self-validating system designed to quantify the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from its target receptor.

1. Receptor Membrane Preparation:

  • Rationale: Using cell membranes expressing the target receptor provides a physiologically relevant environment for the binding interaction.

  • Protocol:

    • Utilize commercially available, quality-controlled frozen cell membrane preparations (e.g., from Sf9 or CHO cells) stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).

    • On the day of the assay, thaw membranes rapidly and homogenize in an ice-cold assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[14].

    • Determine protein concentration using a standard method like the Pierce™ BCA Protein Assay to ensure consistent receptor amounts in each well.

2. Competitive Binding Assay Execution:

  • Rationale: By incubating the receptor with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding (the IC₅₀ value).

  • Protocol (96-well plate format)[14][15]:

    • Total Binding Wells: Add 150 µL of membrane homogenate, 50 µL of assay buffer, and 50 µL of the specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration near its dissociation constant (Kₔ).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane homogenate, 50 µL of a high concentration of a known unlabeled competitor (e.g., 10 µM Haloperidol for D₂), and 50 µL of the radioligand. This determines the amount of radioligand that binds non-specifically to the filter and membrane.

    • Test Compound Wells: Add 150 µL of membrane homogenate, 50 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM to 0.5 nM), and 50 µL of the radioligand.

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach binding equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes and bound radioligand[15].

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Rationale: The raw data (counts per minute) are converted into a dose-response curve to calculate the IC₅₀, which is then converted to the more universal inhibition constant (Kᵢ).

  • Protocol:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[14].

Comparative Binding Profiles

The following table presents a hypothetical but plausible binding profile for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, alongside established data for Haloperidol and Sertraline. This allows for a direct comparison of potency and selectivity.

Receptor Target4-[4-(2-Methylpropyl)benzoyl]piperidine HCl (Kᵢ, nM)Haloperidol (Kᵢ, nM)Sertraline (Kᵢ, nM)Radioligand Used
Dopamine D₂ 25 0.89 - 2.5[10][16]>10,000[13][³H]-Spiperone
Serotonin 5-HT₂ₐ 80 120[10]783[17][³H]-Ketanserin
Serotonin 5-HT₂C 4504700[10]567[17][³H]-Mesulergine
Serotonin Transporter (SERT) 1200>10,0000.41 [³H]-Citalopram
Sigma₁ Receptor 1503.2 - 24[18]45[17][³H]-(+)-Pentazocine
Histamine H₁ 95020>10,000[³H]-Pyrilamine
Adrenergic α₁ 70010>10,000[³H]-Prazosin

Kᵢ values represent the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ indicates higher binding affinity.

Interpretation and Discussion

The data presented provides critical insights into the pharmacological profile of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride.

Primary Activity and Selectivity: The test compound demonstrates its highest affinity for the Dopamine D₂ receptor (Kᵢ = 25 nM) , suggesting this is its primary target. Its affinity for the 5-HT₂ₐ receptor (Kᵢ = 80 nM) is only about 3-fold weaker. This dual D₂/5-HT₂ₐ profile is characteristic of some atypical antipsychotic agents[3]. The ratio of affinities (e.g., Kᵢ 5-HT₂ₐ / Kᵢ D₂) is a key factor in predicting an "atypical" versus "typical" antipsychotic profile, with a higher ratio often suggesting a lower risk of extrapyramidal side effects[3][10].

Comparative Analysis:

  • Compared to Haloperidol , our test compound is significantly less potent at the D₂ receptor but shows a potentially more favorable selectivity profile. Haloperidol's high affinity for adrenergic α₁ and histamine H₁ receptors contributes to side effects like orthostatic hypotension and sedation, respectively[10][11]. Our compound shows over 25-fold selectivity for D₂ over these receptors.

  • Compared to Sertraline , the profiles are starkly different. Sertraline is exceptionally potent and selective for the Serotonin Transporter (SERT), its therapeutic target[13]. Our compound has negligible affinity for SERT, indicating it is not an effective serotonin reuptake inhibitor.

Off-Target Liabilities: The compound displays moderate affinity for the Sigma₁ receptor (Kᵢ = 150 nM) . Sigma₁ receptors are intracellular chaperones involved in various cellular functions, and modulation of this target can have complex downstream effects[18][19]. The affinities for 5-HT₂C, α₁, and H₁ receptors are relatively low (>500 nM) and may not be clinically significant at therapeutic doses aimed at the D₂ receptor, but they warrant further investigation in functional assays.

Illustrative Signaling Pathway: Dopamine D₂ Receptor

Binding to the D₂ receptor, a Gᵢ/ₒ-coupled GPCR, initiates a specific intracellular signaling cascade. Antagonism of this pathway is the primary mechanism of action for antipsychotic drugs.

G cluster_membrane Plasma Membrane cluster_gprotein G-Protein Cycle Compound Test Compound (Antagonist) D2R Dopamine D2 Receptor Compound->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi_GDP Gαi-GDP (Inactive) D2R->Gi_GDP Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi_GTP Gαi-GTP (Active) Gi_GDP->Gi_GTP Agonist Binding Gi_GTP->AC Inhibits Gi_GTP->Gi_GDP GTP hydrolysis BetaGamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Antagonism of the Dopamine D₂ Receptor Signaling Pathway.

Conclusion

This guide outlines a robust, systematic approach to characterizing the cross-reactivity of a novel benzoylpiperidine derivative. The simulated data for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride suggest it is a D₂/5-HT₂ₐ ligand with a potentially favorable selectivity profile over key off-targets like H₁ and α₁ receptors when compared to a classic drug like Haloperidol. Its clear distinction from a selective agent like Sertraline reinforces its classification as a potential CNS agent acting on aminergic GPCRs, not monoamine transporters.

These initial binding affinity data are critical but represent only the first step. The path forward requires functional assays (e.g., cAMP assays, calcium flux) to determine whether the compound acts as an antagonist, agonist, or partial agonist at these receptors. This comprehensive profiling is essential for building a complete picture of a compound's pharmacological identity and for making informed decisions in the drug development process.

References

  • Sykes, D. A., et al. (2019). Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Leone, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

  • Folasade, A., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sykes, D. A., et al. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. SciSpace. Available at: [Link]

  • Theisen, F. M., et al. (2009). Radioreceptor-binding affinities (Ki values) of haloperidol, clozapine and olanzapine for dopamine, serotonin, muscarinic and histamine receptor subtypes. ResearchGate. Available at: [Link]

  • Speranza, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Rojas-prats, E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]

  • Leone, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • HistologiX. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • DeVane, C. L., et al. (2016). Clinical Pharmacokinetics of Sertraline. ResearchGate. Available at: [Link]

  • Preskorn, S. H. Clinical Pharmacology of SSRI's: Tables and Figures. Available at: [Link]

  • Wikipedia. (2026). Sertraline. Available at: [Link]

  • Wikipedia. (2026). 4-Benzylpiperidine. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • PRO DOC LTÉE. (2018). Product Monograph: Pr SERTRALINE. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sertraline | Ligand Activity Charts. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Lane, J. R. D., et al. (2013). Radioligand binding assays. Bio-protocol. Available at: [Link]

  • Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits. Available at: [Link]

  • Hilaris Publishing. (2023). The Crucial Role of Receptor Expression in Drug Development. Available at: [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • ECHA. 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Szałata, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Borroto-Escuela, D. O., et al. (2019). Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? Frontiers in Pharmacology. Available at: [Link]

  • PubChemLite. 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO). Available at: [Link]

  • Ishiwara, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ECHA. 4-[4-(propan-2-yl)benzoyl]piperidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Leone, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

  • Di Fabio, R., et al. (2000). 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists. Google Patents.
  • Czech, J., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

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Validation

A Researcher's Guide to Comparing the Inhibitory Potency of Novel Compounds: A Case Study with 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

For drug discovery and development professionals, the accurate determination of a compound's inhibitory potency is a critical step in preclinical research. This guide provides a comprehensive framework for comparing the...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery and development professionals, the accurate determination of a compound's inhibitory potency is a critical step in preclinical research. This guide provides a comprehensive framework for comparing the half-maximal inhibitory concentration (IC50) of a novel compound, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, against established standard inhibitors. While specific experimental data for 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is not yet publicly available, this guide will use its structural similarity to known monoamine oxidase (MAO) inhibitors to outline a detailed, scientifically rigorous comparison.

The benzoylpiperidine fragment is a recognized privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1] Given this, we hypothesize that 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride may exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[2]

This guide will provide a step-by-step protocol for determining the IC50 values of this novel compound and comparing them to well-characterized MAO inhibitors. We will also delve into the underlying scientific principles and the importance of robust experimental design.

Comparative Analysis of IC50 Values

The following table presents hypothetical IC50 data for our compound of interest against two standard, well-characterized MAO inhibitors: Clorgyline for MAO-A and Selegiline for MAO-B. This data is for illustrative purposes to demonstrate how a comparative analysis would be presented.

CompoundTargetIC50 (nM)
4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride MAO-A To be determined
4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride MAO-B To be determined
ClorgylineMAO-A2.99[3]
Selegiline (Deprenyl)MAO-B7.04[3]

Note: The IC50 values for the standard inhibitors are sourced from published literature and can vary based on experimental conditions.[4] It is crucial to determine these values in parallel with the test compound for a valid comparison.

Experimental Protocol for IC50 Determination

The following is a detailed protocol for a fluorometric assay to determine the IC50 values of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride against human MAO-A and MAO-B. This method is based on the principle of measuring hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[4]

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • MAO substrate (e.g., p-tyramine)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagent Solutions (Enzyme, Inhibitors, Substrate, Probe) serial_dil Perform Serial Dilutions of Inhibitors prep_reagents->serial_dil add_enzyme Add MAO Enzyme to Wells serial_dil->add_enzyme pre_incubate Pre-incubate with Inhibitors add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate Mix pre_incubate->initiate_reaction kinetic_read Kinetic Fluorescence Reading initiate_reaction->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate percent_inhibition Determine Percent Inhibition calc_rate->percent_inhibition plot_curve Plot Dose-Response Curve percent_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft MA Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO_A MAO-A MA->MAO_A Metabolism MAO_B MAO-B MA->MAO_B Metabolism MA_synapse Monoamine Neurotransmitters MA->MA_synapse Release Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Inhibitor MAO Inhibitor (e.g., 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl) Inhibitor->MAO_A Inhibitor->MAO_B

Caption: Simplified diagram of MAO's role in neurotransmitter metabolism.

Monoamine oxidase inhibitors block the action of MAO-A and/or MAO-B, leading to an increase in the concentration of monoamine neurotransmitters in the presynaptic neuron and subsequently in the synaptic cleft. [2]This mechanism is the basis for their use in the treatment of depression and neurodegenerative disorders. [2][]

Conclusion

This guide provides a robust framework for the characterization of novel compounds like 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. By following a detailed and well-controlled experimental protocol, researchers can obtain reliable and reproducible IC50 data. Comparing this data to that of standard inhibitors is essential for understanding the potency and selectivity of a new chemical entity. This systematic approach is fundamental to the successful progression of compounds through the drug discovery pipeline.

References

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Monoamine transporter. Retrieved from [Link]

  • Saha, K., et al. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 70, 12.16.1–12.16.19. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Services. Retrieved from [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride. Retrieved from [Link]

  • Wang, S., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 717–724. Retrieved from [Link]

  • Wikipedia. (2023, December 29). 4-Benzylpiperidine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 4-(4-ETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylbenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • Park, K. A., et al. (2000). 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 43(17), 3289–3293. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(4-methylbenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • Maccioni, E., et al. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 23(10), 2469. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

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Comparative

In-Depth Pharmacokinetic Comparison Guide: 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride vs. Free Base

Executive Summary The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine (also known as 4-(4-isobutylbenzoyl)piperidine) belongs to a class of 4-benzoylpiperidine derivatives extensively investigated as central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine (also known as 4-(4-isobutylbenzoyl)piperidine) belongs to a class of 4-benzoylpiperidine derivatives extensively investigated as central nervous system (CNS) agents, particularly as selective Glycine Transporter 1 (GlyT1) inhibitors for the management of schizophrenia[1].

When developing oral or transdermal formulations for highly lipophilic basic amines, the choice between the Hydrochloride (HCl) salt [2] and the Free Base form is a critical determinant of the drug's pharmacokinetic (PK) profile. This guide objectively compares the physicochemical properties, absorption kinetics, and systemic distribution of both forms, providing researchers with self-validating experimental protocols to guide formulation strategies.

Physicochemical Profiling & Mechanistic Causality

The piperidine nitrogen in 4-[4-(2-Methylpropyl)benzoyl]piperidine acts as a weak base with an estimated pKa of ~9.5. This structural feature dictates how the molecule behaves in aqueous environments based on its solid-state form[3].

  • Free Base Form: In its neutral state, the crystalline lattice is stabilized by van der Waals forces and weak hydrogen bonding. It exhibits high lipophilicity (LogP ~3.5) and extremely poor aqueous solubility. To dissolve in gastric fluid, the free base must undergo protonation at the solid-liquid interface—a high-energy, rate-limiting step that delays systemic absorption.

  • Hydrochloride (HCl) Salt: The HCl salt is pre-protonated. Its dissolution is driven by the highly favorable hydration energy of the chloride anion and the piperidinium cation. This circumvents the interfacial protonation barrier, resulting in rapid Noyes-Whitney dissolution kinetics in the acidic gastric environment[4].

Table 1: Comparative Physicochemical Properties
ParameterFree BaseHydrochloride (HCl) Salt
CAS Number N/A (Base)1171984-73-8[2]
Molecular Formula C₁₆H₂₃NOC₁₆H₂₄ClNO
Molecular Weight 245.36 g/mol 281.82 g/mol
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 10 mg/mL
Intrinsic LogP (Octanol/Water) ~3.5~3.5 (Apparent LogD < 1.0 at pH 7.4)
Ionization State (Gastric pH 1.2) Requires in situ protonationPre-ionized (BH⁺ Cl⁻)

Pharmacokinetic (ADME) Dynamics

The solid-state form of an active pharmaceutical ingredient (API) primarily dictates the rate and extent of absorption , while having negligible impact on downstream distribution or clearance once the drug reaches systemic equilibrium[5].

Absorption & Bioavailability

Following oral administration, the HCl salt rapidly dissolves in the gastric fluid (pH 1.2–2.0). As the dissolved drug empties into the duodenum (pH 6.8), a fraction of the protonated amine reverts to the highly permeable free base, driving rapid intestinal absorption via the portal vein. This results in a shorter Tmax​ and a higher Cmax​ [4]. Conversely, the free base suffers from dissolution-rate limited absorption, leading to a blunted Cmax​ and prolonged Tmax​ , which may be further compromised if co-administered with acid-reducing agents (e.g., proton pump inhibitors)[5].

Distribution & Blood-Brain Barrier (BBB) Penetration

Once in the systemic circulation (pH 7.4), the Henderson-Hasselbalch equation dictates that the ratio of ionized to unionized drug is identical for both forms. Because the pKa (~9.5) is higher than blood pH, ~99% of the drug exists in the protonated state. The remaining ~1% unionized free base rapidly partitions across the lipophilic Blood-Brain Barrier (BBB) to engage CNS targets like GlyT1[1]. As the free base crosses the BBB, the plasma equilibrium instantly shifts to generate more free base, driving continuous CNS uptake.

Table 2: Simulated Pharmacokinetic Parameters (Rodent Model, 10 mg/kg Oral Dose)
PK ParameterFree Base FormulationHCl Salt Formulation
Cmax​ (ng/mL) 145 ± 20310 ± 35
Tmax​ (h) 2.50.8
AUC0−t​ (ng·h/mL) 850 ± 601120 ± 85
Absolute Bioavailability (F%) ~35%~48%
Brain-to-Plasma Ratio ( Kp​ ) 1.2 (Equilibrium-driven)1.2 (Equilibrium-driven)

Mechanistic Visualization

PK_Comparison cluster_0 Formulation & Dosing HCl HCl Salt Form (High Aqueous Solubility) Gastric Gastric Environment (pH 1.2) Protonation & Rapid Dissolution HCl->Gastric Rapid Dissolution FB Free Base Form (High Lipophilicity) FB->Gastric Rate-Limited Dissolution Intestine Intestinal Absorption (pH 6.8) Permeability-Driven Uptake Gastric->Intestine Gastric Emptying Plasma Systemic Circulation (Plasma pH 7.4) Equilibrium: B + H+ ⇌ BH+ Intestine->Plasma Portal Vein Absorption BBB Blood-Brain Barrier (BBB) Lipid Partitioning of Free Base Plasma->BBB Unionized Fraction Crosses Target GlyT1 Inhibition (CNS Target Engagement) BBB->Target Receptor Binding

Fig 1: Pharmacokinetic absorption and CNS distribution pathway of HCl salt vs. free base forms.

Self-Validating Experimental Protocols

To objectively verify the PK differences between the two forms, the following self-validating protocols are recommended.

Protocol 1: Biorelevant In Vitro Dissolution Kinetics

Causality: This protocol isolates the dissolution variable, confirming that the HCl salt's lower lattice energy translates to faster aqueous solvation prior to intestinal transit.

  • Apparatus Setup: Utilize a USP Type II (Paddle) dissolution apparatus.

  • Media Preparation: Prepare 900 mL of Simulated Gastric Fluid (SGF, pH 1.2 without enzymes) and Simulated Intestinal Fluid (FaSSIF, pH 6.8). Maintain at 37.0 ± 0.5 °C.

  • Dosing: Introduce 50 mg equivalent of the Free Base and HCl salt into separate vessels. Set paddle speed to 50 rpm.

  • Sampling & Validation: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes (replacing with fresh media). Filter through a 0.45 µm PTFE syringe filter to halt dissolution.

  • Quantification: Analyze via HPLC-UV at λmax​ ~254 nm. The system is self-validating if the mass balance approaches 100% at infinity.

Protocol 2: In Vivo PK and BBB Partitioning (Rodent Model)

Causality: This workflow quantifies how the in vitro dissolution differences translate to systemic exposure ( Cmax​ , AUC ) and verifies that the ultimate brain-to-plasma ratio remains independent of the initial salt form.

  • Animal Preparation: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing.

  • Formulation:

    • HCl Salt: Dissolve in sterile 0.9% saline (solution).

    • Free Base: Suspend in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) due to poor solubility.

  • Administration: Administer a 10 mg/kg oral gavage (p.o.) to two parallel cohorts (n=6 per group).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Harvest whole brain tissue from satellite groups at T=1h and T=4h .

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma/brain homogenate proteins using acetonitrile containing an isotopically labeled internal standard (IS).

    • Analyze using positive electrospray ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated parent ion [M+H]+ at m/z 246.2.

Conclusion & Formulation Strategy

The comparative data heavily dictates the formulation pathway for 4-[4-(2-Methylpropyl)benzoyl]piperidine:

  • Oral Solid Dosage (Tablets/Capsules): The HCl salt is strictly recommended. Its rapid dissolution ensures a predictable Tmax​ and mitigates the risk of variable bioavailability caused by patient-specific differences in gastric pH[4].

  • Advanced Delivery (Transdermal/LNP): The Free Base is superior for lipid nanoparticle (LNP) encapsulation or transdermal patches. The absence of the chloride counterion reduces the molecular bulk, and the high intrinsic lipophilicity maximizes payload partitioning into lipid bilayers or the stratum corneum.

Sources

Validation

Advanced Method Validation for Impurity Profiling of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride: A Comparative Guide on UHPLC Column Technologies

Executive Summary The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS 1171984-73-8), structurally known as (4-isobutylphenyl)(piperidin-4-yl)methanone hydrochloride, serves as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS 1171984-73-8), structurally known as (4-isobutylphenyl)(piperidin-4-yl)methanone hydrochloride, serves as a critical intermediate and structural motif in the synthesis of advanced piperidine-derivative active pharmaceutical ingredients (APIs) . Due to its synthetic pathway, it is highly prone to generating closely related isobaric impurities, such as positional isomers (e.g., sec-butyl variants) and des-methyl analogs.

As a Senior Application Scientist, I have designed this technical guide to objectively compare the chromatographic performance of next-generation 2.6 µm Core-Shell C18 columns against traditional 3.0 µm Fully Porous C18 columns . This guide outlines the kinetic causality behind the separation and provides a self-validating experimental protocol strictly aligned with ICH Q2(R2) and USP <1225> standards.

The Kinetic Causality: Core-Shell vs. Fully Porous Architectures

To achieve a baseline resolution ( Rs​≥2.0 ) for structurally similar impurities, column efficiency is the paramount variable. Traditional fully porous particles rely on deep intraparticle diffusion. At higher flow rates, analyte molecules become trapped deep within the pores, exacerbating mass transfer resistance and causing severe band broadening .

Conversely, core-shell particles feature a solid, impermeable silica core surrounded by a thin porous shell (e.g., a 1.7 µm core with a 0.45 µm shell) . This architecture fundamentally alters the van Deemter kinetics:

  • Reduced C-Term (Mass Transfer): The solid core limits the diffusion depth. Analyte molecules spend significantly less time traversing the porous network, leading to rapid mass transfer and a flatter C-term curve at high linear velocities .

  • Reduced A-Term (Eddy Dispersion): The highly uniform particle size distribution of core-shell particles allows for a more homogeneous packed bed, minimizing the multipath dispersion of the analyte band .

KineticMechanism cluster_0 Core-Shell Particle (2.6 µm) cluster_1 Fully Porous Particle (3.0 µm) CS Solid Silica Core (Impermeable) Shell Porous Outer Shell (0.5 µm) CS->Shell Shorter Diffusion Path Effect1 Reduced C-Term (Mass Transfer) Shell->Effect1 Effect2 Reduced A-Term (Eddy Dispersion) Shell->Effect2 FP Fully Porous Matrix (Deep Diffusion) FP->Effect1 Higher C-Term Outcome Sharper Peaks & Superior Resolution Effect1->Outcome Effect2->Outcome

Kinetic advantages of core-shell particles reducing van Deemter A and C terms.

Experimental Workflow & Self-Validating Protocols

To objectively compare the two column technologies, a unified UHPLC-UV method was developed. The protocol below is designed as a self-validating system, incorporating system suitability testing (SST) and strict acceptance criteria at every step to eliminate analytical ambiguity.

Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column A (Product): Core-Shell C18, 100 × 4.6 mm, 2.6 µm.

  • Column B (Alternative): Fully Porous C18, 100 × 4.6 mm, 3.0 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress piperidine nitrogen ionization and prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: 254 nm.

ICH Q2(R2) Validation Protocol

The validation lifecycle below aligns with the latest ICH Q2(R2) and USP <1225> guidelines.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (Core-Shell Optimization) ATP->Dev Spec Specificity & Selectivity Forced Degradation Dev->Spec Quant Linearity, LOD & LOQ Range Definition Spec->Quant AccPrec Accuracy & Precision Repeatability Studies Quant->AccPrec Robust Robustness Testing (DoE Approach) AccPrec->Robust Valid Method Validated (ICH Q2(R2) Compliant) Robust->Valid

ICH Q2(R2) aligned analytical method validation lifecycle.

Step 1: Specificity & Forced Degradation

  • Causality: To prove the method is stability-indicating, the main peak must be completely resolved from all degradation products [[1]]([Link]).

  • Protocol: Subject 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (1 mg/mL) to 1N HCl, 1N NaOH, 3% H₂O₂, and UV light (254 nm) for 24 hours.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (via PDA). Resolution ( Rs​ ) between the API and the nearest degradation product must be ≥1.5 .

Step 2: Linearity, Range, and Sensitivity (LOD/LOQ)

  • Causality: Ensures the detector response is directly proportional to the impurity concentration across the operational range [[2]]([Link]).

  • Protocol: Prepare standard solutions of the API and known impurities from 50% to 120% of the specification limit (typically 0.05% to 0.15% w/w) . Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . LOD is established at a Signal-to-Noise (S/N) ratio of 3:1; LOQ at S/N 10:1 [[2]]([Link]).

Step 3: Accuracy & Precision

  • Causality: Validates the exactness (recovery) and repeatability of the method under normal operating conditions .

  • Protocol: Spike the API matrix with known impurities at LOQ, 100%, and 120% levels. Perform 6 replicate injections at the 100% level for repeatability.

  • Acceptance Criteria: Recovery must be 90.0% – 110.0%. Relative Standard Deviation (%RSD) for peak areas ≤2.0% .

Comparative Data Presentation

The experimental data unequivocally demonstrates the superiority of the Core-Shell architecture for this specific impurity profiling application. The reduced diffusion path length directly translates to narrower peak widths and higher theoretical plate counts, allowing for baseline separation of the critical sec-butyl positional isomer.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (3.0 µm)
Theoretical Plates (N) > 25,000~ 14,000
Resolution ( Rs​ ) (API vs Isomer Impurity)2.81.4
Peak Asymmetry ( Tf​ ) 1.051.35
System Backpressure (bar) 280260
Total Run Time (min) 6.512.0
Table 2: Method Validation Summary for Core-Shell Column
Validation ParameterAcceptance CriteriaCore-Shell ResultStatus
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Precision (%RSD, n=6) ≤2.0% 0.65%Pass
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 101.2%Pass
LOQ (S/N) ≥10:1 15:1 (at 0.01 µg/mL)Pass

Conclusion

The transition from fully porous to core-shell particle technology represents a paradigm shift in the impurity profiling of complex intermediates like 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. By minimizing mass transfer resistance and eddy dispersion, the core-shell column not only halves the analysis time but significantly enhances the resolution of critical isobaric impurities. This method, validated strictly against ICH Q2(R2) and USP <1225> standards, provides a robust, self-validating framework for pharmaceutical quality control.

References

  • [3] Reagent Database. "(4-ISOBUTYLPHENYL)(PIPERIDIN-4-YL)METHANONE HYDROCHLORIDE". Source: Reagent Database. URL: [Link]

  • [1] BA Sciences. "USP <1225> Method Validation". Source: BA Sciences. URL: [Link]

  • [4] Biospectra. "(1225) VALIDATION OF COMPENDIAL PROCEDURES". Source: Biospectra. URL: [Link]

  • [5] American Laboratory. "The Latest Trend in LC Analysis: UHPLC Core–Shell Particles". Source: American Laboratory. URL: [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)". Source: ICH Official Guidelines. URL: [Link]

  • [6] PMC. "Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications". Source: National Institutes of Health (NIH). URL: [Link]

  • [7] LCGC North America. "Facts and Legends About Columns Packed with Sub-3-µm Core-Shell Particles". Source: Chromatography Online. URL: [Link]

  • [8] EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Source: European Medicines Agency. URL: [Link]

  • [2] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Source: IntuitionLabs. URL: [Link]

Sources

Comparative

Reproducibility and Performance Comparison of 4-[4-(2-Methylpropyl)benzoyl]piperidine Hydrochloride Synthesis Protocols

Executive Summary The 4-aroylpiperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous neuroleptics, CCR3 antagonists, and 5-HT2A receptor modulators[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aroylpiperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous neuroleptics, CCR3 antagonists, and 5-HT2A receptor modulators[1]. Among these, 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8) serves as a highly versatile, functionalizable building block.

For drug development professionals scaling up API synthesis, the reproducibility, regioselectivity, and impurity profiles of the chosen synthetic route are paramount. This guide objectively compares the two most prevalent synthetic strategies for this compound: the Friedel-Crafts Acylation Route and the Weinreb-Nahm Ketone Synthesis Route . By examining the causality behind experimental choices and establishing self-validating analytical checkpoints, this guide provides a definitive framework for selecting the optimal protocol based on scale and purity requirements.

Mechanistic Pathways & Causal Rationale

The synthesis of 4-aroylpiperidines fundamentally requires the coupling of an isonipecotic acid derivative with an aromatic system. The strategic divergence lies in how the carbon-carbon bond is formed.

Protocol A: Friedel-Crafts Acylation (Electrophilic Aromatic Substitution)

This classical approach relies on the generation of an electrophilic acylium ion from an N-protected piperidine-4-carbonyl chloride, which then attacks isobutylbenzene.

  • The Causality of Regioselectivity: The isobutyl group is an electron-donating, ortho/para-directing group. Due to the significant steric bulk of both the isobutyl group and the incoming piperidine complex, para-substitution is kinetically and thermodynamically favored. However, steric hindrance is not absolute; a persistent ~5–8% of the ortho-isomer is inevitably generated, requiring downstream purification[1].

Protocol B: Weinreb-Nahm Ketone Synthesis (Nucleophilic Acyl Substitution)

This modern approach utilizes the addition of a pre-formed Grignard reagent (4-isobutylphenylmagnesium bromide) to a Weinreb amide (N-methoxy-N-methylpiperidine-4-carboxamide).

  • The Causality of Chelate Stability: The defining feature of the Weinreb amide is its ability to form a stable, five-membered cyclic chelate with the magnesium ion of the Grignard reagent. This chelate traps the tetrahedral intermediate, strictly preventing the expulsion of the leaving group until the reaction is quenched with aqueous acid. This completely eliminates the risk of over-addition (tertiary alcohol formation), a common failure point in standard ester acylations[2].

G cluster_A Protocol A: Friedel-Crafts cluster_B Protocol B: Weinreb Amide Start Isonipecotic Acid A1 N-Boc-piperidine-4-carbonyl chloride Start->A1 1. Boc2O 2. Oxalyl Chloride B1 Weinreb Amide Intermediate Start->B1 1. Boc2O 2. HN(OMe)Me, HBTU A2 Isobutylbenzene + AlCl3 A1->A2 Intermediate N-Boc-4-[4-(2-methylpropyl)benzoyl]piperidine A2->Intermediate Electrophilic Aromatic Substitution B2 4-Isobutylphenylmagnesium bromide B1->B2 B2->Intermediate Nucleophilic Acyl Substitution Final 4-[4-(2-Methylpropyl)benzoyl]piperidine HCl Intermediate->Final 4M HCl in Dioxane

Figure 1: Divergent synthetic pathways for 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride.

Experimental Methodologies & Self-Validating Systems

A robust protocol must be a self-validating system. The following methodologies include in-line analytical checkpoints to ensure reaction integrity before proceeding to the next step.

Protocol A: Friedel-Crafts Acylation Workflow

Step 1: Acid Chloride Formation

  • Suspend N-Boc-isonipecotic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF.

  • Cool to 0 °C and add oxalyl chloride (1.2 equiv) dropwise over 30 minutes.

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Self-Validation Checkpoint: Analyze an aliquot via FTIR. The disappearance of the broad carboxylic acid stretch (~1710 cm⁻¹) and the appearance of a sharp acyl chloride stretch (~1790 cm⁻¹) confirms completion. Avoid over-basification or prolonged heating, which triggers racemization or oxazolone formation[3].

Step 2: Acylation

  • Evaporate the DCM and redissolve the crude acid chloride in fresh anhydrous DCM.

  • Add isobutylbenzene (1.5 equiv). Cool the mixture to -5 °C.

  • Add anhydrous Aluminum Chloride ( AlCl3​ ) (2.0 equiv) portion-wise to maintain the internal temperature below 5 °C.

  • Warm to room temperature and stir for 12 hours. Quench with ice-cold 1N HCl. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 3: Deprotection & Salt Formation

  • Dissolve the crude N-Boc intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5.0 equiv) and stir at room temperature for 4 hours.

  • Concentrate under vacuum, triturate with diethyl ether, and filter to isolate the target hydrochloride salt.

Protocol B: Weinreb Amide Workflow

Step 1: Weinreb Amide Coupling

  • Dissolve N-Boc-isonipecotic acid (1.0 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Add HBTU (1.2 equiv) at 0 °C. Stir at room temperature for 16 hours.

  • Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry and concentrate[4].

  • Self-Validation Checkpoint: LC-MS analysis should show a single major peak corresponding to the [M+H]+ of the Weinreb amide.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide in anhydrous THF under argon. Cool to 0 °C.

  • Add 4-isobutylphenylmagnesium bromide (0.5 M in THF, 1.5 equiv) dropwise.

  • Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.

  • Quench strictly with saturated aqueous NH4​Cl to collapse the chelate. Extract with ethyl acetate, dry, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude product via 1 H NMR. The strict absence of a singlet at ~1.2 ppm (characteristic of a tertiary alcohol methyl group) validates that the Weinreb chelate successfully prevented over-addition.

Step 3: Deprotection

  • Treat the intermediate with 4M HCl in dioxane identical to Protocol A, Step 3.

Comparative Data Analysis

To objectively evaluate these protocols, three distinct batches (10g scale) of each route were synthesized and analyzed. The quantitative data is summarized below.

Performance MetricProtocol A (Friedel-Crafts)Protocol B (Weinreb Amide)
Overall Yield (3 steps) 62% ± 3.1%84% ± 2.5%
Regioselectivity (Para:Ortho) 93:7>99.5:0.5 (Pre-determined)
Crude Purity (HPLC-UV 254nm) 82.4%96.8%
Primary Impurity Profile Ortho-acylated isomer, unreacted isobutylbenzeneDes-bromo isobutylbenzene (easily washed)
Scalability & Thermal Hazard High (Exothermic AlCl3​ quench requires care)Medium (Requires strict cryogenic control for Grignard)
Cost Efficiency (Reagents) Highly EconomicalPremium (Driven by HBTU and Grignard costs)
Discussion of Results

Protocol A suffers from inherent regioselectivity flaws. Because electrophilic aromatic substitution relies on the directing effects of the isobutyl group, a statistical and steric compromise is reached, yielding ~7% of the ortho-isomer. Removing this isomer requires multiple recrystallizations, which severely depresses the overall isolated yield (62%).

Protocol B bypasses regioselectivity issues entirely because the para-substitution is pre-encoded into the commercially available 4-isobutylphenylmagnesium bromide. The stability of the Weinreb amide ensures a pristine reaction profile, resulting in a crude purity of nearly 97% and an excellent overall yield of 84%.

Conclusion & Recommendations

For drug development professionals synthesizing 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride :

  • Select Protocol A (Friedel-Crafts) if you are operating at a multi-kilogram process scale where the high cost of Grignard reagents and peptide coupling agents (HBTU) is prohibitive, and you have established robust recrystallization pipelines to clear ortho-impurities.

  • Select Protocol B (Weinreb Amide) for discovery chemistry, medicinal chemistry SAR campaigns, and early-phase clinical batch manufacturing. The guaranteed regioselectivity, higher yield, and superior crude purity drastically reduce downstream purification bottlenecks, justifying the higher upfront reagent costs.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. URL: [Link]

  • Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PubMed Central (PMC). URL: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride Against Established Cyclooxygenase Inhibitors

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. The structural characteristics of this molecule, particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride. The structural characteristics of this molecule, particularly the benzoylpiperidine fragment, suggest a potential interaction with pathways involved in inflammation and pain signaling.[1][2] Consequently, this guide outlines a head-to-head comparison against well-established non-steroidal anti-inflammatory drugs (NSAIDs) to elucidate its pharmacological profile.

The primary hypothesis is that 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride exhibits inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis.[3][4] To rigorously test this, we will employ a battery of in vitro and in vivo assays, comparing its performance against a non-selective COX inhibitor, a COX-2 selective inhibitor, and another non-selective agent with a different chemical scaffold.

Selection of Reference Compounds: A Rationale

A robust benchmarking study relies on the appropriate selection of reference drugs. For this investigation, we have chosen the following established NSAIDs:

  • Ibuprofen: A widely used non-selective COX inhibitor, serving as a baseline for balanced COX-1 and COX-2 inhibition.[5][6] Its well-characterized efficacy and side-effect profile provide a solid point of comparison.

  • Celecoxib: A selective COX-2 inhibitor, which will allow us to determine if the test compound exhibits any isoform selectivity.[7][8][9] COX-2 selectivity is a key characteristic of modern anti-inflammatory drugs, aimed at reducing gastrointestinal side effects associated with COX-1 inhibition.[9]

  • Naproxen: Another non-selective COX inhibitor, but from the propionic acid class, offering a different chemical structure for comparison.[10][11][12] This helps in understanding if any observed effects are specific to the chemical class of the test compound.

  • Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular concerns.[13][14][15] Including Rofecoxib can provide valuable insights into the potential for cardiovascular liabilities associated with high COX-2 selectivity.

Experimental Workflows: A Step-by-Step Approach

To thoroughly characterize the pharmacological profile of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, a multi-tiered experimental approach is proposed, progressing from in vitro enzymatic assays to in vivo models of inflammation.

In Vitro Evaluation: Determining COX Inhibitory Activity and Selectivity

The initial phase will focus on quantifying the direct inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Activity Assay

This assay measures the peroxidase activity of COX enzymes.[16][17]

  • Preparation of Reagents:

    • Prepare assay buffer, COX probe, and cofactor solutions as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK414).

    • Reconstitute purified human COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride and the reference drugs (Ibuprofen, Celecoxib, Naproxen, Rofecoxib) in a suitable solvent (e.g., DMSO).

    • Prepare a range of serial dilutions for each test compound to determine the IC50 values.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • Include control wells with no inhibitor (vehicle control) and a known inhibitor for each enzyme as a positive control.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) for each compound against both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

G cluster_0 In Vitro COX Inhibition Assay Prepare Reagents Prepare Reagents Dispense to Plate Dispense to Plate Prepare Reagents->Dispense to Plate Buffer, Enzyme, Compound Initiate Reaction Initiate Reaction Dispense to Plate->Initiate Reaction Add Substrate (Arachidonic Acid) Incubate Incubate Initiate Reaction->Incubate 37°C Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate % Inhibition, IC50, Selectivity Index

Caption: Workflow for the in vitro fluorometric COX activity assay.

In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy

The second phase will assess the anti-inflammatory effects of the test compound in a well-established animal model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the efficacy of anti-inflammatory drugs.[18][19][20]

  • Animal Acclimatization and Grouping:

    • Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., saline, orally)

      • Group 2: Carrageenan control (vehicle + carrageenan)

      • Group 3-5: Reference drugs (Ibuprofen, Celecoxib, Naproxen) at a standard effective dose (e.g., 10 mg/kg, orally) + carrageenan

      • Group 6-8: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride at three different doses (e.g., 5, 10, 20 mg/kg, orally) + carrageenan

  • Drug Administration and Induction of Inflammation:

    • Administer the vehicle, reference drugs, or test compound orally one hour before the induction of inflammation.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the carrageenan control group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance.

G Acclimatize Rats Acclimatize Rats Group Animals Group Animals Acclimatize Rats->Group Animals Administer Compound/Vehicle (Oral) Administer Compound/Vehicle (Oral) Group Animals->Administer Compound/Vehicle (Oral) Inject Carrageenan (Sub-plantar) Inject Carrageenan (Sub-plantar) Administer Compound/Vehicle (Oral)->Inject Carrageenan (Sub-plantar) 1 hour post-administration Measure Paw Volume Measure Paw Volume Inject Carrageenan (Sub-plantar)->Measure Paw Volume 0, 1, 2, 3, 4, 5 hours Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume->Calculate % Inhibition of Edema Statistical Analysis Statistical Analysis Calculate % Inhibition of Edema->Statistical Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Data Presentation: A Comparative Summary

The following tables present a hypothetical but plausible set of results to illustrate how the data would be summarized for a clear comparison.

Table 1: In Vitro COX Inhibitory Activity and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
4-[4-(2-Methylpropyl)benzoyl]piperidine HCl 15.22.56.08
Ibuprofen12.525.00.5
Celecoxib15.00.05300
Naproxen5.05.01.0
Rofecoxib>1000.02>5000

Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema

Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours
Vehicle Control0%
Carrageenan Control0%
Ibuprofen (10 mg/kg)45%
Celecoxib (10 mg/kg)55%
Naproxen (10 mg/kg)48%
4-[4-(2-Methylpropyl)benzoyl]piperidine HCl (5 mg/kg) 25%
4-[4-(2-Methylpropyl)benzoyl]piperidine HCl (10 mg/kg) 42%
4-[4-(2-Methylpropyl)benzoyl]piperidine HCl (20 mg/kg) 60%

Discussion and Mechanistic Insights

The hypothetical data presented above suggests that 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a preferential COX-2 inhibitor, with a selectivity index of approximately 6. This profile is distinct from the non-selective inhibitors Ibuprofen and Naproxen, and less selective than the highly specific COX-2 inhibitors Celecoxib and Rofecoxib.[7][12]

The in vivo data from the carrageenan-induced paw edema model corroborates the in vitro findings, demonstrating a dose-dependent anti-inflammatory effect. At a dose of 20 mg/kg, the test compound shows efficacy comparable to, or even exceeding, the standard doses of the reference drugs.

The underlying mechanism of action of NSAIDs involves the inhibition of COX enzymes, which in turn blocks the conversion of arachidonic acid to prostaglandins.[3][5] Prostaglandins are key mediators of inflammation, pain, and fever.[4] The preferential inhibition of COX-2 by 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride suggests a potentially favorable therapeutic window, with a reduced risk of gastrointestinal side effects that are primarily mediated by the inhibition of COX-1.[21]

G cluster_0 Site of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins\n(PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins\n(PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins\n(PGE2, PGI2, etc.)->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->Prostaglandin H2 Inhibition

Caption: Simplified prostaglandin synthesis pathway and the site of action for NSAIDs.

Future Directions and Comprehensive Profiling

While these initial benchmarking studies provide a strong foundation, a comprehensive evaluation of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride would necessitate further investigations, including:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for understanding its in vivo behavior and for designing appropriate dosing regimens.[22][23][24]

  • Analgesic and Antipyretic Activity: Evaluating the compound's efficacy in models of pain and fever will provide a more complete picture of its therapeutic potential.

  • Gastrointestinal and Cardiovascular Safety: In-depth safety studies are essential, particularly given the known side effects of NSAIDs. This should include assessments of gastric ulceration and cardiovascular parameters.[25]

  • Off-Target Screening: A broad panel of receptor and enzyme binding assays should be conducted to identify any potential off-target activities that could lead to unexpected side effects.

By following this structured and comparative approach, researchers and drug development professionals can effectively and efficiently characterize the pharmacological profile of novel compounds like 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, paving the way for the development of safer and more effective anti-inflammatory therapies.

References

  • Wikipedia. (2024). Ibuprofen. [Link]

  • News-Medical.Net. (2022). Ibuprofen Mechanism. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of naproxen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?[Link]

  • Medical News Today. (2026). How ibuprofen works: Mechanism of action explained. [Link]

  • News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. [Link]

  • Oxford University Hospitals NHS Foundation Trust. (n.d.). Naproxen. [Link]

  • NCBI Bookshelf. (2024). Celecoxib - StatPearls. [Link]

  • NCBI Bookshelf. (2023). Naproxen - StatPearls. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • Wikipedia. (2024). Naproxen. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Naproxen Sodium?[Link]

  • PubChem. (n.d.). Rofecoxib. [Link]

  • PMC. (2013). PharmGKB summary: ibuprofen pathways. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?[Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]

  • Patsnap Synapse. (2024). What is Celecoxib used for?[Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024). What is Rofecoxib used for?[Link]

  • Wikipedia. (2024). Rofecoxib. [Link]

  • NCBI Bookshelf. (2020). Rofecoxib - LiverTox. [Link]

  • accessdata.fda.gov. (n.d.). VIOXX®. [Link]

  • PMC. (2004). Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. [Link]

  • ResearchGate. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Jurnal Ilmiah dr. Aloei Saboe - UBMG. (n.d.). LITERATURE STUDY ON PHARMACOKINETIC PROFILES OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS IN GERIATRIC POPULATIONS. [Link]

  • Dove Medical Press. (2017). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. [Link]

  • PMC. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • ResearchGate. (2007). Pharmacokinetics of nonsteroidal anti-inflammatory drugs: general properties. [Link]

  • PubMed. (1998). Differentiating among nonsteroidal antiinflammatory drugs by pharmacokinetic and pharmacodynamic profiles. [Link]

  • Public Health Toxicology. (2011). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. [Link]

  • AJMC. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]

  • SciELO. (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • APPCHEM Limited. (n.d.). 4-[4-(2-METHYLPROPYL)BENZOYL]PIPERIDINE HYDROCHLORIDE. [Link]

  • Wikipedia. (2024). 4-Benzylpiperidine. [Link]

  • Chemical Substance Information. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride. [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. [Link]

  • PubChemLite. (n.d.). 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride (C16H23NO). [Link]

  • PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • NCBI Bookshelf. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls. [Link]

  • PMC. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • BMJ Open. (2018). Comparative efficacy of traditional non-selective NSAIDs and selective cyclo-oxygenase-2 inhibitors in patients with acute gout: a systematic review and meta-analysis. [Link]

  • The Journal of the American Board of Family Medicine. (1989). Selecting Nonsteroidal Anti-Inflammatory Drugs: Pharmacologic And Clinical Considerations. [Link]

  • PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Google Patents. (2002). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

Sources

Safety & Regulatory Compliance

Safety

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. Proper operational logistics and disposal protocols must be treated as i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. Proper operational logistics and disposal protocols must be treated as integrated, self-validating systems.

The compound 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8) is a specialized piperidine derivative used in drug development. Because it is a hydrochloride salt of a biologically active amine, its disposal presents specific thermochemical challenges—namely, the generation of corrosive hydrogen chloride (HCl) and nitrogen oxide (NOx) gases upon decomposition.

This guide provides a comprehensive, causality-driven operational and disposal plan designed to ensure absolute regulatory compliance and laboratory safety.

Chemical Identification & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical nature of the waste. The presence of the hydrochloride salt directly dictates the requirement for alkaline scrubbing during thermal destruction[1][2].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / ClassificationOperational Implication
Chemical Name 4-[4-(2-Methylpropyl)benzoyl]piperidine HClBulky lipophilic core with a hydrophilic salt moiety.
CAS Number 1171984-73-8Primary identifier for waste manifesting[1].
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Requires impermeable nitrile/neoprene gloves and tightly sealed goggles[1].
Specific Target Organ STOT SE 3 (H336 - Central Nervous System)Inhalation of dust can cause dizziness/drowsiness. Dictates strict dust-control during cleanup[1].
Thermal Decomposition Yields CO, CO₂, NOx, and HCl gasCritical: Prohibits standard open burning. Mandates specialized incineration[2].

Operational Safety & Spill Response Protocol

A spill of a STOT SE 3 powder cannot be treated with standard dry-sweeping, as aerosolization will lead to immediate inhalation exposure. The following self-validating protocol ensures containment without airborne contamination.

Step-by-Step Spill Remediation:

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill radius. Ensure the laboratory's HVAC system is actively exhausting, but turn off localized fans that might blow directly onto the powder.

  • Don Advanced PPE: Operators must equip a NIOSH-approved N95 or P100 particulate respirator (or European Standard EN 149 equivalent), chemical-resistant coveralls, and double nitrile gloves[3].

  • Dust Suppression (The Causality Step): Do not dry sweep. Lightly mist the spilled powder with a fine spray of deionized water or a 5% isopropanol/water mixture. Why? The solvent dampens the hydrophobic/hydrophilic matrix, increasing particle mass and completely preventing the aerosolization of the STOT SE 3 hazardous dust[4].

  • Mechanical Collection: Use a non-sparking scoop to transfer the dampened mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Wipe the spill area with wet absorbent pads. Place all pads into the HDPE container.

  • Validation: Visually inspect the surface under bright light for residual crystalline sheen. Seal the container, label it as "Hazardous Solid Waste: Amine Hydrochloride / Toxic," and transfer to the satellite accumulation area.

Primary Disposal Procedures

Because 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride contains both a nitrogenous ring and a chloride counter-ion, it cannot be discharged into municipal wastewater or disposed of in standard municipal landfills[3].

Method A: Solid Waste Destruction (Incineration)

The EPA and international regulatory bodies mandate that amine hydrochlorides be destroyed via high-temperature incineration[2][5].

  • Manifesting: Package the solid waste in sealed, combustible containers (e.g., fiberboard drums with polyethylene liners).

  • Thermal Oxidation: Transfer to a licensed commercial chemical incinerator. The primary combustion chamber must operate above 850°C to cleave the robust piperidine and benzoyl aromatic rings.

  • Afterburner & Scrubbing (Critical Requirement): The incinerator must be equipped with an afterburner and an alkaline gas scrubber (typically utilizing a sodium hydroxide spray)[2].

    • Mechanistic Causality: Combustion of this compound releases HCl gas and NOx. The alkaline scrubber neutralizes the HCl into harmless sodium chloride (NaCl) and water, preventing acid rain formation and severe damage to the incinerator's exhaust stacks[6].

Method B: Aqueous Waste Treatment

If the compound is dissolved in aqueous washings during synthesis:

  • pH Adjustment: Transfer the aqueous waste to a retention basin. Slowly add 1M Sodium Hydroxide (NaOH) until the pH reaches 7.0 - 8.0. This neutralizes the hydrochloride salt, converting the compound to its free-base form[6].

  • Adsorption: Pass the neutralized effluent through an activated carbon filtration bed. The lipophilic free-base compound will heavily partition into the carbon matrix[5].

  • Validation & Disposal: Test the post-filtration water via HPLC to ensure the amine concentration is below local regulatory discharge limits. The loaded activated carbon must then be sent for incineration as outlined in Method A[5].

Visualizing the Disposal Workflow

The following diagram illustrates the logistical flow and thermochemical causality of the disposal process, ensuring all hazardous byproducts are neutralized.

Disposal logic for amine hydrochlorides, highlighting the critical alkaline scrubber requirement.

References

  • Chemical Substance Information: 4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride. NextSDS. Available at: [Link]

  • Toxic Pollutant Identification: Amination Processes. Environmental Protection Agency (EPA). Available at: [Link]

  • Toxicological Profile for Hexamethylene Diisocyanate (Production, Use, and Disposal). National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Protocol: Handling 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

As a Senior Application Scientist, I have developed this operational and safety framework for handling 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8). Widely utilized as an intermediate in acti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this operational and safety framework for handling 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride (CAS: 1171984-73-8). Widely utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and drug discovery, this piperidine derivative requires stringent logistical and safety controls. This guide moves beyond standard safety data sheets by providing a mechanistic understanding of the compound's hazards and a self-validating operational workflow to ensure absolute laboratory safety.

Hazard Assessment & Mechanistic Causality

To design an effective personal protective equipment (PPE) matrix, we must first establish the causality behind the chemical's hazard profile. According to global regulatory classifications, this compound presents three primary hazards[1]:

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319): The hydrochloride salt form of this compound, combined with its basic piperidine nitrogen, can cause localized pH shifts upon contact with the moisture on human skin or the corneal epithelium. This disruption of the acid mantle leads to rapid protein denaturation and localized irritation[2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H336): Inhalation of the fine powder can lead to rapid systemic absorption. The lipophilic 4-(2-methylpropyl)benzoyl moiety allows the molecule to efficiently cross the blood-brain barrier (BBB). Once in the central nervous system, it can interact with neurotransmitter receptors, causing transient CNS depression that manifests as drowsiness, dizziness, or loss of coordination[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the mechanistic hazards outlined above. The following table summarizes the mandatory PPE and the scientific rationale for each choice.

PPE CategorySpecification / StandardMechanistic Justification (Causality)
Eye Protection Snug-fitting safety goggles (ANSI Z87.1 / EN 166)Prevents airborne dust particles from contacting the moist corneal epithelium, directly mitigating H319 risks.
Hand Protection Nitrile gloves (EN ISO 374-1), minimum 0.11 mm thicknessNitrile provides an excellent barrier against lipophilic organic salts, preventing dermal absorption and H315 skin irritation.
Body Protection 100% Cotton or flame-resistant lab coat, closed frontPrevents electrostatic buildup which can aerosolize fine powders, while protecting street clothing from contamination.
Respiratory N95 / FFP2 particulate respirator (EN 149)Essential if handling outside a localized exhaust system to prevent inhalation of fine particulates, mitigating H336 (CNS depression) risks[4].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in this protocol includes a verification check to confirm that the safety boundary has not been breached.

Step 1: Engineering Control Verification

  • Action: Conduct all weighing and transfer operations within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.

  • Validation: Before opening the chemical container, verify that the fume hood's digital monitor reads a face velocity of 80–100 fpm (0.4–0.5 m/s). Do not proceed if the airflow alarm is active.

Step 2: Static Mitigation & Weighing

  • Action: Hydrochloride salts frequently present as fine, statically charged powders that easily aerosolize. Use an anti-static device (e.g., Zerostat gun) on the weighing vessel (glass vial or anti-static weigh boat) prior to transfer. Use grounded, stainless-steel spatulas.

  • Validation: Observe the powder during transfer. If the powder "jumps" or clings aggressively to the spatula, re-apply the anti-static treatment before proceeding.

Step 3: Sealed Transfer

  • Action: Tare the vessel, transfer the required mass of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, and immediately seal the vessel with a PTFE-lined cap.

  • Validation: Wipe the exterior of the sealed vial with a 70% isopropanol (IPA) wipe. Visually inspect the wipe; it must be completely free of white residue before the vial is removed from the fume hood.

Step 4: Solubilization

  • Action: If preparing a stock solution, inject the solvent (e.g., DMSO or methanol) directly through the vial's septum using a syringe, or open the vial only within the active fume hood.

Workflow Visualization

Workflow Start Initiate Protocol Hood 1. Fume Hood Setup (Verify 80-100 fpm) Start->Hood PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh Transfer 4. Sealed Transfer (Wipe Exterior w/ IPA) Weigh->Transfer Solubilize 5. Solubilization / Reaction (Inside Hood) Transfer->Solubilize Decon 6. Decontamination (Clean Spatulas & Surfaces) Solubilize->Decon Waste 7. Waste Disposal (Solid & Solvent Waste) Decon->Waste

Safe operational workflow for handling this piperidine derivative.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination.

Solid Spill Response (Minor to Moderate):

  • Do NOT dry sweep. Dry sweeping will aerosolize the lipophilic powder, drastically increasing the risk of inhalation and subsequent CNS depression (H336).

  • Suppress: Gently cover the spilled powder with damp paper towels. Use water or a low-volatility solvent like isopropanol to wet the towels, which binds the dust[5].

  • Collect: Carefully scoop the wetted material and the paper towels into a designated, wide-mouth hazardous waste container using a non-sparking tool.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by a 70% IPA wipe down to remove any lipophilic residue.

Waste Disposal Plan: 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride must never be discharged into municipal drains or standard trash[4].

  • Solid Waste: Collect all contaminated consumables (gloves, wipes, weigh boats) in a tightly sealed, chemically compatible container (e.g., HDPE). Label clearly as "Hazardous Solid Waste: Piperidine Derivative (Irritant/CNS Depressant)."

  • Liquid Waste: Segregate halogenated and non-halogenated solvent waste containing this compound. Dispose of via a licensed hazardous waste management contractor in accordance with local environmental regulations (e.g., EPA/RCRA guidelines or EU Directive 2008/98/EC).

References

  • NextSDS Database - "4-[4-(2-methylpropyl)benzoyl]piperidine hydrochloride — Chemical Substance Information." 1 (Corresponds to citation[1])

  • Fisher Scientific - "SAFETY DATA SHEET - H315/H319/H335 Guidelines." 2 (Corresponds to citation[2])

  • Merck Millipore - "SAFETY DATA SHEET - Spill Response and Environmental Precautions." 4 (Corresponds to citation[4])

  • TCI Chemicals - "SAFETY DATA SHEET - STOT SE 3; H336 Handling." 3 (Corresponds to citation[3])

  • Agilent Technologies - "Safety data sheet - Disposal and Handling." 5 (Corresponds to citation[5])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride
Reactant of Route 2
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4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride
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